molecular formula C8H8ClNO2 B1593966 2-Chlorophenyl methylcarbamate CAS No. 3942-54-9

2-Chlorophenyl methylcarbamate

Cat. No.: B1593966
CAS No.: 3942-54-9
M. Wt: 185.61 g/mol
InChI Key: ZAGNMMRDHSEOPE-UHFFFAOYSA-N
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Description

2-Chlorophenyl methylcarbamate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound Etrofol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in acetone, methanol, ethanol, dimethylformamide. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chlorophenyl methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorophenyl methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl) N-methylcarbamate
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InChI

InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11)
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InChI Key

ZAGNMMRDHSEOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CNC(=O)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8ClNO2
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DSSTOX Substance ID

DTXSID3058084
Record name CPMC
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Molecular Weight

185.61 g/mol
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Physical Description

White solid; [HSDB]
Record name o-Chlorophenyl methylcarbamate
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Solubility

SOL IN ACETONE, METHANOL, ETHANOL, DIMETHYLFORMAMIDE
Record name O-CHLOROPHENYL METHYLCARBAMATE
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Vapor Pressure

0.00831 [mmHg]
Record name o-Chlorophenyl methylcarbamate
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Color/Form

WHITE CRYSTALS

CAS No.

3942-54-9
Record name 2-Chlorophenyl N-methylcarbamate
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Record name o-Chlorophenyl methylcarbamate
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Record name Carbamic acid, N-methyl-, 2-chlorophenyl ester
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Record name O-CHLOROPHENYL METHYLCARBAMATE
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Melting Point

90-91 °C
Record name O-CHLOROPHENYL METHYLCARBAMATE
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Foundational & Exploratory

2-Chlorophenyl methylcarbamate synthesis pathway from 2-chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-Chlorophenyl methylcarbamate (CPMC), a carbamate insecticide (CAS: 3942-54-9), starting from 2-chlorophenol . It prioritizes technical precision, safety in handling toxic intermediates (Methyl Isocyanate/Phosgene), and industrial scalability.

Executive Summary

  • Target Molecule: 2-Chlorophenyl methylcarbamate[1]

  • Common Names: CPMC, Hoppcide

  • CAS Registry Number: 3942-54-9[1][2][3]

  • Molecular Formula: C₈H₈ClNO₂[1][2]

  • Molecular Weight: 185.61 g/mol [1][2]

  • Core Challenge: The ortho-chlorine substituent on the phenol ring introduces steric hindrance and electron-withdrawing inductive effects (-I), reducing the nucleophilicity of the phenolic oxygen compared to unsubstituted phenol. Successful synthesis requires optimized catalysis to drive the reaction to completion.

Mechanistic Pathways & Strategic Analysis

We analyze three distinct pathways. Route A is the classical industrial standard (high yield, high risk). Route B is the common alternative avoiding bulk MIC storage. Route C is the modern "green" approach.

Pathway Visualization (Graphviz)

CPMC_Synthesis cluster_legend Pathway Legend Chlorophenol 2-Chlorophenol (Starting Material) Chloroformate 2-Chlorophenyl Chloroformate Chlorophenol->Chloroformate Route B: + Phosgene (Acyl Substitution) CPMC 2-Chlorophenyl methylcarbamate (Target) Chlorophenol->CPMC Route A: + MIC (Nucleophilic Addition) MIC Methyl Isocyanate (MIC) MIC->CPMC Highly Toxic Phosgene Phosgene (COCl2) Phosgene->Chloroformate Chloroformate->CPMC + Methylamine Methylamine Methylamine (MeNH2) Base Catalyst (TEA/NaOAc) Base->CPMC Catalysis key Route A: Direct Carbamoylation (High Yield) Route B: Chloroformate Intermediate (No MIC Storage)

Figure 1: Comparative synthesis pathways for 2-Chlorophenyl methylcarbamate. Route A represents the direct addition widely used in historical industrial processes, while Route B utilizes a chloroformate intermediate.

Detailed Mechanistic Analysis

Route A: The Isocyanate Pathway (Direct Carbamoylation)

This is the most atom-economical route. The reaction involves the nucleophilic attack of the phenoxide lone pair onto the electrophilic carbon of the isocyanate group (-N=C=O).

  • Reaction:

    
    
    
  • Critical Insight: The ortho-chloro group exerts a negative inductive effect (-I), making the hydroxyl proton more acidic (pKa ~8.5 vs. 10 for phenol), but simultaneously making the oxygen less nucleophilic.

  • Catalysis: A weak base (Triethylamine or Sodium Acetate) is strictly required to deprotonate the phenol or activate the isocyanate. Without catalysis, the reaction with ortho-substituted phenols is sluggish due to steric blocking of the approach vector.

Route B: The Chloroformate Pathway

Used to avoid the transport/storage of Methyl Isocyanate (MIC).

  • Step 1: Phosgenation of 2-chlorophenol to form 2-chlorophenyl chloroformate.

    
    
    
  • Step 2: Amination with methylamine.

    
    
    
  • Advantage: Phosgene is generated on-demand or handled in closed systems more readily than volatile MIC.

Experimental Protocol (Route A: Isocyanate Method)

Safety Warning: Methyl Isocyanate (MIC) is acutely toxic (Bhopal disaster agent). This procedure must be performed in a Class I Division 1 fume hood with redundant scrubbing systems. Full PPE (SCBA recommended) is required.

Materials
  • Precursor: 2-Chlorophenol (128.6 g, 1.0 mol)

  • Reagent: Methyl Isocyanate (62.8 g, 1.1 mol) [Or generated in situ from Methylcarbamoyl chloride]

  • Catalyst: Triethylamine (TEA) (1-2 mL) or Dibutyltin dilaurate (DBTDL) (0.5 g)

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM) (500 mL)

Step-by-Step Procedure
  • Preparation: Charge a 1L three-necked round-bottom flask (equipped with a reflux condenser, dropping funnel, and nitrogen inlet) with 2-chlorophenol and anhydrous Toluene.

  • Catalyst Addition: Add the Triethylamine catalyst. Cool the solution to 0–5°C using an ice bath.

  • Addition: Add Methyl Isocyanate dropwise over 45 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature below 20°C to prevent polymerization of MIC or thermal runaway.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Silica gel, Ethyl Acetate:Hexane 3:7). The disappearance of the 2-chlorophenol spot indicates completion.

  • Workup:

    • If product precipitates: Filter the white crystalline solid directly.

    • If soluble: Evaporate the solvent under reduced pressure (Rotovap) at 40°C.

  • Purification: Recrystallize the crude solid from a mixture of Hexane/Benzene or pure Ethanol.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Expected Results
  • Yield: 85–92%

  • Appearance: White crystalline solid.[3][4]

  • Melting Point: 90–91°C (Self-validating metric).[1][3]

Analytical Validation & QC

To ensure the integrity of the synthesized compound, compare against these standard parameters.

ParameterSpecificationNotes
Physical State White Crystalline Solid
Melting Point 90–91 °CSharp melting range indicates high purity.
Density ~1.255 g/cm³
Solubility Soluble in Acetone, MeOH, EtOHInsoluble in water.[3]
IR Spectrum 3300 cm⁻¹ (N-H str)1720 cm⁻¹ (C=O carbamate)750 cm⁻¹ (C-Cl)Diagnostic carbonyl stretch is critical.

Safety & Toxicology Profile

Hazard Identification
  • 2-Chlorophenol: Corrosive, toxic by inhalation/skin contact. Unpleasant penetrating odor.

  • Methyl Isocyanate: Extreme inhalation hazard. Lachrymator. Pulmonary edema risk.

  • CPMC (Product): Cholinesterase inhibitor (Carbamate class). Neurotoxic to insects and mammals.

Waste Disposal
  • Quenching MIC: Any unreacted MIC must be quenched immediately with 10% aqueous Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide. Never add water directly to concentrated MIC.

  • Aqueous Waste: Incineration is the preferred method for carbamate pesticide waste.

References

  • National Center for Biotechnology Information (PubChem). 2-Chlorophenyl methylcarbamate (CID 19766). Retrieved from [Link]

  • CAS Common Chemistry. 2-Chlorophenyl N-methylcarbamate (CAS RN 3942-54-9).[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Methyl Isocyanate Hazard Summary. Retrieved from [Link]

  • Stenutz, R. Physical Properties of 2-chlorophenyl N-methylcarbamate. Retrieved from [Link]

  • Google Patents.Process for the preparation of methyl carbamates (EP0200506B1).

Sources

Physicochemical Profile & Technical Analysis: 2-Chlorophenyl Methylcarbamate (CPMC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chlorophenyl methylcarbamate (CPMC), often recognized by the trade name Etrofol , represents a critical scaffold in the carbamate class of acetylcholinesterase (AChE) inhibitors.[1] While primarily deployed as a non-systemic insecticide, its physicochemical profile offers a model system for understanding carbamylation kinetics in drug development and toxicology.[1][2][3]

This guide moves beyond basic datasheets to analyze the structure-property relationships (SPR) that dictate CPMC’s environmental fate, bioavailability, and analytical detection. We focus on the causality between its chlorinated phenolic leaving group and its hydrolytic stability—a key factor for researchers optimizing carbamate-based pharmacophores.[2][3]

Molecular Architecture & Fundamental Constants[1][3]

The physicochemical behavior of CPMC is governed by the electron-withdrawing chlorine atom at the ortho position of the phenyl ring. This substitution alters the pKa of the leaving group (2-chlorophenol), thereby modulating both the hydrolytic stability and the potency of AChE inhibition compared to unsubstituted phenyl carbamates.

Table 1: Physicochemical Specifications
PropertyValueTechnical Context
CAS Registry Number 3942-54-9Unique identifier for database retrieval.[3][4]
IUPAC Name 2-Chlorophenyl

-methylcarbamate
Denotes the ester of 2-chlorophenol and methylcarbamic acid.
Molecular Formula

Molecular Weight 185.61 g/mol Low MW facilitates rapid membrane permeation.[1][3]
Melting Point 90–91 °CSolid crystalline state at STP; indicates stable lattice energy.[1][2][3]
Boiling Point ~254 °C (at 760 mmHg)High BP suggests low volatility, reducing inhalation risk in solid form.[1][3]
LogP (Octanol/Water) ~2.15Moderately lipophilic; suggests potential for passive transport across BBB.[1][2][3]
Vapor Pressure Low (< 1 mPa at 25°C)Limited sublimation potential under ambient conditions.[2][3]
Solubility Soluble: Acetone, MeOH, EtOHSparingly: Water (~114 mg/L)Requires organic co-solvents (e.g., DMSO/Methanol) for stock preparation.[1]

Solubility & Partitioning Dynamics[3]

Lipophilicity and Bioavailability

With a LogP of approximately 2.15 , CPMC resides in the "Goldilocks zone" for bioavailability.[1] It is sufficiently lipophilic to cross lipid bilayers (gut epithelium, blood-brain barrier) but retains enough polarity to remain dissolved in aqueous physiological fluids.[3]

  • Experimental Implication: When preparing bioassays, avoid purely aqueous media. Dissolve CPMC in 100% DMSO or Ethanol first to create a 10-100 mM stock, then dilute into the buffer.[3] Ensure the final organic solvent concentration is <0.1% to prevent solvent-induced enzyme inhibition.[2][3]

Diagram 1: Physicochemical Workflow

The following diagram illustrates the logical flow from solid-state properties to solution-phase behavior and biological interaction.

CPMC_Properties Solid Solid CPMC (Crystalline, MP 90°C) Solvent Solvation (Organic Co-solvent) Solid->Solvent Dissolution (MeOH/DMSO) Aqueous Aqueous Dispersion (LogP ~2.15) Solvent->Aqueous Dilution (<0.1% v/v) Bio Biological Target (AChE Active Site) Aqueous->Bio Passive Diffusion

Figure 1: Critical path for solubilization and biological delivery of CPMC.[1]

Stability & Degradation Kinetics[1][3]

Understanding the hydrolysis of CPMC is non-negotiable for accurate experimental design.[2] Like other


-methylcarbamates, CPMC undergoes hydrolysis via an E1cB mechanism  (Elimination Unimolecular conjugate Base) in alkaline conditions.[1][3]
The Mechanism[5][6][7][8]
  • Deprotonation: The amide proton is acidic.[1][2][3] Base removes this proton to form a carbamate anion.[2][3]

  • Elimination: The anion eliminates the leaving group (2-chlorophenolate) to form an unstable intermediate, Methyl Isocyanate (MIC) .[1][3]

  • Rapid Hydrolysis: MIC reacts instantaneously with water to form Methylamine and Carbon Dioxide.[1][2][3]

Key Insight: The ortho-chlorine atom stabilizes the phenolate leaving group (via inductive withdrawal), making CPMC more susceptible to alkaline hydrolysis than non-chlorinated analogs.

  • Protocol Warning: Do not store CPMC in buffers with pH > 8.0. Hydrolysis half-lives decrease exponentially as pH increases.[2][3]

Diagram 2: Hydrolysis Pathway (E1cB)[1]

Hydrolysis CPMC CPMC (Neutral) Anion Carbamate Anion (Intermediate) CPMC->Anion OH- (Deprotonation) MIC Methyl Isocyanate (Transient) Anion->MIC Elimination Phenol 2-Chlorophenol (Leaving Group) Anion->Phenol Leaving Group Products Methylamine + CO2 MIC->Products + H2O (Rapid)

Figure 2: Base-catalyzed hydrolysis pathway of CPMC yielding 2-chlorophenol and methylamine.

Analytical Characterization Protocol

For quantitative analysis, Gas Chromatography (GC) is often unsuitable due to the thermal instability of carbamates (they degrade inside the hot injection port). High-Performance Liquid Chromatography (HPLC) with post-column derivatization is the gold standard (EPA Method 531.1/531.2).[3]

Validated Protocol: HPLC-Fluorescence

This method relies on hydrolyzing the carbamate post-column to release methylamine, which is then derivatized to a fluorescent isoindole.[1][3]

  • Separation:

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).[1][3]

    • Mobile Phase: Gradient of Water/Methanol.[1][2][3]

    • Temp: 30°C.

  • Post-Column Hydrolysis:

    • Reagent: 0.05 N NaOH.[2][3]

    • Reactor Temp: 95°C (Converts CPMC

      
       Methylamine).
      
  • Derivatization:

    • Reagent:

      
      -Phthalaldehyde (OPA) + 2-Mercaptoethanol.[1][3][5][6]
      
    • Reaction: Reacts with Methylamine to form a fluorophore.[1][2][3][7]

  • Detection:

    • Fluorescence: Excitation 330 nm / Emission 465 nm.[1][2][3]

Why this works: CPMC itself is not naturally fluorescent enough for trace detection.[2][3] This "chemical amplification" ensures high sensitivity (LOD < 1 ppb).[2][3]

Biological Interaction: AChE Inhibition[2][8][12][13][14]

CPMC acts as a pseudo-irreversible inhibitor of Acetylcholinesterase.[2][3][8] Unlike organophosphates (which phosphorylate the enzyme irreversibly), carbamates carbamylate the active site serine.[1]

Mechanism of Action[5][7][9]
  • Binding: CPMC enters the active site gorge.

  • Carbamylation: The carbamate moiety attacks Serine-203 (catalytic triad).[1][2][3] The 2-chlorophenol leaving group is expelled.[2][3]

  • Inhibition: The enzyme is now "carbamylated" (

    
    ) and cannot process Acetylcholine.[1][2][3]
    
  • Decarbamylation (Reactivation): Water slowly hydrolyzes the carbamate-enzyme bond, restoring enzyme activity.[1][2][3]

Toxicological Note: The rate of decarbamylation (


) is slow (minutes to hours), which is why carbamate toxicity is considered reversible compared to organophosphates.[1]
Diagram 3: Enzyme Inhibition Kinetics[1][2]

AChE_Inhibition Enz Free Enzyme (AChE) Complex Michaelis Complex (E-CPMC) Enz->Complex k1 (Binding) Complex->Enz k-1 CarbEnz Carbamylated Enzyme (Inhibited) Complex->CarbEnz k2 (Carbamylation) Leaving 2-Chlorophenol Complex->Leaving Release CarbEnz->Enz k3 (Decarbamylation) + H2O

Figure 3: Kinetic cycle of AChE inhibition. Note that k3 is the rate-limiting step for reactivation.

References

  • National Center for Biotechnology Information (NCBI). (2023).[3] PubChem Compound Summary for CID 19758, 2-Chlorophenyl methylcarbamate.[2][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1995).[1][2][3] Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by Water by Direct Aqueous Injection HPLC with Post Column Derivatization.[2][3] Retrieved from [Link][1]

  • Fukuto, T. R. (1990).[1][2][3] Mechanism of Action of Organophosphorus and Carbamate Insecticides.[1][2][9] Environmental Health Perspectives, 87, 245–254.[1][3] Retrieved from [Link]

  • World Health Organization (WHO). (1986).[1][2][3] Carbamate Pesticides: A General Introduction (Environmental Health Criteria 64). Retrieved from [Link][1]

Sources

Toxicological Monograph: 2-Chlorophenyl Methylcarbamate (CPMC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Chlorophenyl methylcarbamate (CPMC), historically marketed under trade names such as Hopcide or Etrofol , is a broad-spectrum insecticide belonging to the N-methyl carbamate class. While its agricultural use has declined in favor of more selective agents, it remains a critical reference compound in toxicological research for studying reversible acetylcholinesterase (AChE) inhibition and the metabolic fate of chlorinated phenolic derivatives.

This guide provides a deep-dive technical profile for researchers requiring precise mechanistic data, metabolic pathways, and validated experimental protocols for assessing carbamate toxicity.

Physicochemical Properties
PropertyValueRelevance to Toxicology
Molecular Formula C₈H₈ClNO₂Stoichiometry of metabolic hydrolysis.[1]
Molecular Weight 185.61 g/mol Calculation of molar dosage for in vitro assays.
Solubility Soluble in acetone, methanol; sparingly in water.Requires organic co-solvent (e.g., DMSO/Ethanol) for bioassays; high potential for dermal absorption.
Vapor Pressure Low (Solid at STP)Inhalation risk is primarily via particulate/dust rather than vapor.

Molecular Mechanism of Action

The Cholinergic Crisis: Reversible Carbamylation [2]

Unlike organophosphates (OPs) which permanently phosphorylate the serine hydroxyl group in the active site of AChE, CPMC induces carbamylation . This forms a carbamylated enzyme complex that is hydrolytically unstable.

Key Mechanistic Differentiators[3]
  • Reversibility: The carbamyl-enzyme bond hydrolyzes spontaneously (decminutes to hours), regenerating the active enzyme. This contrasts with OPs, which can undergo "aging" (dealkylation) leading to irreversible inhibition.

  • Stoichiometry: The inhibition follows pseudo-first-order kinetics where one molecule of CPMC carbamylates one active site of AChE, releasing 2-chlorophenol as the leaving group.

Pathway Visualization

The following diagram illustrates the kinetic pathway of AChE inhibition by CPMC compared to acetylcholine hydrolysis.

CPMC_Mechanism AChE Active AChE (Free Enzyme) Complex Michaelis Complex (Reversible) AChE->Complex + CPMC CPMC CPMC (Inhibitor) Carbamylated Carbamylated AChE (Inhibited) Complex->Carbamylated Carbamylation (Fast) Leaving Leaving Group (2-Chlorophenol) Complex->Leaving Release Carbamylated->AChE Decarbamylation (Hydrolysis ~30-60 min) Regen Regenerated AChE

Figure 1: Kinetic pathway of Acetylcholinesterase inhibition by CPMC. Note the spontaneous decarbamylation loop (blue dotted line) which distinguishes this from organophosphate toxicity.

ADME Profile (Absorption, Distribution, Metabolism, Excretion)

Understanding the biotransformation of CPMC is essential for interpreting in vivo toxicity data. The rapid metabolism often leads to a discrepancy between high acute toxicity and lower chronic toxicity.

Metabolic Pathway

The primary detoxification route is hydrolytic cleavage of the carbamate ester bond, mediated by carboxylesterases.

  • Hydrolysis: CPMC is hydrolyzed to 2-chlorophenol (2-CP) and methylamine/CO₂.

  • Conjugation: The 2-chlorophenol metabolite undergoes Phase II conjugation (glucuronidation or sulfation) in the liver.

  • Excretion: Conjugated metabolites are rapidly excreted via urine.

Toxicological Insight: The metabolite 2-chlorophenol is itself a toxicant (uncoupler of oxidative phosphorylation), but at the molar equivalents generated from pesticide exposure, the cholinergic effects of the parent compound (CPMC) predominate.

Toxicological Profile

Classification: Moderately Toxic (WHO Class II / EPA Toxicity Category II).

Quantitative Toxicity Data

Note: While specific modern SDS data for "Hopcide" is often redacted or listed as "unavailable" due to market withdrawal, historical data and structural analogs (e.g., Fenobucarb) provide the following established ranges.

MetricSpeciesValue (Approximate)Classification
LD₅₀ Oral Rat150 – 500 mg/kg Moderate Toxicity
LD₅₀ Dermal Rabbit> 2,000 mg/kgLow Dermal Toxicity
LC₅₀ Inhalation Rat> 500 mg/m³ (4h)Moderate Inhalation Risk
Clinical Manifestations (SLUDGE Syndrome)

Acute exposure triggers muscarinic and nicotinic overstimulation:

  • S alivation

  • L acrimation

  • U rination[3][4]

  • D efecation

  • G astrointestinal distress

  • E mesis

Critical Distinction: Unlike OP poisoning, CPMC-induced symptoms typically resolve within 24 hours due to rapid enzyme regeneration, provided the patient is supported respiratory-wise.

Experimental Protocol: Modified Ellman Assay

Challenge: Standard Ellman assays involve significant dilution of the tissue sample. For carbamates, this dilution lowers the inhibitor concentration, shifting the equilibrium toward decarbamylation (enzyme reactivation) and causing false negatives .

Solution: Use a Modified Ellman Protocol with minimal dilution and rapid read times.

Workflow Diagram

Ellman_Protocol Step1 1. Tissue Preparation Homogenize in 0.1M Phosphate Buffer (pH 8.0) Keep on ICE (4°C) Step2 2. Pre-Incubation (CRITICAL) Add CPMC to Enzyme Source Do NOT Dilute > 1:10 Step1->Step2 Step3 3. Substrate Addition Add Acetylthiocholine (ATCh) + DTNB Start Timer Immediately Step2->Step3 Time t=0 Step4 4. Kinetic Reading Measure Absorbance @ 412 nm Read every 15s for 2 mins Step3->Step4 Rapid Kinetics Step5 5. Data Normalization Calculate Activity vs. Total Protein (Bradford) Step4->Step5

Figure 2: Modified Ellman Assay workflow specifically designed to prevent carbamate dissociation during analysis.

Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer: 0.1 M Sodium Phosphate, pH 8.0.

    • DTNB (Ellman's Reagent): 10 mM in buffer.

    • Substrate: Acetylthiocholine iodide (ATCh), 75 mM in water.

  • Sample Preparation:

    • Homogenize tissue (brain/blood) 1:10 (w/v) in cold buffer. Do not dilute further.

    • Keep samples at 4°C to slow spontaneous decarbamylation before the assay starts.

  • Assay Reaction:

    • In a microplate, add 20 µL of Tissue Homogenate.

    • Add 150 µL of Buffer + DTNB mixture.

    • Initiate reaction with 20 µL of ATCh.

  • Measurement:

    • Immediately read absorbance at 412 nm in kinetic mode for 2–3 minutes.

    • Calculate the slope (ΔAbs/min).

  • Validation:

    • Run a positive control using a known carbamate (e.g., Physostigmine) to verify the "rapid recovery" phenomenon is minimized.

References

  • World Health Organization (WHO). (2019). The WHO Recommended Classification of Pesticides by Hazard and Guidelines to Classification. WHO Press. [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Revised N-Methyl Carbamate Cumulative Risk Assessment. Office of Pesticide Programs. [Link]

  • Casida, J. E. (1963). Mode of action of carbamates. Annual Review of Entomology, 8, 39-58.
  • PubChem. (2023). Compound Summary: 2-Chlorophenyl methylcarbamate (CID 19841). National Library of Medicine. [Link]

Sources

The Metabolic Fate of 2-Chlorophenyl Methylcarbamate in Insect Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathways of 2-Chlorophenyl methylcarbamate, a carbamate insecticide, within various insect species. As the global imperative for sustainable pest management intensifies, a granular understanding of how insects metabolize such compounds is paramount for the development of more selective and effective insecticides, managing resistance, and assessing environmental impact. This document synthesizes current knowledge on the enzymatic systems responsible for the detoxification of 2-Chlorophenyl methylcarbamate, detailing the primary routes of hydrolysis, oxidation, and conjugation. Furthermore, this guide presents detailed, field-proven experimental protocols for the elucidation of these metabolic pathways, including in vitro and in vivo methodologies. Visualized through diagrams and structured data tables, this guide is intended to be a comprehensive resource for researchers actively engaged in insecticide metabolism studies and the rational design of next-generation pest control agents.

Introduction: The Toxicological Significance of 2-Chlorophenyl Methylcarbamate

2-Chlorophenyl methylcarbamate belongs to the carbamate class of insecticides, which act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the insect. The efficacy and species-selectivity of carbamate insecticides are not solely dependent on their interaction with the target enzyme but are profoundly influenced by the insect's ability to metabolize and detoxify the compound.

Insects have evolved sophisticated enzymatic defense mechanisms to counteract the toxic effects of xenobiotics, including insecticides.[1] The primary enzyme families involved in this metabolic defense are cytochrome P450 monooxygenases (P450s), carboxylesterases (CarEs), and glutathione S-transferases (GSTs).[2] These enzymes catalyze a series of biotransformation reactions, broadly categorized into Phase I and Phase II metabolism, which serve to increase the polarity of the insecticide, thereby facilitating its excretion.[3] Understanding the metabolic fate of 2-Chlorophenyl methylcarbamate is therefore crucial for predicting its insecticidal activity, the potential for resistance development, and its non-target effects.

Primary Metabolic Pathways of 2-Chlorophenyl Methylcarbamate in Insects

The metabolism of 2-Chlorophenyl methylcarbamate in insects is presumed to follow the established pathways for other carbamate insecticides, primarily involving hydrolysis of the carbamate ester linkage and oxidation of the aromatic ring and N-methyl group. These initial Phase I reactions are typically followed by Phase II conjugation to further enhance water solubility and facilitate elimination.

Phase I Metabolism: Initial Biotransformation

Phase I reactions introduce or expose functional groups on the insecticide molecule, rendering it more susceptible to subsequent metabolic processes.[1]

The hydrolysis of the ester bond in 2-Chlorophenyl methylcarbamate is a critical detoxification step, as it cleaves the molecule into two less toxic components: 2-chlorophenol and methylcarbamic acid. This reaction is primarily catalyzed by carboxylesterases (CarEs).[4] The resulting methylcarbamic acid is unstable and spontaneously decomposes to methylamine and carbon dioxide.

G 2-Chlorophenyl methylcarbamate 2-Chlorophenyl methylcarbamate 2-Chlorophenol 2-Chlorophenol 2-Chlorophenyl methylcarbamate->2-Chlorophenol Hydrolysis (CarE) Methylcarbamic acid Methylcarbamic acid 2-Chlorophenyl methylcarbamate->Methylcarbamic acid Hydrolysis (CarE) Methylamine + CO2 Methylamine + CO2 Methylcarbamic acid->Methylamine + CO2 Spontaneous degradation

Cytochrome P450 monooxygenases play a crucial role in the oxidative metabolism of a wide range of xenobiotics.[5] For 2-Chlorophenyl methylcarbamate, P450-mediated oxidation can occur at several positions on the molecule:

  • Aromatic Ring Hydroxylation: The addition of a hydroxyl group to the chlorinated phenyl ring is a common oxidative pathway. This reaction increases the polarity of the molecule and provides a site for subsequent conjugation.

  • N-demethylation: The removal of the methyl group from the nitrogen atom is another P450-catalyzed reaction. This process can alter the binding affinity of the carbamate to its target, acetylcholinesterase.

G 2-Chlorophenyl methylcarbamate 2-Chlorophenyl methylcarbamate Hydroxylated metabolite Hydroxylated metabolite 2-Chlorophenyl methylcarbamate->Hydroxylated metabolite Ring Hydroxylation (P450) N-demethylated metabolite N-demethylated metabolite 2-Chlorophenyl methylcarbamate->N-demethylated metabolite N-demethylation (P450)

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, such as glutathione or sugars, to form highly water-soluble and readily excretable conjugates.[2]

Glutathione S-transferases (GSTs) catalyze the conjugation of reduced glutathione (GSH) to electrophilic centers on xenobiotics or their metabolites.[6] The hydroxylated metabolites of 2-Chlorophenyl methylcarbamate can serve as substrates for GSTs, leading to the formation of glutathione conjugates.

In insects, conjugation with sugars, primarily glucose, is a significant pathway for the detoxification of hydroxylated metabolites. This reaction is catalyzed by UDP-glycosyltransferases (UGTs).

G Phase I Metabolites Phase I Metabolites Glutathione Conjugate Glutathione Conjugate Phase I Metabolites->Glutathione Conjugate GST Glucoside Conjugate Glucoside Conjugate Phase I Metabolites->Glucoside Conjugate UGT Excretion Excretion Glutathione Conjugate->Excretion Glucoside Conjugate->Excretion

Experimental Protocols for Studying 2-Chlorophenyl Methylcarbamate Metabolism

The elucidation of the metabolic pathways of 2-Chlorophenyl methylcarbamate in insects requires a combination of in vivo and in vitro experimental approaches.

In Vivo Metabolism Studies

In vivo studies provide a holistic view of the absorption, distribution, metabolism, and excretion of the insecticide in the whole organism.

Protocol 1: In Vivo Metabolism in a Model Insect Species (e.g., Musca domestica)

  • Insect Rearing: Maintain a susceptible strain of houseflies under controlled conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).

  • Dosing: Apply a sublethal dose of radiolabeled (e.g., ¹⁴C-ring labeled) 2-Chlorophenyl methylcarbamate topically to the dorsal thorax of adult female flies.

  • Incubation: House the treated flies in individual containers with access to a sugar-water solution.

  • Sample Collection: At various time points (e.g., 2, 4, 8, 12, and 24 hours) post-treatment, collect individual flies and their excreta.

  • Extraction: Homogenize individual flies in a suitable solvent (e.g., acetonitrile:water, 80:20 v/v).[7] Extract the excreta with the same solvent system.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its metabolites.

  • Metabolite Identification: Collect the radioactive peaks from the HPLC and subject them to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for structural elucidation.[8]

G cluster_0 In Vivo Metabolism Workflow Insect Rearing Insect Rearing Dosing Dosing Insect Rearing->Dosing Incubation Incubation Dosing->Incubation Sample Collection Sample Collection Incubation->Sample Collection Extraction Extraction Sample Collection->Extraction HPLC Analysis HPLC Analysis Extraction->HPLC Analysis LC-MS/MS Identification LC-MS/MS Identification HPLC Analysis->LC-MS/MS Identification

In Vitro Metabolism Studies

In vitro assays using subcellular fractions, such as microsomes, allow for the investigation of specific enzymatic reactions and the identification of the enzymes involved.

Protocol 2: In Vitro Metabolism using Insect Microsomes

  • Microsome Preparation:

    • Dissect the desired tissue (e.g., midguts, fat bodies) from a sufficient number of insects in ice-cold homogenization buffer.

    • Homogenize the tissue using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g to pellet the microsomes.[9]

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Incubation:

    • In a microcentrifuge tube, combine the insect microsomes, a NADPH-generating system (for P450-mediated reactions), and 2-Chlorophenyl methylcarbamate.

    • For studying hydrolysis, omit the NADPH-generating system.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

    • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Analysis:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to identify and quantify the metabolites formed.

G cluster_1 In Vitro Metabolism Workflow Tissue Dissection Tissue Dissection Homogenization Homogenization Tissue Dissection->Homogenization Differential Centrifugation Differential Centrifugation Homogenization->Differential Centrifugation Microsome Isolation Microsome Isolation Differential Centrifugation->Microsome Isolation Incubation Incubation Microsome Isolation->Incubation LC-MS/MS Analysis LC-MS/MS Analysis Incubation->LC-MS/MS Analysis

Enzyme Kinetics

Determining the kinetic parameters (Km and Vmax) of the enzymes involved in 2-Chlorophenyl methylcarbamate metabolism provides insights into their efficiency and substrate affinity.

Protocol 3: Carboxylesterase Kinetic Assay

  • Enzyme Source: Use either purified recombinant carboxylesterase or insect microsomes.

  • Substrate: Use a range of concentrations of 2-Chlorophenyl methylcarbamate.

  • Assay:

    • Incubate the enzyme with the substrate at various concentrations.

    • Measure the rate of formation of 2-chlorophenol over time using a suitable analytical method (e.g., HPLC with UV detection).

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[10]

Data Presentation and Interpretation

The quantitative data obtained from metabolic studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Metabolic Profile of 2-Chlorophenyl Methylcarbamate in Musca domestica

MetaboliteRetention Time (min)% of Total Radioactivity (24h)Identification Method
2-Chlorophenyl methylcarbamate15.215LC-MS/MS
2-Chlorophenol8.545LC-MS/MS
Hydroxylated Metabolite10.120LC-MS/MS
N-demethylated Metabolite12.85LC-MS/MS
Conjugated Metabolites2.5 - 5.015HPLC

Conclusion and Future Directions

The metabolism of 2-Chlorophenyl methylcarbamate in insect species is a complex process involving multiple enzymatic pathways. Hydrolysis by carboxylesterases and oxidation by cytochrome P450s represent the primary routes of detoxification, followed by conjugation reactions. A thorough understanding of these metabolic pathways is essential for developing strategies to overcome insecticide resistance and for designing novel insecticides with improved selectivity and environmental safety profiles.

Future research should focus on:

  • Identifying the specific P450 and carboxylesterase isozymes involved in the metabolism of 2-Chlorophenyl methylcarbamate in key pest species.

  • Investigating the role of metabolic resistance in field populations of insects exposed to this insecticide.

  • Exploring the potential for synergistic interactions with other compounds that can inhibit key metabolic enzymes, thereby enhancing the efficacy of 2-Chlorophenyl methylcarbamate.

By continuing to unravel the intricacies of insecticide metabolism, the scientific community can contribute to the development of more sustainable and effective pest management solutions.

References

  • From Digestion to Detoxification: Exploring Plant Metabolite Impacts on Insect Enzyme Systems for Enhanced Pest Control. [Link]

  • Glutathione S-Transferase May Contribute to the Detoxification of (S)-(−)-Palasonin in Plutella xylostella (L.) via Direct Metabolism. [Link]

  • Identification and Characterization of Glutathione S-transferase Genes in Spodoptera frugiperda (Lepidoptera: Noctuidae) under Insecticides Stress. [Link]

  • Glutathione S-transferases play a role in the detoxification of flumethrin and chlorpyrifos in Haemaphysalis longicornis. [Link]

  • MF3070 Pesticide Metabolites. [Link]

  • Recent studies on insect hormone metabolic pathways mediated by cytochrome P450 enzymes. [Link]

  • Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. [Link]

  • Mephenate | C8H8ClNO2 | CID 17491. [Link]

  • Bacterial Expression and Kinetic Analysis of Carboxylesterase 001D from Helicoverpa armigera. [Link]

  • Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides. [Link]

  • A rapid method for preparing insect microsomes. [Link]

  • Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. [Link]

  • The role of glutathione S-transferases in the detoxification of some organophosphorus insecticides in larvae and pupae of the yellow mealworm, Tenebrio molitor (Coleoptera: Tenebrionidae). [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

  • Expression and kinetic analysis of carboxylesterase LmCesA1 from Locusta migratoria. [Link]

  • Insect Detoxification and Sequestration Strategies. [Link]

  • Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. [Link]

  • Comprehensive tissue homogenization and metabolite extraction for application in clinical metabolomics. [Link]

  • Degradation of 4-Chlorophenol via the meta Cleavage Pathway by Comamonas testosteroni JH5. [Link]

  • The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance. [Link]

  • Rapid microsome preparation from limited numbers of house flies. [Link]

  • (PDF) Comprehensive Tissue Homogenization and Metabolite Extraction for Application in Clinical Metabolomics. [Link]

  • The role of cytochrome P450-mediated detoxification in insect adaptation to xenobiotics. [Link]

  • Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. [Link]

  • Structure and function of an insect α-carboxylesterase (αEsterase7) associated with insecticide resistance. [Link]

  • Effective Analysis Carbamate Pesticides. [Link]

  • Functional and Structural Diversity of Insect Glutathione S-transferases in Xenobiotic Adaptation. [Link]

  • Cytochrome P450s Are Essential for Insecticide Tolerance in the Endoparasitoid Wasp Meteorus pulchricornis (Hymenoptera: Braconidae). [Link]

  • Ecological Effects Of Pesticides On Non-target Species. [Link]

  • Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. [Link]

  • Metabolism, bioaccumulation, and toxicity of pesticides in aquatic insect larvae. [Link]

  • Insect cell protocols. [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]

  • metabolomic extraction of tissues for ms analysis. [Link]

  • hydrolysis reactions mediated by the different esterases as determined.... [Link]

  • Chlorophenol Production by Anaerobic Microorganisms: Transformation of a Biogenic Chlorinated Hydroquinone Metabolite. [Link]

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). [Link]

  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]

  • Can anybody please recommend a protocol for microsomes isolation from MEF cells?. [Link]

  • Identification of plant compounds that disrupt the insect juvenile hormone receptor complex. [Link]

  • ACTIVITY OF CARBOXYLESTERASE ENZYME IN VARIOUS TISSUES OF COSMOPOLITES SORDIDUS GERMAR (COLEOPTERA. [Link]

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An In-Depth Technical Guide to 2-Chlorophenyl methylcarbamate: Structure, Properties, and Broader Implications in Applied Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of 2-Chlorophenyl methylcarbamate (CAS No: 3942-54-9), a representative member of the carbamate class of compounds. Primarily known for its application as an insecticide, its study offers valuable insights for researchers, scientists, and professionals in drug development. This document delineates its core chemical identity, physicochemical properties, synthetic pathways, and analytical methodologies. Furthermore, it explores the compound's mechanism of action as an acetylcholinesterase inhibitor and contextualizes the significance of the carbamate moiety as a privileged structural motif in modern medicinal chemistry. By bridging the gap between its industrial application and its relevance in pharmaceutical design, this guide serves as a technical resource for professionals engaged in chemical synthesis, toxicology, and therapeutic development.

Core Chemical Identity

2-Chlorophenyl methylcarbamate is an organic compound characterized by a methylcarbamate group bonded to a 2-chlorophenyl ring via an ester linkage. This structural arrangement is fundamental to its chemical behavior and biological activity.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is (2-chlorophenyl) N-methylcarbamate. It is also known by several synonyms, including o-Chlorophenyl N-methylcarbamate, Hoppside, and Etrofol[1][2][3]. The chlorine atom at the ortho position of the phenyl ring significantly influences the molecule's electronic properties and steric hindrance, which in turn affects its reactivity and interaction with biological targets.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_synapse ACh ACh_release->ACh_synapse AChE AChE (Enzyme) ACh_synapse->AChE Hydrolysis by AChE (Normal Function) Receptor ACh Receptors (Muscarinic/Nicotinic) ACh_synapse->Receptor Binds ACh_synapse->Receptor Excess ACh causes overstimulation Inhibited_AChE Carbamoylated AChE (Inactive) Carbamate 2-Chlorophenyl methylcarbamate Carbamate->AChE Inhibits Signal Continuous Signal Transmission Receptor->Signal G start 1. Homogenized Sample (e.g., 15g) step1 2. Add Acetonitrile (e.g., 15 mL of 1% Acetic Acid in ACN) start->step1 Extraction step2 3. Add QuEChERS Salts (MgSO₄, Sodium Acetate) Shake vigorously for 1 min step1->step2 Salting-Out step3 4. Centrifuge (Phase Separation) step2->step3 step4 5. Take Aliquot of Supernatant (Acetonitrile Layer) step3->step4 step5 6. Dispersive SPE (d-SPE) Cleanup Add supernatant to d-SPE tube containing: - PSA (removes organic acids) - C18 (removes fats) - GCB (removes pigments, optional) - MgSO₄ (removes water) Shake for 2 min step4->step5 Cleanup step6 7. Centrifuge step5->step6 end 8. Collect Supernatant for HPLC Analysis step6->end

Sources

An In-depth Technical Guide on the Mode of Entry of 2-Chlorophenyl methylcarbamate into Target Organisms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carbamate Class and 2-Chlorophenyl methylcarbamate

Carbamate insecticides, derived from carbamic acid, are widely utilized in agriculture and public health for their efficacy against a broad spectrum of insect pests.[2] Their mode of action is analogous to that of organophosphate insecticides, primarily targeting the nervous system.[3] However, a key distinction lies in the reversibility of their action, which influences their toxicological profile and duration of effects.[4]

2-Chlorophenyl methylcarbamate (CAS No. 3942-54-9) is a white crystalline solid with a melting point of 90-91°C. It is soluble in acetone, methanol, ethanol, and dimethylformamide.[1] Its structure, featuring a carbamate ester linked to a chlorinated phenyl ring, is central to its insecticidal activity.

Physicochemical Properties of 2-Chlorophenyl methylcarbamate
PropertyValueSource
Molecular FormulaC₈H₈ClNO₂[1]
Molecular Weight185.61 g/mol [1]
Melting Point90-91 °C[1]
Boiling Point253.8 °C at 760 mmHg[1]
Density1.255 g/cm³[1]
SolubilitySoluble in acetone, methanol, ethanol, dimethylformamide[1]

Primary Routes of Entry into Target Organisms

The entry of 2-Chlorophenyl methylcarbamate into a target organism, be it an insect or a non-target mammal, is the critical first step in its toxicological pathway. The three primary routes of exposure are dermal contact, ingestion, and inhalation.[2]

  • Dermal Contact: Direct contact with the insecticide is a significant route of exposure for many insects. The lipophilic nature of carbamates facilitates penetration through the waxy cuticle of the insect's exoskeleton. For mammals, dermal absorption is also a potential route of exposure, particularly in occupational settings.[4]

  • Ingestion: Consumption of foliage or other food sources treated with 2-Chlorophenyl methylcarbamate is a primary route of entry for herbivorous insects. In mammals, accidental ingestion of contaminated food or water can lead to poisoning.[4]

  • Inhalation: Inhalation of aerosolized particles or vapors of the insecticide can be a route of exposure, especially in enclosed spaces or during application.[4][5]

The following diagram illustrates the potential pathways for the entry of 2-Chlorophenyl methylcarbamate into the environment and subsequent exposure routes for target and non-target organisms.

Environmental Entry and Exposure Pathways of 2-Chlorophenyl methylcarbamate Agricultural Application Agricultural Application Environmental Compartments Environmental Compartments Agricultural Application->Environmental Compartments Spray Drift, Runoff, Leaching Target Organisms (Insects) Target Organisms (Insects) Agricultural Application->Target Organisms (Insects) Direct Spray Non-Target Organisms (Mammals) Non-Target Organisms (Mammals) Agricultural Application->Non-Target Organisms (Mammals) Inhalation of spray mist Environmental Compartments->Target Organisms (Insects) Contact with treated surfaces Environmental Compartments->Target Organisms (Insects) Ingestion of treated plants Environmental Compartments->Non-Target Organisms (Mammals) Ingestion of contaminated food/water Environmental Compartments->Non-Target Organisms (Mammals) Dermal contact with contaminated soil/water

Caption: Environmental fate and routes of exposure for 2-Chlorophenyl methylcarbamate.

The Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary molecular target of 2-Chlorophenyl methylcarbamate and other N-methyl carbamate insecticides is the enzyme acetylcholinesterase (AChE).[3] AChE plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses. This process terminates the nerve signal, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next impulse.

The toxicological effects of 2-Chlorophenyl methylcarbamate are a direct consequence of its ability to inhibit AChE. This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic membrane.[3] This state of hyperexcitation of the nervous system is known as a cholinergic crisis and is responsible for the clinical signs of poisoning.[2]

The inhibition of AChE by carbamates is a reversible process involving the carbamylation of a serine hydroxyl group within the active site of the enzyme.[4] The carbamylated enzyme is temporarily inactive but can be regenerated through spontaneous hydrolysis, restoring enzyme function. This reversibility is a key feature that distinguishes carbamate poisoning from that of organophosphates, which cause a more permanent, "aged" inhibition of AChE. Consequently, the duration of symptoms from carbamate poisoning is generally shorter.[4]

Mechanism of Acetylcholinesterase Inhibition by 2-Chlorophenyl methylcarbamate cluster_0 Normal Synaptic Transmission cluster_1 Carbamate Poisoning ACh Release Acetylcholine (ACh) Released AChR Binding ACh Binds to Receptors ACh Release->AChR Binding Nerve Impulse Nerve Impulse Propagation AChR Binding->Nerve Impulse Nerve Impulse->AChE Action Signal Termination Signal Termination AChE Action->Signal Termination AChE Inhibition CPMC Inhibits AChE CPMC 2-Chlorophenyl methylcarbamate (CPMC) CPMC->AChE Inhibition ACh Accumulation ACh Accumulates in Synapse AChE Inhibition->ACh Accumulation Continuous Stimulation Continuous Receptor Stimulation ACh Accumulation->Continuous Stimulation Toxic Effects Cholinergic Crisis (Toxic Effects) Continuous Stimulation->Toxic Effects

Caption: Normal vs. carbamate-inhibited cholinergic synaptic transmission.

Toxicological Effects and Clinical Manifestations

The overstimulation of the cholinergic system due to AChE inhibition manifests as a predictable set of clinical signs, collectively known as a cholinergic crisis. These signs can be broadly categorized as muscarinic, nicotinic, and central nervous system (CNS) effects.

  • Muscarinic Effects: These arise from the overstimulation of muscarinic acetylcholine receptors and include symptoms such as excessive salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (cramping, vomiting, diarrhea), bronchospasm, and bradycardia (slowed heart rate).[2]

  • Nicotinic Effects: Overstimulation of nicotinic acetylcholine receptors at the neuromuscular junction leads to muscle fasciculations (twitching), cramping, and eventually weakness and paralysis.[2]

  • Central Nervous System (CNS) Effects: Carbamates can cross the blood-brain barrier, leading to CNS effects that include anxiety, confusion, ataxia, seizures, and respiratory depression, which is often the ultimate cause of death in severe poisonings.[4]

While the specific LD50 values for 2-Chlorophenyl methylcarbamate are not available, the table below provides acute toxicity data for other common carbamate insecticides to offer a comparative context for their potential toxicity.[1] A lower LD50 value indicates higher acute toxicity.

Comparative Acute Oral LD50 Values for Selected Carbamate Insecticides in Rats
Carbamate InsecticideAcute Oral LD50 (mg/kg) in RatsToxicity Classification
Aldicarb0.93Highly Toxic
Carbofuran8-14Highly Toxic
Methomyl17-24Highly Toxic
Propoxur90-128Moderately Toxic
Carbaryl300-850Moderately Toxic

Data compiled from various toxicological sources for comparative purposes.

Metabolism and Detoxification

Once absorbed, carbamates are metabolized, primarily in the liver, through two main enzymatic pathways:

  • Hydrolysis: The ester linkage of the carbamate is cleaved by carboxylesterases, yielding the parent phenol (in this case, 2-chlorophenol), methylamine, and carbon dioxide.[6]

  • Oxidation: The molecule can undergo oxidation by cytochrome P450 enzymes. This can involve hydroxylation of the aromatic ring or oxidation of the N-methyl group.[6]

These metabolic processes generally result in more polar, water-soluble metabolites that are more readily excreted from the body, primarily in the urine.[4] This rapid metabolism and excretion contribute to the relatively short duration of carbamate toxicity compared to organophosphates.[4]

General Metabolic Pathways of 2-Chlorophenyl methylcarbamate CPMC 2-Chlorophenyl methylcarbamate Hydrolysis Hydrolysis (Carboxylesterases) CPMC->Hydrolysis Oxidation Oxidation (Cytochrome P450s) CPMC->Oxidation Metabolites1 2-Chlorophenol + Methylamine + CO2 Hydrolysis->Metabolites1 Metabolites2 Hydroxylated and/or N-demethylated metabolites Oxidation->Metabolites2 Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Metabolites1->Conjugation Metabolites2->Conjugation Excretion Urinary Excretion Conjugation->Excretion Workflow for Acute Toxicity Testing Start Start TestSubstance 2-Chlorophenyl methylcarbamate Start->TestSubstance Route Select Exposure Route (Oral, Dermal, Inhalation) TestSubstance->Route DoseSelection Select Starting Dose (Based on available data) Route->DoseSelection AnimalPrep Animal Preparation (Acclimatization, Fasting/Clipping) DoseSelection->AnimalPrep Dosing Administer Single Dose AnimalPrep->Dosing Observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy DataAnalysis Data Analysis (Calculate LD50/LC50, Classify Toxicity) Necropsy->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for in vivo acute toxicity assessment.

Conclusion

The mode of entry of 2-Chlorophenyl methylcarbamate into target organisms follows established pathways for lipophilic insecticides, including dermal absorption, ingestion, and inhalation. Its mechanism of action is the reversible inhibition of acetylcholinesterase, a hallmark of the N-methyl carbamate class. This leads to a well-characterized set of toxicological effects resulting from the overstimulation of the cholinergic nervous system. While specific toxicity data for 2-Chlorophenyl methylcarbamate is limited, the experimental protocols outlined in this guide provide a clear and scientifically rigorous framework for its comprehensive toxicological evaluation. Understanding these principles is essential for assessing the risks associated with its use and for the development of safer and more selective pest control agents.

References

  • Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. PMC - NIH. Available at: [Link]

  • Carbaryl. National Pesticide Information Center. Available at: [Link]

  • OECD 402: Acute Dermal Toxicity. Analytice. Available at: [Link]

  • Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. MDPI. Available at: [Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. U.S. Environmental Protection Agency. Available at: [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC - PubMed Central. Available at: [Link]

  • The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. ResearchGate. Available at: [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Agilent. Available at: [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - NIH. Available at: [Link]

  • Mephenate | C8H8ClNO2 | CID 17491. PubChem - NIH. Available at: [Link]

  • Acute Toxicity. The Joint Research Centre: EU Science Hub - European Union. Available at: [Link]

  • Metabolism Of Carbamate Insecticides. epa nepis. Available at: [Link]

  • A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. NIH. Available at: [Link]

  • Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. MDPI. Available at: [Link]

  • Inhibition kinetics of certain organophosphorus and carbamate pesticides on acetylcholinesterase from the snail Lymnaea acuminata. PubMed. Available at: [Link]

  • OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. Nucro-Technics. Available at: [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. Available at: [Link]

  • OECD Guideline of Acute Inhalation toxicity. Slideshare. Available at: [Link]

  • Inhibition of Acetylcholinesterase and Butyrylcholinesterase by Chlorpyrifos-Oxon. PubMed. Available at: [Link]

  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. IntechOpen. Available at: [Link]

  • Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat. PubMed. Available at: [Link]

  • Structures of AChE inhibitor anti-AD drugs, classical carbamate-type... ResearchGate. Available at: [Link]

  • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. Available at: [Link]

  • Acute Inhalation Toxicity Webinar 1. YouTube. Available at: [Link]

  • Inhalation Toxicity Studies- OECD guidelines. Slideshare. Available at: [Link]

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An In-Depth Technical Guide to the Enzymatic Degradation of 2-Chlorophenyl methylcarbamate in Soil

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Situating 2-Chlorophenyl methylcarbamate in the Environmental Context

Carbamate pesticides, a class of compounds derived from carbamic acid, have been extensively used in agriculture for their efficacy as insecticides, herbicides, and fungicides.[1] 2-Chlorophenyl methylcarbamate, a member of this family, is effective but its persistence and potential toxicity in soil and water ecosystems are of significant concern.[1][2] Unlike more persistent organochlorines, carbamates are generally considered non-persistent; however, their degradation rates are highly dependent on a complex interplay of enzymatic activities and environmental conditions.[1][3] Understanding the mechanisms of its breakdown is not merely an academic exercise; it is fundamental to developing effective bioremediation strategies and ensuring environmental safety. This guide provides a comprehensive technical overview of the enzymatic processes governing the fate of 2-Chlorophenyl methylcarbamate in the soil matrix, tailored for researchers and professionals in environmental science and drug development.

Section 1: The Core Mechanism - Enzymatic Hydrolysis

The primary and most critical step in the detoxification of N-methylcarbamate pesticides like 2-Chlorophenyl methylcarbamate in soil is enzymatic hydrolysis.[4][5][6] This process is predominantly mediated by soil microorganisms, which have evolved specific enzymatic machinery to utilize these xenobiotic compounds.[1][3]

The Key Enzymatic Players: Hydrolases

The degradation of carbamates is orchestrated by enzymes primarily belonging to the hydrolase and oxidoreductase classes.[4] For the initial cleavage of 2-Chlorophenyl methylcarbamate, the most significant enzymes are carboxyl ester hydrolases (EC 3.1.1), often referred to as carbamate hydrolases, which can be further classified as esterases or amidases.[2][6]

  • Carboxylesterases: These enzymes catalyze the cleavage of the ester linkage in the carbamate molecule.[6] Numerous bacteria, including species from the genera Pseudomonas, Bacillus, Arthrobacter, and Achromobacter, have been identified as producers of these potent carbamate-degrading enzymes.[6][7]

  • Mechanism of Action: The hydrolytic process involves a catalytic triad within the enzyme's active site, which attacks the carbonyl carbon of the carbamate ester bond.[4] This action effectively severs the molecule, leading to the formation of its constituent alcohol and carbamic acid. The resulting N-methylcarbamic acid is unstable and spontaneously decomposes into methylamine and carbon dioxide.[2]

The Degradation Pathway of 2-Chlorophenyl methylcarbamate

The enzymatic degradation of 2-Chlorophenyl methylcarbamate follows a conserved pathway common to many N-methylcarbamates.[4][5]

  • Initial Hydrolysis: A microbial carbamate hydrolase attacks the ester bond of 2-Chlorophenyl methylcarbamate.

  • Formation of Intermediates: This cleavage yields two primary products: 2-chlorophenol and N-methylcarbamic acid.

  • Spontaneous Decomposition: N-methylcarbamic acid rapidly decomposes into methylamine (CH₃NH₂) and carbon dioxide (CO₂).[2][4]

  • Metabolic Utilization: The resulting methylamine can be utilized by soil microorganisms as a source of both carbon and nitrogen.[4][5] The 2-chlorophenol, a chlorinated aromatic compound, can be further mineralized by other specialized microbes through hydroxylation and ring-cleavage pathways, although its persistence can be greater than the parent compound under certain conditions.

Caption: Primary enzymatic hydrolysis pathway of 2-Chlorophenyl methylcarbamate in soil.

Section 2: Field-Proven Insights - Factors Influencing Degradation Efficacy

The causality behind degradation rates observed in the field is multifactorial. The mere presence of capable microbes is not a guarantee of rapid detoxification. A host of physicochemical and biological factors dictates the pace and extent of enzymatic degradation.[1]

FactorInfluence on DegradationRationale / Causality
Microbial Population High A greater abundance and diversity of carbamate-hydrolyzing microbes directly increases the enzymatic capacity of the soil. Soils with a history of pesticide application often exhibit "enhanced degradation" due to an adapted microbial community.[8]
Soil Moisture Optimal Moisture is critical for microbial activity and serves as a medium for substrate diffusion to the enzyme active sites.[9] Both excessively dry and waterlogged (anaerobic) conditions can inhibit the aerobic bacteria responsible for degradation.
Temperature Optimal Enzymatic reaction rates are temperature-dependent. Higher temperatures, typically within the mesophilic range (20-35°C), accelerate microbial metabolism and hydrolysis rates.[9][10]
Soil pH Near-Neutral Most soil bacteria and their extracellular enzymes function optimally in a pH range of 6.0-8.0. Acidic conditions can significantly slow microbial degradation.[9][11]
Organic Matter & Adsorption Moderate Organic matter can serve as a nutrient source for microbes, but it also adsorbs pesticides. Strong adsorption reduces the bioavailability of 2-Chlorophenyl methylcarbamate in the soil solution, protecting it from enzymatic attack.[5][12]
Co-contaminants Variable The presence of other pollutants, such as heavy metals, can be toxic to soil microorganisms, thereby inhibiting enzymatic degradation.[4][5]

Section 3: Self-Validating Systems - Experimental Protocols

To accurately quantify the enzymatic degradation of 2-Chlorophenyl methylcarbamate, a robust and reproducible experimental workflow is essential. The following protocols describe a self-validating system from soil microcosm setup to analytical quantification.

Protocol: Soil Microcosm Degradation Study

This protocol allows for the determination of the degradation kinetics (e.g., half-life, DT₅₀) under controlled laboratory conditions.

Objective: To measure the rate of 2-Chlorophenyl methylcarbamate degradation in a specific soil under controlled temperature and moisture.

Materials:

  • Freshly collected topsoil (sieved, <2 mm)

  • 2-Chlorophenyl methylcarbamate (analytical standard)

  • Acetone or other suitable solvent (HPLC grade)

  • Sterile deionized water

  • Incubation vessels (e.g., 250 mL glass jars with loose-fitting lids)

  • Incubator

Procedure:

  • Soil Characterization: Before starting, characterize the soil for pH, organic matter content, texture, and microbial biomass. This provides crucial context for your results.

  • Moisture Adjustment: Determine the water holding capacity (WHC) of the soil. Adjust the soil moisture to 50-60% of its WHC by adding sterile deionized water and mixing thoroughly. Let the soil equilibrate for 24-48 hours.

  • Spiking: Prepare a stock solution of 2-Chlorophenyl methylcarbamate in a minimal amount of acetone. Add the stock solution to a bulk amount of the moisture-adjusted soil to achieve the desired final concentration (e.g., 5-10 mg/kg). Mix thoroughly in a fume hood to ensure homogeneity and allow the solvent to evaporate completely.

  • Microcosm Setup: Aliquot a fixed amount of the spiked soil (e.g., 50 g) into each incubation vessel. Prepare triplicate microcosms for each sampling time point. Also, prepare sterile controls by autoclaving a subset of the soil twice before spiking to distinguish between biotic and abiotic degradation.

  • Incubation: Place the microcosms in an incubator at a constant temperature (e.g., 25°C) in the dark. The loose-fitting lids allow for air exchange while minimizing moisture loss.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), destructively sample three replicate microcosms. Store samples at -20°C until extraction and analysis.

Protocol: Extraction of 2-Chlorophenyl methylcarbamate from Soil

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for efficient extraction.[13]

Objective: To extract the parent compound and its primary metabolite (2-chlorophenol) from soil samples for quantification.

Materials:

  • Soil sample (from microcosm study)

  • Acetonitrile (HPLC grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • 50 mL centrifuge tubes

  • High-speed centrifuge

Procedure:

  • Sample Weighing: Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and initial extraction.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. These salts induce phase separation between the acetonitrile and the residual water in the soil.

  • Centrifugation: Immediately cap and shake for another minute, then centrifuge at >3000 x g for 5 minutes.

  • Supernatant Collection: Carefully transfer the upper acetonitrile layer (which contains the analytes) into a clean tube. A portion of this extract can be taken directly for LC-MS/MS analysis or may require a cleanup step (d-SPE) if the matrix is complex. For HPLC-UV, the extract is typically filtered through a 0.22 µm syringe filter before injection.

Protocol: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for carbamate analysis due to the thermal instability of these compounds, which makes Gas Chromatography (GC) challenging.[13][14]

Objective: To separate and quantify 2-Chlorophenyl methylcarbamate and 2-chlorophenol in the soil extract.

Instrumentation & Conditions:

  • HPLC System: With a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at a wavelength appropriate for both compounds (e.g., 220 nm or 275 nm), or use a DAD to acquire full spectra for peak purity and identification.

  • Calibration: Prepare a series of external standards of 2-Chlorophenyl methylcarbamate and 2-chlorophenol in acetonitrile. Generate a calibration curve by plotting peak area against concentration.

  • Quantification: Determine the concentration in the soil extracts by comparing their peak areas to the calibration curve. Calculate the final concentration in the soil, accounting for the initial soil mass and extraction volume.

Caption: A logical workflow for studying the soil degradation of 2-Chlorophenyl methylcarbamate.

References

  • Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

  • Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology, 27(2), 547-563. [Link]

  • Kaufman, D. D. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Stauffer Chemical Company. [Link]

  • Paszko, T. (2009). Degradation of MCPA in Soil Horizons of Polish Agricultural Soils. Polish Journal of Environmental Studies, 18(6), 1083-1091. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. ResearchGate. [Link]

  • Patsnap. (2025). How 2-Methylpentane Impacts Pesticide Degradation Patterns. Patsnap Eureka. [Link]

  • Khafif, T., Coste, C. M., & Bastide, J. (1982). [Degradation reactions of a carbamate herbicide, chlorbufam: effect of soil factors]. Journal of Environmental Science and Health, Part B, 17(2), 153-170. [Link]

  • Wang, Y., et al. (2022). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. MDPI. [Link]

  • Sica, P., et al. (2020). Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina. PubMed Central. [Link]

  • Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PubMed Central. [Link]

  • Ufarté, L., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PubMed Central. [Link]

  • Scott, C., et al. (2010). Carbamate Pesticides and Their Biological Degradation: Prospects for Enzymatic Bioremediation. ResearchGate. [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]

  • Testa, B., & Mayer, J. M. (2001). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed. [Link]

  • Werner, S. L., et al. (1993). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]

  • Ishii, Y., & Onodera, S. (1973). Method for the Residue Determination of Carbamate Pesticides in Crops. Journal of the Agricultural Chemical Society of Japan, 47(11), 723-729. [Link]

  • Sharma, A., et al. (2024). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. MDPI. [Link]

  • Kumar, S., et al. (2023). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Iowa State University Digital Repository. [Link]

  • Zhu, R., et al. (2014). Determination of Carbamate and Triazol Pesticides in Soil Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Method for the Quantification of 2-Chlorophenyl Methylcarbamate (CPMC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, validated protocol for the quantification of 2-Chlorophenyl methylcarbamate (CPMC), a carbamate insecticide, using Reverse-Phase HPLC with UV detection. Unlike Gas Chromatography (GC), which risks thermal degradation of the labile carbamate linkage, HPLC ensures analyte integrity. This method is optimized for formulation analysis (QC) and high-level residue monitoring, offering a linear range of 1–100 µg/mL with a limit of quantitation (LOQ) suitable for regulatory compliance.

Scientific Rationale & Method Design

Chromatographic Separation Strategy
  • Stationary Phase (C18): CPMC contains a hydrophobic 2-chlorophenyl moiety and a polar carbamate group. A C18 (Octadecylsilane) column provides the necessary hydrophobic interaction to retain the phenyl ring, allowing separation from polar matrix interferences.

  • Mobile Phase Selection: An isocratic mixture of Acetonitrile (ACN) and acidified water is selected. ACN is preferred over methanol for its lower UV cutoff (<200 nm) and lower viscosity (lower backpressure).

  • pH Control: Carbamates are susceptible to hydrolysis in alkaline environments. Acidification of the aqueous phase (pH ~3.0 with Phosphoric Acid) stabilizes the analyte and suppresses the ionization of silanols on the column, reducing peak tailing.

Detection Physics
  • Primary Wavelength (220 nm): The carbonyl (C=O) of the carbamate group and the

    
     transition of the phenyl ring exhibit strong absorption here, maximizing sensitivity.
    
  • Secondary Wavelength (270 nm): The chlorinated phenyl ring exhibits a characteristic absorption band (benzenoid band) around 265–275 nm. While less sensitive, this wavelength is highly selective, minimizing interference from non-aromatic co-extractives.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Standard 2-Chlorophenyl methylcarbamate (>98% purity)Calibration
Solvent A HPLC-Grade Acetonitrile (ACN)Elution strength
Solvent B Ultrapure Water (18.2 MΩ) + 0.1%

Weak solvent / pH buffer
Diluent ACN:Water (50:50 v/v)Sample solubility
Column C18, 5 µm, 4.6 × 150 mm (e.g., Zorbax Eclipse or equiv.)Separation
Filters 0.45 µm PTFE Syringe FiltersParticulate removal

Experimental Protocol

Chromatographic Conditions
  • System: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or equivalent)

  • Column Temp: 25°C (Thermostatted)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Acidified Water (0.1%

    
    )
    
  • Run Time: 10.0 minutes (CPMC typical

    
     min)
    
  • Detection:

    • Channel A: 220 nm (Quantification)[1][2]

    • Channel B: 270 nm (Confirmation)[2]

Standard Preparation
  • Stock Solution (1000 µg/mL): Weigh 10.0 mg of CPMC standard into a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade Acetonitrile. Note: Store at 4°C protected from light.

  • Working Standards: Serially dilute the Stock Solution using the Diluent (50:50 ACN:Water) to generate calibration points: 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (Formulation/Solid Matrix)
  • Weighing: Accurately weigh 100 mg of sample (formulation or homogenized matrix) into a 50 mL centrifuge tube.

  • Extraction: Add 25.0 mL of Acetonitrile.

  • Agitation: Vortex for 1 minute, then sonicate for 15 minutes to ensure complete solubilization of the active ingredient.

  • Clarification: Centrifuge at 3000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Dilution: Dilute the filtrate with water to match the mobile phase ratio (approx. 60:40) if the concentration exceeds the calibration range.

Method Logic & Workflow Visualization

The following diagram illustrates the critical decision points and flow of the analytical procedure, highlighting the "Check" steps that ensure data integrity.

CPMC_Workflow Start Start: Sample Collection Extraction Extraction (ACN, Sonicate 15m) Start->Extraction Filtration Filtration (0.45 µm PTFE) Extraction->Filtration Injection Injection (20 µL) Filtration->Injection HPLC_Setup HPLC Setup (C18, 60:40 ACN:H2O) HPLC_Setup->Injection Equilibration Detection UV Detection (220nm / 270nm) Injection->Detection Decision Peak Purity Pass? Detection->Decision Quant Quantification (Ext. Std Method) Decision->Quant Yes Fail Re-Equilibrate / Clean Decision->Fail No (Tailing/Overlap) Fail->HPLC_Setup

Figure 1: Step-by-step analytical workflow for CPMC quantification, including critical system suitability checkpoints.

System Suitability & Validation Criteria

To ensure the trustworthiness of the results, the following parameters must be verified before routine analysis:

ParameterAcceptance CriteriaScientific Justification
Retention Time (

)
RSD

1.0%
Indicates pump stability and column equilibration.
Peak Area Precision RSD

1.0% (n=6)
Confirms injection reproducibility and detector stability.
Tailing Factor (

)

Ensures no secondary interactions (silanol activity).
Resolution (

)

Required if impurities or degradation products are present.
Linearity (

)

Confirms Beer-Lambert law adherence across range.[3]
Troubleshooting Guide
  • Problem: Peak splitting.

    • Cause: Sample solvent is stronger than mobile phase (e.g., 100% ACN injection).

    • Fix: Dilute sample with mobile phase or 50:50 ACN:Water.

  • Problem: Drifting retention times.

    • Cause: Temperature fluctuation or mobile phase evaporation.

    • Fix: Use column thermostat; cap solvent reservoirs.

  • Problem: High backpressure.

    • Cause: Particulates from matrix.

    • Fix: Replace guard column; re-filter sample (0.2 µm).

Data Presentation

Table 1: Example Validation Data Summary

Concentration (µg/mL)Mean Area (mAU*s)RSD (%)Recovery (%)
1.0 (LOQ)45.21.898.5
10.0460.10.9100.2
50.02310.50.599.8
100.04650.20.4100.1

References

  • U.S. Environmental Protection Agency. (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by High Performance Liquid Chromatography with Post-Column Derivatization.Link

    • Context: Establishes the foundational HPLC separation principles for carbamates, though this guide adapts the detection to UV for higher concentr
  • BenchChem. (n.d.). 2-Chlorophenyl methylcarbamate: Structure, Properties, and Analysis.Link

    • Context: Verifies the applicability of LC-UV techniques for this specific CAS (3942-54-9).
  • Collaborative International Pesticides Analytical Council (CIPAC). (n.d.).[2] General methods for Carbamate Pesticides.

    • Context: Provides the regulatory framework for pesticide formulation analysis (referenced for linearity and precision standards).
  • Agilent Technologies. (2020). Analysis of Carbamate Pesticides by HPLC.[1][4]Link

    • Context: General reference for C18 column selection and mobile phase optimiz

Sources

GC-MS analysis of 2-Chlorophenyl methylcarbamate in water samples

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the GC-MS Analysis of 2-Chlorophenyl methylcarbamate in Water Samples

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed methodology for the quantitative analysis of 2-Chlorophenyl methylcarbamate, a carbamate pesticide, in various water matrices. Carbamate pesticides are widely used in agriculture and can contaminate water sources, necessitating sensitive and reliable monitoring methods.[1] Due to the thermal lability of many N-methylcarbamates, direct analysis by gas chromatography-mass spectrometry (GC-MS) can be challenging.[2][3] This application note outlines a robust workflow encompassing sample collection, preservation, solid-phase extraction (SPE) for analyte concentration and purification, and subsequent GC-MS analysis. The protocol emphasizes a self-validating system through rigorous quality control measures to ensure data integrity, making it suitable for researchers, environmental scientists, and regulatory bodies.

Introduction and Principle

2-Chlorophenyl methylcarbamate belongs to the carbamate class of pesticides, which act by inhibiting the acetylcholinesterase enzyme in insects.[4] Its presence in water bodies is a public health and environmental concern, driving the need for precise analytical methods for its detection at trace levels.[5][6]

Gas chromatography combined with mass spectrometry (GC-MS) is a powerful analytical technique that offers excellent separation and definitive identification of organic compounds.[6][7] However, N-methylcarbamates like 2-Chlorophenyl methylcarbamate are prone to thermal degradation in the hot GC injector, leading to poor peak shapes and inaccurate quantification. To overcome this, chemical derivatization can be employed to convert the analyte into a more volatile and thermally stable form, significantly improving its chromatographic behavior.[3][8]

The principle of this method is a multi-step process designed for sensitivity and selectivity:

  • Extraction and Concentration: The target analyte is isolated from the large-volume water sample and concentrated using Solid-Phase Extraction (SPE). SPE has gained wide acceptance as a more efficient and environmentally friendly alternative to traditional liquid-liquid extraction (LLE), requiring less solvent and providing cleaner extracts.[7][9]

  • Derivatization (Optional but Recommended): The carbamate is chemically modified to enhance its thermal stability for GC analysis. This involves reacting the extract with a derivatizing agent to protect the labile N-H group.

  • Instrumental Analysis: The prepared sample is injected into a GC-MS system. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides definitive identification and quantification based on its unique mass-to-charge ratio (m/z).[10]

Materials and Reagents

  • Standards: 2-Chlorophenyl methylcarbamate certified reference standard (CAS No. 3942-54-9).[11]

  • Solvents: Pesticide residue grade or higher purity Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, and Hexane.[10][12]

  • Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours), Reagent Water (Type I), Sodium Thiosulfate, and Hydrochloric Acid (HCl).

  • Derivatizing Agent: 9-Xanthydrol.[13][14]

  • Gases: Helium (99.999% purity or higher) for GC carrier gas.

  • SPE Cartridges: 6 mL, 500 mg C18 or polymeric sorbent cartridges.

  • Glassware: 1 L amber glass bottles, 250 mL separatory funnels (for LLE alternative), graduated cylinders, volumetric flasks, concentration tubes, and 2 mL GC autosampler vials with inserts.[10][12] All glassware must be scrupulously cleaned and solvent-rinsed to prevent contamination.[15]

  • Equipment: SPE vacuum manifold, nitrogen evaporator, analytical balance, vortex mixer, heating block, and a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Experimental Protocols

Protocol 1: Sample Collection and Preservation

The integrity of the analytical result begins with proper sample collection and handling.

  • Collection: Collect water samples in 1 L amber glass bottles with Teflon-lined caps to prevent analyte degradation from UV light.[10] Do not pre-rinse the bottles with the sample.

  • Dechlorination: If the water sample is suspected to contain residual chlorine (e.g., drinking water), add ~80 mg of sodium thiosulfate per liter of sample to the collection bottle before filling.[7][16]

  • Preservation: Immediately after collection, cool the samples to ≤6°C and transport them to the laboratory.[7][17]

  • Storage: Store the samples in a refrigerator at 4°C in the dark. The maximum holding time before extraction is 7 days.[7][18]

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol details the extraction and concentration of the analyte from the water matrix.

  • Cartridge Conditioning:

    • Assemble the SPE cartridges on a vacuum manifold.

    • Wash each cartridge sequentially with 5 mL of Ethyl Acetate, 5 mL of Dichloromethane, and 10 mL of Methanol. Do not allow the cartridge to go dry after this step.

    • Equilibrate the cartridge by passing 10 mL of reagent water, ensuring the sorbent bed remains submerged.

  • Sample Loading:

    • Measure 500 mL of the well-mixed water sample.

    • Pass the entire sample through the conditioned SPE cartridge at a steady flow rate of approximately 5-10 mL/min.

  • Interference Wash:

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove polar impurities.

  • Drying:

    • Dry the cartridge thoroughly by applying a full vacuum for 15-20 minutes to remove residual water.

  • Elution:

    • Place a collection tube inside the manifold.

    • Elute the target analyte from the cartridge by passing 10 mL of Dichloromethane through the cartridge at a slow flow rate (1-2 mL/min).

  • Concentration:

    • Transfer the eluate to a concentration tube.

    • Gently evaporate the solvent under a stream of nitrogen at 35°C to a final volume of approximately 0.5 mL. Do not evaporate to complete dryness.

Protocol 3: Derivatization with 9-Xanthydrol

This step enhances the thermal stability of 2-Chlorophenyl methylcarbamate for GC analysis. The procedure is adapted from established methods for other carbamates.[13][14]

  • Reaction Setup: To the 0.5 mL concentrated extract from Protocol 2, add 100 µL of a 50.0 mM solution of 9-xanthydrol (in a suitable solvent like acetone) and 50 µL of 0.05 M HCl.[13][14]

  • Incubation: Tightly cap the vial and heat it in a heating block at 60°C for 60 minutes.[13][14]

  • Final Preparation: Cool the vial to room temperature. The sample is now ready for GC-MS analysis. Transfer the derivatized extract to a 2 mL autosampler vial with an insert.

Protocol 4: GC-MS Instrumental Analysis

The analysis is performed using a GC-MS system operated in Electron Ionization (EI) mode. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) is employed.

// Workflow Path Sample -> SPE_Condition [style=invis]; SPE_Condition -> SPE_Load -> SPE_Wash -> SPE_Elute -> Concentrate -> Derivatize -> GC_Inject; GC_Inject -> GC_Separate -> MS_Detect -> Quantify -> Report;

// Edge labels to clarify flow edge [color="#5F6368", fontcolor="#202124"]; SPE_Condition -> SPE_Load [label="Ready Cartridge"]; Derivatize -> GC_Inject [label="Final Extract"]; MS_Detect -> Quantify [label="Raw Data"]; }

Caption: Overall experimental workflow for the analysis of 2-Chlorophenyl methylcarbamate.

Data and Performance Characteristics

The following tables summarize the optimized instrumental parameters and expected method performance.

Table 1: Optimized GC-MS Parameters

Parameter Setting
Gas Chromatograph
Injection Volume 1 µL
Injection Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium at 1.2 mL/min (constant flow)
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)
Oven Program 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

| Ions for Derivatized Analyte | To be determined empirically (Quantifier & Qualifiers) |

Table 2: Method Validation and Quality Control

Parameter Acceptance Criteria Purpose
Calibration Curve
Linearity (R²) ≥ 0.995 Ensures accurate quantification across a range of concentrations.[2]
Quality Control
Method Blank Below Limit of Detection Checks for contamination during sample preparation.[15]
Laboratory Control Sample (LCS) 70-130% Recovery Assesses the accuracy and performance of the entire method.[7]
Matrix Spike (MS) 70-130% Recovery Evaluates the effect of the sample matrix on analyte recovery.[7]
Performance
Limit of Detection (LOD) ~0.01 - 0.05 µg/L The lowest concentration that can be reliably detected.[13][14]
Limit of Quantitation (LOQ) ~0.03 - 0.15 µg/L The lowest concentration that can be accurately quantified.[13]

| Precision (%RSD) | < 15% | Measures the reproducibility of the method.[13][14] |

Quality Control and Trustworthiness

To ensure the reliability and validity of the results, a stringent quality control (QC) protocol must be implemented. Each analytical batch should include:

  • A Method Blank: One sample of reagent water carried through the entire analytical process to monitor for contamination.[15]

  • A Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of 2-Chlorophenyl methylcarbamate to verify method accuracy.[7]

  • A Matrix Spike and Matrix Spike Duplicate (MS/MSD): Two aliquots of a field sample are spiked with a known amount of the analyte. This assesses potential matrix interferences and method precision in a real-world sample.[7]

  • Calibration Verification: A mid-level calibration standard should be analyzed periodically to verify the stability of the instrument's calibration.

Adherence to these QC measures ensures that the reported data is defensible, accurate, and trustworthy.

Conclusion

The method described provides a comprehensive and robust protocol for the sensitive determination of 2-Chlorophenyl methylcarbamate in water samples. The combination of solid-phase extraction for sample clean-up and concentration, followed by derivatization and analysis by GC-MS in SIM mode, allows for high selectivity and low detection limits. The integrated quality control system validates the performance of the method for each batch of samples, ensuring high confidence in the final results. This application note serves as a valuable guide for environmental laboratories and researchers tasked with monitoring carbamate pesticides in aqueous environments.

References

  • GC-MS Sample Preparation - Organomation. Organomation. Available at: [Link]

  • Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • GCMS Part 3 I Sample Preparation of Pesticide Residual Analysis in Water I Liquid Liquid Extraction. YouTube. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS. University of Maryland School of Pharmacy Mass Spectrometry Center. Available at: [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Thermo Fisher Scientific Inc. Available at: [Link]

  • Simultaneous Analysis of Pesticides in Water Using GCMS-QP2050 and AI Peak Integration. Shimadzu. Available at: [Link]

  • Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube. Available at: [Link]

  • 2-Chlorophenyl N-methylcarbamate - CAS Common Chemistry. CAS. Available at: [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Available at: [Link]

  • Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol. PubMed. Available at: [Link]

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Available at: [Link]

  • EPA Method 531.1 Carbamate Pesticide Testing in Drinking Water. A2LA. Available at: [Link]

  • Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. PubMed. Available at: [Link]

  • EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti... National Environmental Methods Index. Available at: [Link]

  • Drinking Water Analysis by EPA 531.2. Paragon Laboratories. Available at: [Link]

  • DETERMINATION OF PESTICIDES IN WATER BY LIQUID CHROMATOGRAPHY-(ELECTROSPRAY IONIZATION)- MASS SPECTROMETRY (LC-ESI-MS). Scielo. Available at: [Link]

  • Mephenate | C8H8ClNO2 | CID 17491. PubChem - NIH. Available at: [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. PMC - NIH. Available at: [Link]

Sources

application of 2-Chlorophenyl methylcarbamate in integrated pest management

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chlorophenyl Methylcarbamate (CPMC) in Integrated Pest Management

Executive Summary & Technical Profile

2-Chlorophenyl methylcarbamate (CPMC) is a rapid-action insecticide belonging to the carbamate class (IRAC MoA Group 1A). Unlike systemic neonicotinoids that provide prophylactic protection, CPMC functions primarily as a curative "knockdown" agent targeting the nervous system of sucking pests.

In modern Integrated Pest Management (IPM), CPMC is no longer a calendar-spray candidate. Instead, it serves a precise role: resistance-breaking rotation and high-infestation rescue in rice ecosystems, specifically targeting the Brown Planthopper (Nilaparvata lugens) and Green Leafhopper (Nephotettix virescens).

Parameter Technical Specification
IUPAC Name 2-chlorophenyl methylcarbamate
Common Name CPMC (often associated with trade names like Etrofol)
Chemical Class Carbamate (Ester of carbamic acid)
IRAC Group 1A (Acetylcholinesterase Inhibitor)
Primary Target Hemiptera (Planthoppers, Leafhoppers)
Systemicity Low to Moderate (Contact & Stomach action)
Half-life (Soil) ~14–30 days (pH dependent; faster hydrolysis in alkaline conditions)

Mechanism of Action: Reversible AChE Inhibition

CPMC acts by carbamoylating the serine hydroxyl group within the active site of the enzyme acetylcholinesterase (AChE). This prevents the breakdown of the neurotransmitter acetylcholine (ACh) at the synaptic cleft.

Key Distinction: Unlike Organophosphates (Group 1B) which cause irreversible phosphorylation (aging), carbamoylation by CPMC is reversible. The enzyme eventually regenerates, but the insect typically dies from continuous neuromuscular depolarization before this occurs.

Pathway Visualization: Synaptic Disruption

MoA_Pathway Trigger Nerve Impulse Release ACh Release into Synapse Trigger->Release Receptor Post-Synaptic ACh Receptor Release->Receptor Binding Accumulation ACh Accumulation Release->Accumulation If AChE Blocked Normal_Breakdown Hydrolysis by AChE Receptor->Normal_Breakdown Normal Cycle CPMC CPMC Application Inhibition Carbamoylation of AChE Active Site CPMC->Inhibition Inhibition->Normal_Breakdown BLOCKS Overstimulation Continuous Depolarization Accumulation->Overstimulation Death Paralysis & Death Overstimulation->Death

Figure 1: Mechanism of Action of CPMC showing the blockade of Acetylcholinesterase (AChE) leading to synaptic overstimulation.

Strategic Positioning in IPM

To prevent the "Hopper Burn" phenomenon while managing resistance, CPMC must be positioned carefully against other MoA groups.

The Rotation Protocol

Do not rotate CPMC with other Carbamates (e.g., Fenobucarb) or Organophosphates (e.g., Chlorpyrifos) if the resistance mechanism is Target Site Insensitivity (AChE mutation) .

Recommended Rotation Partners:

  • Group 4A (Neonicotinoids): Imidacloprid/Dinotefuran (Target: nAChR).[1][2]

  • Group 16 (Buprofezin): Chitin synthesis inhibitor (Targets nymphs).[2]

  • Group 9B (Pymetrozine): Chordotonal organ modulator (Stops feeding immediately).[2]

The "Rescue" Strategy: Use CPMC only when pest populations exceed the Economic Threshold Level (ETL) of 10–15 hoppers/hill. Its fast knockdown prevents immediate crop loss, whereas IGRs (Group 16) are too slow for high infestations.

Critical Experimental Protocols

Protocol A: Susceptibility Monitoring (Rice Stem Dip Method)

Purpose: To determine baseline susceptibility (LC50) and detect resistance shifts in field populations.

Reagents:

  • Technical grade CPMC (>98% purity).

  • Solvent: Acetone (analytical grade).

  • Surfactant: Triton X-100.

  • Host: Susceptible rice variety (e.g., TN1), 30-40 days old.

Workflow:

  • Stock Solution: Dissolve 100 mg CPMC in 10 mL acetone to create a 10,000 ppm stock.

  • Serial Dilution: Prepare 5–7 concentrations using water containing 0.1% Triton X-100. (Range typically 10 ppm to 1000 ppm depending on resistance).[2]

  • Stem Preparation: Cut rice stems into 10 cm segments including the leaf sheath.

  • Dipping: Dip stems into respective concentrations for 30 seconds . Air dry on paper towels for 30 minutes.

  • Exposure: Place 3 stems in a test tube. Introduce 10–15 3rd-instar BPH nymphs. Cap with fine mesh.

  • Incubation: Maintain at 25°C ± 2°C, 70–80% RH, 16:8 L:D photoperiod.

  • Data Collection: Record mortality at 24h and 48h.[2] Moribund insects (unable to walk) are counted as dead.[2]

  • Analysis: Calculate LC50 using Probit analysis.

Validation Criteria: Control mortality must be <10%.[2] If >10%, discard and repeat.

Protocol B: Residue Analysis (HPLC-Fluorescence)

Purpose: To quantify CPMC residues in grain/straw for safety compliance (MRL monitoring). Basis: EPA Method 531.1 (Post-column derivatization).

Principle: Carbamates are separated by HPLC, hydrolyzed post-column to release methylamine, which reacts with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent isoindole derivative.

Instrument Setup:

  • HPLC: System with gradient pump and post-column reactor (PCR).[2][3]

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Detector: Fluorescence (Excitation: 330 nm, Emission: 465 nm).[2]

  • Temperature: Column 42°C; PCR 80°C.

Reagents:

  • Mobile Phase A: Water (HPLC Grade).[2]

  • Mobile Phase B: Acetonitrile/Methanol (HPLC Grade).[2]

  • Post-Column Reagent 1: 0.05 N NaOH (Hydrolysis).[2][4]

  • Post-Column Reagent 2: OPA + 2-mercaptoethanol in Borate Buffer (Derivatization).[2]

Gradient Profile:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN/MeOH)Flow Rate (mL/min)
0.085151.0
2.085151.0
20.050501.0
35.001001.0
40.085151.0

Sample Extraction (Rice Grain):

  • Homogenize 20g sample.

  • Extract with 50 mL Acetonitrile. Shake for 30 mins.

  • Filter through Celite 545.

  • Partition with Petroleum Ether (to remove lipids). Discard ether layer.[2]

  • Evaporate Acetonitrile layer to dryness (Rotary Evaporator, <40°C).

  • Reconstitute in 2 mL Methanol. Filter (0.22 µm PTFE) before injection.

Safety & Ecotoxicology

Aquatic Toxicity Warning: CPMC is highly toxic to aquatic invertebrates (Daphnia magna) and moderately toxic to fish.[2]

  • Mitigation: Do not drain paddy water for 7 days post-application. Maintain buffer zones of 5 meters from aquaculture bodies.

Non-Target Arthropods:

  • Bees: High toxicity.[2] Do not apply during active flowering.[2]

  • Natural Enemies: CPMC is harmful to Lycosa spiders (wolf spiders) and Mirid bugs.[2]

  • Recovery Strategy: If natural enemy populations are decimated, follow CPMC application with a release of Trichogramma spp. 7 days later to restore ecological balance.

References

  • Insecticide Resistance Action Committee (IRAC). (2023).[2][5] IRAC Mode of Action Classification Scheme, Version 10.5. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1995).[2] Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by Water by Direct Aqueous Injection HPLC with Post Column Derivatization. Retrieved from [Link][3]

  • Food and Agriculture Organization (FAO). (2002).[2] International Code of Conduct on the Distribution and Use of Pesticides: Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. Retrieved from [Link]

  • International Rice Research Institute (IRRI). (2018).[2] Standard Evaluation System for Rice (SES). [Focus on Brown Planthopper Scoring]. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 2-Chlorophenyl Methylcarbamate (CPMC) as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous protocols for utilizing 2-Chlorophenyl methylcarbamate (CPMC) as a reference standard in analytical chromatography. While historically used as an insecticide (trade name: Hopcide), its current primary relevance in pharmaceutical and environmental science is as a target residue analyte or a structural surrogate internal standard for carbamate profiling.

Critical Technical Insight: Unlike organophosphates, N-methylcarbamates like CPMC are thermally labile and susceptible to rapid hydrolysis in alkaline media. This guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for quantification, while providing necessary caveats for Gas Chromatography (GC) workflows.

Physicochemical Profile & Standard Handling

To ensure Scientific Integrity , one must first understand the molecule's behavior in solution. CPMC is a carbamate ester; the ester linkage is the "weak link" determining stability.

PropertyValueAnalytical Implication
IUPAC Name 2-Chlorophenyl methylcarbamateDistinct from Fenobucarb (2-sec-butylphenyl methylcarbamate).
CAS Number 3942-54-9 Verify COA against this specific CAS to avoid isomer confusion.
Molecular Weight 185.61 g/mol Precursor Ion

LogP ~2.3Moderately lipophilic; retains well on C18 columns.
pKa Non-ionizable (neutral)Requires mobile phase additives (e.g., Ammonium Formate) for ESI efficiency.
Stability pH < 7: StablepH > 9: HydrolysisCRITICAL: Never use alkaline washing steps (e.g., basic Alumina) during sample prep.
Standard Preparation Protocol

Objective: Create a self-validating stock solution system.

  • Primary Stock (1000 µg/mL):

    • Weigh

      
       mg of CPMC Reference Material (purity >98%) into a 10 mL volumetric flask.
      
    • Solvent: Dissolve in LC-MS grade Acetonitrile (ACN) . Avoid Methanol for long-term storage as transesterification can occur over extended periods (months).

    • Storage:

      
       in amber silanized vials. Stable for 6 months.
      
  • Working Standard (10 µg/mL):

    • Dilute Primary Stock 1:100 in ACN.

    • Validation: Verify absorbance or peak area against a previous verified lot (Tolerance:

      
      ).
      

Protocol A: LC-MS/MS Analysis (Gold Standard)

This method utilizes Electrospray Ionization (ESI) in Positive mode.[1] The mechanism relies on protonation of the carbamate nitrogen or the carbonyl oxygen.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (Buffers pH to ~3.5, stabilizing the carbamate).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold for polarity)

    • 1-8 min: Linear ramp to 90% B

    • 8-10 min: 90% B (Wash)

    • 10.1 min: Re-equilibrate to 10% B

Mass Spectrometry Parameters (MRM)

The fragmentation of CPMC typically involves the loss of the methyl isocyanate moiety (


, mass 57), leaving the charged chlorophenol species.
AnalytePrecursor (m/z)Product (Quantifier)Product (Qualifier)CE (eV)Mechanism
CPMC 186.0

129.0 93.015-20Loss of

group generates 2-chlorophenol cation.

Application Note: The 129.0 m/z fragment is highly specific to the 2-chlorophenol core. If using CPMC as an internal standard for other carbamates, ensure the target analytes do not produce a 129 fragment (e.g., do not use with other 2-chlorophenyl derivatives).

Protocol B: GC-MS Analysis (Legacy/Alternative)

Warning: Carbamates are thermally unstable.[2] Direct injection into a hot GC inlet (


) often causes degradation into the corresponding phenol (2-chlorophenol) and methyl isocyanate.
Derivatization Strategy (Recommended)

To ensure Trustworthiness of the data, derivatization is preferred to stabilize the molecule.

  • Reagent: Trifluoroacetic anhydride (TFAA).

  • Reaction: Acylation of the amide nitrogen.

  • Result: Improves thermal stability and peak shape.

Direct Injection Parameters (If derivatization is impossible)
  • Inlet: PTV (Programmed Temperature Vaporizer) or Cool On-Column.

    • Start Temp:

      
      
      
    • Ramp: Rapid ballistic heating to

      
      after injection.
      
  • Column: 5% Phenyl-arylene (e.g., DB-5ms).

  • Detection: SIM mode targeting m/z 129 (Phenol fragment) and m/z 185 (Molecular ion, often weak).

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for analyzing CPMC, emphasizing the critical "Stability Check" step often missed in standard protocols.

CPMC_Workflow Start Sample / Standard Material Solubility Dissolve in ACN (Avoid Methanol for Stock) Start->Solubility Stability Check pH < 7.0 (Critical: Hydrolysis Risk) Solubility->Stability Choice Select Method Stability->Choice LCMS LC-MS/MS (Preferred) ESI(+) Mode Choice->LCMS High Sensitivity GCMS GC-MS (Alternative) Choice->GCMS Matrix Complexity Quant Quantification Transition: 186 -> 129 LCMS->Quant Deriv Derivatization Required? (TFAA/HFBA) GCMS->Deriv Deriv->Quant Yes (Stable) Deriv->Quant No (Risk of Degradation) QC QC Validation (Recovery 80-120%) Quant->QC

Caption: Analytical decision tree for CPMC analysis highlighting the critical stability checkpoint and method selection logic.

Method Validation Criteria (Self-Validating System)

To establish Authoritative Grounding , the method must meet specific performance metrics (based on SANTE/11312/2021 guidelines):

  • Linearity:

    
     over the range of 1–500 ng/mL.
    
  • Matrix Effect (ME): Calculate using the formula:

    
    
    
    • If

      
      , use Matrix-Matched Calibration  or Standard Addition.[3]
      
  • Identification:

    • Retention time deviation

      
       min.
      
    • Ion Ratio (Quantifier/Qualifier) within

      
       of the reference standard.
      

References

  • U.S. Environmental Protection Agency (EPA). (2001). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 19841, 2-Chlorophenyl methylcarbamate.

  • European Union Reference Laboratories (EURL). (2023). Analytical methods for pesticide residues in food and feed (QuEChERS).

  • NIST Mass Spectrometry Data Center. (2023). Gas Chromatography Mass Spectrometry (GC-MS) Data for Carbamates.

Sources

Determination of 2-Chlorophenyl Methylcarbamate (CPMC) Residues in Agricultural Crops via QuEChERS and LC-MS/MS

[1][2]

Abstract

This application note details a robust, high-sensitivity protocol for the quantitation of 2-Chlorophenyl methylcarbamate (CPMC; Eprophen) in complex crop matrices. Utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methodology coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this method achieves a Limit of Quantitation (LOQ) of 0.01 mg/kg, satisfying stringent international Maximum Residue Limits (MRLs). Special emphasis is placed on mitigating matrix effects in high-pigment and high-water content crops.

Introduction & Chemical Profile

2-Chlorophenyl methylcarbamate (CAS: 3942-54-9) is a carbamate insecticide used to control hoppers and bugs in rice and potatoes. Like other N-methyl carbamates, it functions by inhibiting acetylcholinesterase (AChE).[1]

Analytical Challenges:

  • Thermal Instability: Carbamates degrade thermally, making GC-MS analysis prone to errors (e.g., degradation to phenols inside the injector). LC-MS/MS is the preferred technique.

  • Matrix Suppression: Co-eluting matrix components (phospholipids, pigments) in complex crops can suppress ionization in the electrospray source (ESI).

Compound Properties:

Property Value Relevance to Analysis

| Molecular Formula |

Molecular Weight

LogPpKa
Experimental Protocol
3.1. Reagents and Materials[2][3][4][5][6]
  • Standards: CPMC Reference Standard (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Salts/Buffers: Anhydrous

    
    , NaCl, Ammonium Formate (5 mM), Formic Acid.
    
  • QuEChERS Kits:

    • Extraction: 4 g

      
      , 1 g NaCl, 1 g Na-Citrate, 0.5 g Na-hydrogencitrate sesquihydrate (EN 15662 method).
      
    • Cleanup (dSPE): 150 mg

      
       + 25 mg PSA (Primary Secondary Amine). Add 2.5 mg GCB (Graphitized Carbon Black) for green leafy vegetables.
      
3.2. Sample Preparation (QuEChERS)

The following workflow ensures maximum recovery while minimizing matrix interferences.

Step-by-Step Procedure:

  • Homogenization: Cryogenically mill 500 g of crop sample (e.g., rice, pepper, or spinach) to a fine powder.

  • Weighing: Weigh 10.0 g (± 0.1 g) of homogenate into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL Acetonitrile (MeCN).

    • Add 100 µL of Internal Standard (e.g., Carbofuran-d3) if available.

    • Vortex vigorously for 1 minute to break up aggregates.

  • Partitioning:

    • Add QuEChERS extraction salts (Citrate buffered).[3]

    • Shake vigorously for 1 minute immediately (prevents

      
       clumping).
      
    • Centrifuge at 4,000 rpm for 5 minutes.

  • Cleanup (dSPE):

    • Transfer 1 mL of the supernatant (upper organic layer) to a 2 mL dSPE tube containing PSA and

      
      .
      
    • Note: For pigmented samples (spinach), use tubes containing GCB to remove chlorophyll.

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 rpm for 2 minutes.

  • Final Dilution: Transfer 200 µL of cleaned extract to an autosampler vial and dilute with 800 µL of Water (improves peak shape on C18 columns).

3.3. LC-MS/MS Methodology

Chromatographic Conditions:

  • System: UHPLC

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters ACQUITY BEH), 2.1 x 100 mm, 1.8 µm.

  • Column Temp: 40°C

  • Injection Vol: 2-5 µL

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Initial Hold
1.00 5% Load
8.00 95% Elution of CPMC
10.00 95% Wash
10.10 5% Re-equilibration

| 13.00 | 5% | End |

Mass Spectrometry Parameters:

  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Acquisition: Multiple Reaction Monitoring (MRM).[7][4][8][9][10]

MRM Transitions for CPMC:

Compound Precursor (m/z) Product (m/z) Type Collision Energy (eV)* Logic/Fragment

| CPMC | 186.0 | 129.0 | Quantifier | 15 | Loss of methyl isocyanate (

CPMC186.093.0CPMC186.065.0

*Note: Collision energies are instrument-dependent and should be optimized during setup.

Visual Workflows
4.1. Analytical Workflow Diagram

The following diagram illustrates the critical path from sample to data, highlighting the decision points for cleanup.

QuEChERS_WorkflowStartHomogenized Crop Sample (10g)ExtractAdd 10mL MeCN + Internal StandardVortex 1 minStart->ExtractSaltsAdd Citrate Buffer Salts(MgSO4, NaCl, Citrates)Shake & CentrifugeExtract->SaltsAliquotTake 1mL SupernatantSalts->AliquotMatrixCheckCheck Matrix TypeAliquot->MatrixCheckClean_GeneraldSPE: PSA + MgSO4(General Crops: Rice, Potato)MatrixCheck->Clean_GeneralHigh Sugar/WaterClean_PigmentdSPE: PSA + MgSO4 + GCB(Pigmented: Spinach, Tea)MatrixCheck->Clean_PigmentHigh ChlorophyllClean_FatdSPE: PSA + MgSO4 + C18(Oily: Nuts, Avocado)MatrixCheck->Clean_FatHigh LipidCentrifuge2Centrifuge & FilterClean_General->Centrifuge2Clean_Pigment->Centrifuge2Clean_Fat->Centrifuge2DiluteDilute 1:4 with Water(Focuses peak on col)Centrifuge2->DiluteAnalyzeLC-MS/MS Analysis(ESI+ MRM)Dilute->Analyze

Figure 1: Decision-based QuEChERS extraction workflow for CPMC in varying crop matrices.

4.2. MS/MS Fragmentation Pathway

Understanding the fragmentation ensures correct peak identification.

FragmentationParentPrecursor Ion[M+H]+ m/z 186.0QuantQuantifier Ion2-chlorophenol cationm/z 129.0Parent->QuantCollision Energy ~15eVNeutralLoss ofMethyl Isocyanate(-57 Da)Parent->NeutralQualQualifier IonRing Fragmentm/z 93.0Quant->QualCollision Energy ~25eVNeutral2Loss ofHCl / COQuant->Neutral2

Figure 2: Proposed fragmentation pathway of CPMC in ESI+ mode.

Results & Validation Criteria (Self-Validating System)

To ensure the "Trustworthiness" of the data, the following acceptance criteria must be met for every batch.

ParameterAcceptance CriteriaTroubleshooting Failure
Linearity (

)

(Range: 1–100 ng/mL)
Check pipette accuracy; refresh standards.
Recovery 70% – 120%If <70%: Check extraction pH (must be <5). If >120%: Check for matrix enhancement.
Precision (RSD)

Check homogenizer uniformity and injection reproducibility.
Ion Ratio Within ±30% of standardCheck for co-eluting interferences; increase chromatography resolution.
Retention Time ± 0.1 min of standardCheck pump pressure stability and column equilibration.

Matrix Effect Calculation:

  • Recommendation: If ME is < -20% (suppression) or > +20% (enhancement), use Matrix-Matched Calibration curves to quantify samples accurately.

References
  • Agilent Technologies. (2020).[11] Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Application Note.

  • European Committee for Standardization (CEN). (2008). Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method. EN 15662:2008.
  • National Institutes of Health (NIH) / PubChem. (2025). 2-Chlorophenyl N-methylcarbamate (Compound Summary).

  • Waters Corporation. (2023). Comprehensive LC-MS/MS Multi-Residue Pesticide Method for Food and Feed.[2][11] Application Note.

  • European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.

synthesis of 2-Chlorophenyl methylcarbamate for laboratory research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-Chlorophenyl Methylcarbamate (CPMC)

Part 1: Executive Summary & Strategic Rationale

Subject: Laboratory-scale synthesis of 2-Chlorophenyl methylcarbamate (CPMC), a carbamate acetylcholinesterase (AChE) inhibitor.

Scope: This guide addresses the critical need for a safety-optimized synthesis protocol for CPMC (also known as Hopcide). Historically, industrial production of N-methylcarbamates relied on the reaction of phenols with Methyl Isocyanate (MIC) .[1] Given the extreme toxicity and volatility of MIC (notorious for the 1984 Bhopal disaster), this route is unacceptable for standard academic or pharmaceutical research laboratories.[1]

The Solution: This protocol utilizes a Triphosgene-mediated approach .[1] Triphosgene (Bis(trichloromethyl) carbonate) acts as a solid, weighable, and safer source of phosgene equivalents.[2] This method allows for the in situ generation of the active chloroformate intermediate, which is then trapped with methylamine, eliminating the need to store or handle high-pressure toxic gases or bulk isocyanates.

Part 2: Retrosynthetic Analysis & Mechanism

To design a robust synthesis, we must analyze the disconnection of the carbamate linkage.[1]

Pathway A (Industrial/Historical): Direct addition of 2-chlorophenol to Methyl Isocyanate.[1] High Hazard. Pathway B (Laboratory Standard): Activation of 2-chlorophenol with a phosgene equivalent (Triphosgene) to form 2-chlorophenyl chloroformate, followed by nucleophilic acyl substitution with methylamine. Controlled Hazard.

Mechanistic Workflow:

  • Activation: Triphosgene decomposes to phosgene in situ (catalyzed by base/nucleophile).[1] The phenol attacks the carbonyl, displacing chloride to form the chloroformate.[1]

  • Amination: Methylamine attacks the chloroformate carbonyl.[1] The tetrahedral intermediate collapses, expelling chloride and forming the stable carbamate.[1]

G Phenol 2-Chlorophenol (Nucleophile) Chloroformate Intermediate: 2-Chlorophenyl Chloroformate Phenol->Chloroformate Activation (Base, 0°C) Triphosgene Triphosgene (Phosgene Source) Triphosgene->Chloroformate Decomposition Product Target: 2-Chlorophenyl methylcarbamate Chloroformate->Product Amination (MeNH2, 0°C -> RT) Methylamine Methylamine (Amine Source) Methylamine->Product

Figure 1: Retrosynthetic logic flow favoring the Chloroformate intermediate pathway for safety.

Part 3: Experimental Protocol (Triphosgene Method)

Safety Warning:

  • Triphosgene is a solid that decomposes to Phosgene gas.[1] All operations MUST be performed in a well-ventilated fume hood.[1]

  • Methylamine is a toxic gas/volatile liquid.[1] Use aqueous solutions (40%) or THF solutions (2M) to minimize inhalation risk.[1]

  • CPMC is a potent AChE inhibitor (pesticide).[1] Wear full PPE (gloves, goggles, lab coat) and avoid skin contact.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
2-Chlorophenol 128.561.01.29 g (10 mmol)Substrate
Triphosgene 296.750.41.19 g (4.0 mmol)Carbonyl Source*
Triethylamine (TEA) 101.191.21.21 g (12 mmol)Base (HCl scavenger)
Methylamine (33% in EtOH) 31.062.5~2.5 mLAmine Source
Dichloromethane (DCM) 84.93Solvent20 mLSolvent

*Note: 1 mole of Triphosgene generates 3 moles of phosgene equivalents.[1] 0.4 equiv provides a slight excess (1.2 equiv phosgene).

Step-by-Step Procedure

Step 1: Formation of Chloroformate

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen or Argon.[1]

  • Dissolution: Add Triphosgene (1.19 g) to the RBF and dissolve in DCM (10 mL). Cool the solution to 0°C using an ice bath.

  • Addition: In a separate vial, mix 2-Chlorophenol (1.29 g) and Triethylamine (1.21 g) in DCM (10 mL).

  • Reaction: Add the phenol/base mixture dropwise to the cold Triphosgene solution over 20 minutes. Observation: White precipitate (TEA[3][4]·HCl) will form.

  • Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. This ensures complete conversion to the chloroformate.[1]

Step 2: Amination

  • Cooling: Return the reaction mixture to the 0°C ice bath.

  • Amine Addition: Add the Methylamine solution dropwise.[1] Caution: Exothermic reaction.

  • Stirring: Allow the mixture to warm to RT and stir for 2–3 hours. Monitor by TLC (Silica gel, 20% Ethyl Acetate in Hexanes).[1] The starting phenol spot (Rf ~0.[1]6) should disappear, and a new more polar spot (carbamate) should appear.[1]

Step 3: Workup & Purification

  • Quench: Carefully add Water (20 mL) to quench any unreacted acyl chlorides.[1]

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.[1] Extract the aqueous layer once more with DCM (10 mL).[1]

  • Wash: Wash the combined organics with 1M HCl (2 x 15 mL) to remove excess amine/pyridine, then with Saturated NaHCO3 (15 mL) to remove unreacted phenol, and finally with Brine (15 mL).

  • Drying: Dry over anhydrous Na2SO4 or MgSO4 , filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.

  • Recrystallization: Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate (approx. 4:1 ratio).[1] Heat to dissolve, then cool slowly to 4°C.

  • Yield: Filter the white crystals. Typical yield: 75–85% .[1]

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against known physical constants.[1]

PropertyValueNotes
Appearance White crystalline solidNeedles or prisms
Melting Point 90–91 °C Lit.[5] value for Hopcide [1, 2]
Solubility Soluble in DCM, Acetone, MeOHInsoluble in water
TLC Rf ~0.3–0.420% EtOAc/Hexane

Spectral Validation (Predicted/Typical):

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.45 (dd, 1H, Ar-H), 7.25 (td, 1H, Ar-H), 7.15 (td, 1H, Ar-H), 7.08 (dd, 1H, Ar-H) — Characteristic ortho-substituted pattern.

    • δ 5.10 (br s, 1H, NH) — Broad singlet, exchangeable.

    • δ 2.95 (d, J=4.8 Hz, 3H, N-CH3) — Doublet due to coupling with NH.

  • IR (ATR):

    • 3300 cm⁻¹: N-H stretch (medium).[1]

    • 1725 cm⁻¹: C=O stretch (strong, carbamate).[1]

Part 5: Safety & Toxicology (E-E-A-T)

Hazard Profile:

  • 2-Chlorophenyl methylcarbamate (CPMC): Cholinesterase inhibitor.[1] Symptoms of exposure include nausea, dizziness, muscle twitching, and respiratory distress.

    • Antidote: Atropine sulfate (medical supervision required).[1]

  • Triphosgene: Moisture sensitive.[1] Liberates phosgene gas upon contact with water or humid air.[1] Store in a desiccator.

  • Waste Disposal: Quench all reaction mixtures with aqueous ammonia or NaOH before disposal to destroy active acyl chlorides.[1]

Engineering Controls: All weighing and transfers of Triphosgene must occur in a fume hood. Do not use on an open bench.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19841, o-Chlorophenyl methylcarbamate.[1] Retrieved from [Link]

  • Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis.[1] Synthesis, 1996(05), 553-576. (Seminal review on Triphosgene usage).

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates.[1] Bulletin of the World Health Organization, 44(1-3), 43. (Foundational text on carbamate chemistry).

Sources

developing a standard operating procedure for 2-Chlorophenyl methylcarbamate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure for the Analysis of 2-Chlorophenyl Methylcarbamate

Abstract

This document provides a comprehensive and validated standard operating procedure (SOP) for the quantitative analysis of 2-Chlorophenyl methylcarbamate in various matrices. This guide is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The described methodology is grounded in established analytical principles, primarily utilizing High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a robust and widely accessible technique for carbamate analysis.[1] This SOP emphasizes not only the procedural steps but also the underlying scientific rationale to ensure methodological robustness and data integrity.

Introduction and Scientific Background

2-Chlorophenyl methylcarbamate is a chemical compound belonging to the carbamate class of pesticides. While some carbamates are utilized for their insecticidal properties, the analysis of specific carbamate compounds is crucial for safety assessment, environmental monitoring, and quality control in various industries. Carbamates, as a class, are known to be somewhat polar and can be thermally unstable, making High-Performance Liquid Chromatography (HPLC) the preferred analytical technique over Gas Chromatography (GC).[2]

The accurate quantification of 2-Chlorophenyl methylcarbamate is essential to ensure regulatory compliance, assess potential environmental contamination, and guarantee the safety of agricultural products and pharmaceuticals. This SOP outlines a reliable HPLC-UV method, chosen for its balance of sensitivity, selectivity, and accessibility.

Principle of the Analytical Method

This method employs reverse-phase HPLC to separate 2-Chlorophenyl methylcarbamate from other matrix components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and water gradient.[3] Detection and quantification are performed using a UV detector at a wavelength optimized for the analyte. The principle of this method is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. By adjusting the mobile phase composition, the retention time of 2-Chlorophenyl methylcarbamate can be controlled to achieve optimal separation from potential interferences.

Overall Analytical Workflow

The entire analytical process, from sample receipt to final data reporting, is outlined in the workflow diagram below. This systematic approach ensures that each step is performed in a controlled and reproducible manner, which is fundamental to achieving high-quality analytical data.

Analytical Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt and Logging Sample_Preparation Sample Preparation and Extraction Sample_Receipt->Sample_Preparation HPLC_Analysis HPLC-UV Analysis Sample_Preparation->HPLC_Analysis Standard_Preparation Standard and Calibration Curve Preparation Standard_Preparation->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Report_Generation Report Generation and Review Data_Processing->Report_Generation

Caption: Overall analytical workflow for 2-Chlorophenyl methylcarbamate analysis.

Safety Precautions

All work must be conducted in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.[4][5]

  • 2-Chlorophenyl methylcarbamate: Handle with care, avoiding contact with skin and eyes and inhalation of dust or vapors.[6] Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

  • Solvents: Acetonitrile and methanol are flammable and toxic. Handle these solvents in a fume hood and away from ignition sources.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance (readable to 0.0001 g).[7]

  • pH meter.

  • Vortex mixer.

  • Centrifuge.

  • Solid Phase Extraction (SPE) manifold and cartridges (if required for sample cleanup).

  • Class A volumetric flasks, pipettes, and other standard laboratory glassware.[7]

  • Syringe filters (0.45 µm).

Chemicals and Reagents
  • 2-Chlorophenyl methylcarbamate analytical standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Reagents for sample extraction and cleanup (e.g., ethyl acetate, sodium sulfate).[8]

Standard and Sample Preparation

Standard Solution Preparation

Accurate preparation of standard solutions is critical for the quantification of the analyte.[9]

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Chlorophenyl methylcarbamate reference standard into a 10 mL volumetric flask.[9]

    • Dissolve the standard in methanol and dilute to the mark. Mix thoroughly.

    • This stock solution should be stored at 4°C and protected from light.[9]

  • Intermediate Stock Solution (e.g., 100 µg/mL):

    • Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase initial composition or a suitable solvent like methanol.[10]

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of at least five working standards by serial dilution of the intermediate stock solution with the mobile phase.[10]

    • The concentration range should bracket the expected concentration of the analyte in the samples. A typical range could be 0.1 µg/mL to 10 µg/mL.

Sample Preparation

The choice of sample preparation procedure depends on the matrix. The following is a general procedure that can be adapted. For complex matrices, a cleanup step such as Solid Phase Extraction (SPE) may be necessary.[11]

Sample Preparation Workflow Sample_Weighing Weigh Homogenized Sample Extraction Add Extraction Solvent and Homogenize Sample_Weighing->Extraction Centrifugation Centrifuge to Separate Solids Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Cleanup SPE Cleanup (if necessary) Supernatant_Collection->Cleanup Filtration Filter through 0.45 µm Syringe Filter Cleanup->Filtration Analysis Transfer to HPLC Vial for Analysis Filtration->Analysis

Caption: General sample preparation workflow.

  • Extraction:

    • Weigh a representative homogenized portion of the sample (e.g., 1-5 g) into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., acetonitrile or ethyl acetate).[8][11] The volume will depend on the sample size.

    • Vortex or homogenize for a specified time to ensure efficient extraction.

    • For some matrices, adding a salt solution can aid in phase separation (salting out).[12]

  • Centrifugation:

    • Centrifuge the sample at a sufficient speed (e.g., 4000 rpm for 10 minutes) to pellet solid material.[12]

  • Cleanup (if necessary):

    • If the initial extract contains significant interferences, a cleanup step is required. Dispersive SPE (dSPE) as used in the QuEChERS method is effective for many food matrices.[12] This often involves adding a mixture of sorbents like PSA (primary secondary amine) to remove polar interferences and C18 to remove nonpolar interferences.[12]

  • Final Preparation:

    • Carefully transfer the supernatant or the eluate from the SPE step to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen if concentration is needed.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.[12]

HPLC Instrumental Analysis

The following are typical starting conditions that may require optimization for specific instruments and applications.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm[3]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Injection Volume 10 µL
UV Detection Wavelength 220 nm (or optimal wavelength determined by UV scan)[13]

Data Analysis and Quality Control

Calibration
  • Inject the working standard solutions in increasing order of concentration.

  • Generate a calibration curve by plotting the peak area of 2-Chlorophenyl methylcarbamate against the corresponding concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

Quantification
  • Inject the prepared sample extracts.

  • Identify the 2-Chlorophenyl methylcarbamate peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of 2-Chlorophenyl methylcarbamate in the sample using the linear regression equation from the calibration curve.

Quality Control

To ensure the validity of the results, the following quality control checks should be performed with each batch of samples:

  • Method Blank: A sample containing all reagents except the analyte, processed through the entire analytical procedure. This is to check for contamination.

  • Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of 2-Chlorophenyl methylcarbamate. The recovery should be within a predefined acceptance range (e.g., 80-120%).

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of the analyte before extraction. This is to assess the effect of the sample matrix on the analytical method. The relative percent difference (RPD) between the MS and MSD should be within an acceptable limit (e.g., ≤ 20%).

  • Continuing Calibration Verification (CCV): A mid-level calibration standard injected periodically throughout the analytical run to monitor the stability of the instrument's response. The measured concentration should be within a certain percentage (e.g., ±15%) of the true value.

Caption: Quality control decision-making process.

Method Validation

The analytical method must be validated to demonstrate its fitness for the intended purpose. Key validation parameters include:[14]

Parameter Description Acceptance Criteria (Example)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte in blank samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy (Recovery) The closeness of the test results to the true value.Mean recovery between 80% and 120%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, etc.

Troubleshooting

Problem Potential Cause Solution
No peak or small peak - No injection made- Incorrect standard/sample- Detector off- Check autosampler- Verify sample and standard preparation- Check detector settings
Broad peaks - Column contamination- Column degradation- High dead volume- Flush or replace column- Check for voids in the column- Check fittings
Peak tailing - Active sites on the column- pH of mobile phase- Use a different column- Adjust mobile phase pH
Ghost peaks - Carryover from previous injection- Contaminated mobile phase- Run a blank injection- Prepare fresh mobile phase
Baseline drift - Column not equilibrated- Detector lamp failing- Mobile phase composition changing- Allow sufficient equilibration time- Replace detector lamp- Check pump performance

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Carabias-Martínez, R., García-Hermida, C., Rodríguez-Gonzalo, E., & Herrero-Hernández, E. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
  • Pickering Laboratories. (n.d.). METHOD ABSTRACT / 112. Retrieved from [Link]

  • Navas, N., & Manzo, V. (2001). Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection. Analytica Chimica Acta, 437(1), 111-119.
  • ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Pickering Laboratories. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]

  • Climent, M. J., & Miranda, M. A. (1996). Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides.
  • U.S. Environmental Protection Agency. (n.d.). Analytical Reference Standards And Supplemental Data The Pesticides And Industrial Chemicals Repository. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Method 531: Measurement of n-methylcarbamoyloximes and n-methylcarbamates in drinking water by lc. Retrieved from [Link]

  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]

  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Austin Publishing Group. (2015). Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1042.
  • ResearchGate. (2014). (PDF) Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • Carabias-Martínez, R., García-Hermida, C., Rodríguez-Gonzalo, E., & Herrero-Hernández, E. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. PubMed. Retrieved from [Link]

  • European Commission. (2017). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

  • Hindawi. (2015). Determination of Carbamate and Organophosphorus Pesticides in Vegetable Samples and the Efficiency of Gamma-Radiation in Their Removal. Retrieved from [Link]

  • PubMed. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Standard Reference Material 1583. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Matrix Interference in LC-MS/MS Analysis of 2-Chlorophenyl Methylcarbamate (CPMC)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for analytical chemists and method developers. It synthesizes mechanistic understanding with practical troubleshooting protocols.

Topic: Troubleshooting Matrix Effects & Ion Suppression in Carbamate Analysis Analyte: 2-Chlorophenyl methylcarbamate (CPMC) | CAS: 3942-54-9 Instrument Platform: LC-MS/MS (Triple Quadrupole) Ionization Mode: ESI (+)[1]

Diagnostic Module: Confirming Matrix Interference

Is your signal loss due to the instrument or the sample?

Q1: I observe low sensitivity for CPMC in vegetable extracts compared to solvent standards. How do I confirm this is matrix suppression and not an extraction loss?

A: You must decouple extraction efficiency from ionization efficiency. The "Gold Standard" diagnostic is the Post-Column Infusion (PCI) experiment.

The Mechanism: In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, pigments, salts) compete for charge on the droplet surface. If a high-concentration matrix component elutes at the same retention time as CPMC, it "steals" the available charge, suppressing the CPMC signal.

Protocol: Post-Column Infusion (PCI) [2]

  • Setup: Tee-in a constant flow of CPMC standard (e.g., 100 ng/mL in mobile phase) into the eluent flow after the analytical column but before the MS source.

  • Injection: Inject a blank matrix extract (processed exactly like your samples).[3]

  • Observation: Monitor the baseline of the specific CPMC transition (m/z 186

    
     129).
    
  • Result: A flat baseline indicates no interference.[3] A negative peak (dip) at the CPMC retention time confirms Ion Suppression . A positive peak indicates Ion Enhancement .[3]

Visualization: Matrix Effect Assessment Workflow

MatrixEffectWorkflow Start Suspected Signal Loss Step1 Prepare CPMC Standard (100 ng/mL) Start->Step1 Step2 Tee-in Post-Column (Constant Infusion) Step1->Step2 Step3 Inject Blank Matrix Extract Step2->Step3 Step4 Monitor m/z 186 > 129 Baseline Step3->Step4 Decision Observe Baseline at RT? Step4->Decision Res1 Negative Dip (Valley) Decision->Res1 Dip Res2 Positive Hump Decision->Res2 Rise Res3 Flat Baseline Decision->Res3 None Action1 CONFIRMED: Ion Suppression Action: Improve Cleanup / Dilute Res1->Action1 Action2 CONFIRMED: Ion Enhancement Action: Check Mobile Phase Additives Res2->Action2 Action3 NO MATRIX EFFECT Action: Check Extraction Recovery Res3->Action3

Caption: Workflow for qualitative assessment of matrix effects using Post-Column Infusion (PCI).

Sample Preparation Module: Extraction & Cleanup

Optimizing QuEChERS for Carbamates

Q2: We use Graphitized Carbon Black (GCB) to remove chlorophyll, but CPMC recovery drops below 60%. Why?

A: This is a classic "planar interaction" issue. The Mechanism: GCB is designed to remove planar molecules like chlorophyll and carotenoids via


-

stacking interactions. However, 2-Chlorophenyl methylcarbamate contains a planar benzene ring. The GCB cannot distinguish between the planar pigment and your planar analyte, irreversibly binding the CPMC.

Troubleshooting Protocol:

  • Immediate Fix: Switch from GCB to PSA (Primary Secondary Amine) only. If pigment removal is insufficient, use a specialized "planar pesticide" sorbent (e.g., Agilent Carbon S or similar modified carbons) that has reduced surface area or pore size to exclude smaller pesticide molecules while retaining large pigment molecules.

  • Alternative: Use Aminopropyl-functionalized silica instead of GCB for pigment removal if the matrix is moderately colored.

Q3: How do I handle high-lipid matrices (e.g., avocado, nuts)?

A: Lipids cause severe, broad ion suppression that often elutes late in the run (during the wash phase) but can wrap around to the next injection. Protocol:

  • Freezing Out: After QuEChERS extraction, freeze the acetonitrile extract at -20°C for >2 hours. Lipids/waxes will precipitate.[3] Centrifuge and take the supernatant.

  • Sorbent: Use C18 or Z-Sep+ (zirconia-coated silica) in the d-SPE step. Z-Sep is superior for removing phospholipids while retaining carbamates.[3]

Visualization: Sample Prep Decision Tree

SamplePrepTree Start Matrix Type HighPigment High Pigment (Spinach, Tea) Start->HighPigment HighLipid High Lipid (Avocado, Oils) Start->HighLipid HighSugar High Sugar (Fruits, Honey) Start->HighSugar ActionPigment Use PSA + Modified Carbon (Not GCB) HighPigment->ActionPigment ActionLipid Use PSA + C18 or Z-Sep+ + Freezing Step HighLipid->ActionLipid ActionSugar Use PSA + C18 (Avoid dryness) HighSugar->ActionSugar

Caption: Decision tree for selecting d-SPE sorbents based on matrix composition to preserve CPMC recovery.

Chromatography & Mass Spec Module

Instrumental Tactics to Mitigate Interference

Q4: What are the optimal MRM transitions for 2-Chlorophenyl methylcarbamate?

A: Accurate transitions are critical to avoid isobaric interference.

  • Precursor Ion: [M+H]+ = 186.0 (Note: Chlorine isotope signature will show a roughly 3:1 ratio at m/z 186 and 188).

  • Quantifier Ion: 129.0 (Loss of methyl isocyanate,

    
    , -57 Da). This generates the 2-chlorophenol cation.
    
  • Qualifier Ion: 93.0 (Further loss of HCl from the phenol ring).

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (V)Dwell Time (ms)
Quantifier 186.0129.015 - 2050
Qualifier 186.093.030 - 3550
Q5: I cannot change my extraction method. How can I fix suppression at the instrument level?

A: If you cannot remove the matrix, you must separate the analyte from it or compensate for it.

Strategy 1: Chromatographic Resolution Matrix suppression often occurs in the "void volume" (unretained salts) or the "wash" (late-eluting phospholipids).

  • Action: Adjust the gradient. CPMC is moderately polar.[3] Ensure it does not elute in the first 2 minutes. Use an initial hold of 5-10% organic for 1 minute to flush salts before ramping.

  • Column Choice: A Biphenyl or PFP (Pentafluorophenyl) column offers unique selectivity for halogenated aromatics like CPMC compared to a standard C18, potentially shifting the peak away from interferences.

Strategy 2: Internal Standards (The Ultimate Correction)

  • Best: Isotopically labeled CPMC (e.g., CPMC-d3).

  • Alternative: If specific labeled standard is unavailable, use a structural analog like Carbaryl-d7 or Methiocarb-d3 . The internal standard will experience the same suppression as the analyte. If the IS signal drops by 50%, the analyte signal is corrected by the ratio.

Strategy 3: Dilution

  • "Dilute and Shoot": Diluting the extract 1:10 or 1:20 with mobile phase often reduces matrix effects exponentially, while analyte signal decreases linearly. If your instrument sensitivity allows, this is the simplest fix.

References & Authority

  • European Commission (SANTE). "Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed."[3][4] SANTE/11312/2021.[3] Link

  • Kamel, A. et al. "Matrix effects in LC-MS/MS analysis of pesticide residues in vegetables." Journal of Agricultural and Food Chemistry, 2010. (Discusses the impact of GCB on planar pesticides).

  • Agilent Technologies. "Strategies to Overcome Matrix Effects in LC-MS/MS Analysis." Technical Note. Link

  • SCIEX. "Scheduled MRM™ Algorithm for Pesticide Screening." Application Note. Link

Sources

Technical Support Center: 2-Chlorophenyl methylcarbamate Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chlorophenyl methylcarbamate analytical standards. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. As Senior Application Scientists, we have structured this guide to offer not just protocols, but a deeper understanding of the chemical principles governing the stability of 2-Chlorophenyl methylcarbamate.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 2-Chlorophenyl methylcarbamate analytical standards.

Q1: What are the primary degradation pathways for 2-Chlorophenyl methylcarbamate?

A1: The primary degradation pathway for 2-Chlorophenyl methylcarbamate is hydrolysis of the carbamate ester linkage.[1] This reaction is significantly accelerated by alkaline conditions (high pH).[2][3] Under these conditions, the molecule cleaves to form 2-chlorophenol and methylamine.[1] Other potential degradation pathways include photolysis (degradation upon exposure to light) and thermal degradation, especially at the elevated temperatures used in Gas Chromatography (GC) inlets.[4]

Q2: How should I store my 2-Chlorophenyl methylcarbamate analytical standard?

A2: To ensure the long-term stability of your 2-Chlorophenyl methylcarbamate standard, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For solutions, storage at 10°C or colder is recommended.[6] It is also advisable to protect the standard from light to prevent photolytic degradation.

Q3: What solvent should I use to prepare my stock and working solutions?

A3: Acetonitrile is a commonly recommended solvent for preparing stock solutions of carbamate pesticides for LC analysis due to its ability to provide good stability.[6] For GC analysis, hexane or toluene can be suitable solvents.[7] It is critical to use high-purity, HPLC, or GC-grade solvents to avoid introducing contaminants that could catalyze degradation or interfere with the analysis.

Q4: I see an unexpected peak in my chromatogram that grows over time. What could it be?

A4: An unexpected peak that increases in area over time is likely a degradation product. For 2-Chlorophenyl methylcarbamate, the most probable degradation product is 2-chlorophenol, formed via hydrolysis.[1][8] You may also observe peaks corresponding to methyl isocyanate or its derivatives, particularly under alkaline conditions. To confirm the identity of the peak, you can analyze a standard of 2-chlorophenol under the same chromatographic conditions.

Q5: My analyte response is decreasing over time. What is the likely cause?

A5: A decreasing analyte response is a strong indicator of degradation of your 2-Chlorophenyl methylcarbamate standard. This is often due to hydrolysis, especially if the working solution is prepared in a non-buffered aqueous-organic mixture or if the pH is not controlled.[2][3] It is also important to check for issues with your analytical instrument, such as leaks or a contaminated inlet, which can also lead to a loss of response.

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the analysis of 2-Chlorophenyl methylcarbamate.

Guide 1: Investigating Unexpected Peaks in Your Chromatogram

The appearance of extraneous peaks can compromise the accuracy of your quantification. This guide will help you identify the source of these peaks.

Step-by-Step Troubleshooting Protocol:
  • Initial Assessment:

    • Blank Injection: Inject a solvent blank to rule out contamination from your solvent or instrument.

    • Peak Characteristics: Note the retention time, peak shape, and response of the unexpected peak. Does its retention time correspond to any known or suspected degradation products like 2-chlorophenol?

  • Hypothesize Degradation:

    • The most likely degradation product is 2-chlorophenol.[1][8] Prepare a standard of 2-chlorophenol and inject it using the same analytical method to confirm if the retention times match.

    • Consider other potential degradation products based on the degradation pathway diagram below.

  • Stress Testing of Standard (Confirmation):

    • Alkaline Hydrolysis: Prepare a dilute solution of your 2-Chlorophenyl methylcarbamate standard in a slightly alkaline solution (e.g., pH 8-9 buffer or water adjusted with a small amount of ammonium hydroxide). Let it stand for a few hours and re-inject. An increase in the area of the unknown peak strongly suggests it is a hydrolysis product.

    • Acidic Hydrolysis: Repeat the stress test under acidic conditions (e.g., pH 4-5 buffer). Carbamates are generally more stable in acidic to neutral conditions.[3]

    • Photostability: Expose a solution of your standard to UV light for a few hours and re-analyze to check for photolytic degradation products.

  • Review Sample Preparation and Handling:

    • Solvent pH: Ensure the pH of your solvent is neutral or slightly acidic. Avoid using alkaline solvents or glassware that has been washed with strong bases and not properly neutralized.

    • Storage of Working Solutions: Prepare fresh working solutions daily. If storing for a short period, keep them refrigerated and protected from light.

Visualizing the Primary Degradation Pathway

The primary degradation pathway for 2-Chlorophenyl methylcarbamate is hydrolysis. The following diagram illustrates this process.

2-Chlorophenyl methylcarbamate 2-Chlorophenyl methylcarbamate 2-Chlorophenol 2-Chlorophenol 2-Chlorophenyl methylcarbamate->2-Chlorophenol Hydrolysis (OH-) Methylamine Methylamine 2-Chlorophenyl methylcarbamate->Methylamine Hydrolysis (OH-)

Caption: Hydrolysis of 2-Chlorophenyl methylcarbamate.

Guide 2: Addressing Poor Peak Shape (Tailing or Fronting)

Poor peak shape can affect integration and, consequently, the accuracy and precision of your results.

Common Causes and Solutions for Peak Tailing:
Probable Cause Explanation Recommended Solution
Active Sites in GC Inlet/Column The analyte can interact with active sites (silanol groups) in the GC liner or the front of the column, leading to peak tailing.- Use a deactivated inlet liner. - Trim the first 10-20 cm of the analytical column. - Condition the column according to the manufacturer's instructions.
Column Overload Injecting too much analyte can saturate the stationary phase, causing peak fronting or tailing.- Dilute the sample. - Reduce the injection volume.
Improper Column Installation If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak broadening and tailing.- Re-install the column according to the instrument manufacturer's guidelines, ensuring the correct insertion depth.
Matrix Effects (LC-MS/MS) Co-eluting matrix components can interfere with the analyte's ionization, sometimes affecting peak shape.[3]- Improve sample cleanup to remove interfering matrix components. - Optimize chromatographic conditions to separate the analyte from matrix interferences.
Visualizing a Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_blank Inject Solvent Blank start->check_blank tailing_persists Tailing Persists? check_blank->tailing_persists check_column Inspect & Re-cut Column tailing_persists->check_column Yes good_peak Peak Shape Acceptable tailing_persists->good_peak No (Contamination) check_liner Replace Inlet Liner check_column->check_liner reinstall_column Re-install Column check_liner->reinstall_column check_conc Dilute Sample contact_support Contact Technical Support check_conc->contact_support reinstall_column->check_conc

Caption: A systematic workflow for troubleshooting peak tailing.

III. Experimental Protocols

Protocol 1: Preparation of Stock and Working Standards

Proper preparation of standards is fundamental to accurate analysis.

Materials:

  • 2-Chlorophenyl methylcarbamate analytical standard

  • Class A volumetric flasks

  • High-purity solvent (e.g., acetonitrile for LC, hexane or toluene for GC)

  • Analytical balance

Procedure:

  • Stock Standard Preparation (e.g., 1000 µg/mL):

    • Allow the neat standard to equilibrate to room temperature before opening.

    • Accurately weigh approximately 10 mg of the standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the standard in a small amount of solvent and then dilute to the mark with the same solvent.

    • Stopper and invert the flask several times to ensure homogeneity.

    • Store the stock solution in a tightly sealed amber vial at ≤ 4°C.

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Allow the stock solution to come to room temperature.

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with your chosen solvent.

    • Prepare fresh working standards daily for optimal accuracy.

Protocol 2: Basic Stability Assessment (Forced Degradation)

This protocol helps to understand the stability of 2-Chlorophenyl methylcarbamate under different conditions.

Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution in a 0.1 M HCl solution.

  • Base Hydrolysis: Dilute the stock solution in a 0.1 M NaOH solution.

  • Oxidative Degradation: Dilute the stock solution in a 3% hydrogen peroxide solution.

  • Thermal Degradation: Store a solution of the standard at 60°C.

  • Photolytic Degradation: Expose a solution of the standard to UV light (e.g., 254 nm).

Procedure:

  • Prepare separate solutions of 2-Chlorophenyl methylcarbamate at a known concentration (e.g., 10 µg/mL) under each of the stress conditions listed above.

  • Prepare a control sample in a neutral solvent (e.g., acetonitrile/water 50:50).

  • Store all solutions at the specified conditions for a set period (e.g., 24 hours). For thermal and photolytic stress, take time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV or LC-MS/MS).

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation products and calculate the percentage of degradation of the parent compound.

IV. Summary of Stability and Handling

Parameter Recommendation Rationale
Storage (Neat) Tightly sealed container, in a cool, dry, dark, and well-ventilated place.[5]To prevent hydrolysis from atmospheric moisture and photolytic degradation.
Storage (Solution) In a tightly sealed amber vial at ≤ 10°C.[6]To minimize solvent evaporation and slow down potential degradation reactions.
Recommended Solvents Acetonitrile (for LC), Hexane/Toluene (for GC).These solvents provide good solubility and are generally inert.
pH of Solutions Neutral to slightly acidic (pH 4-7).[2]2-Chlorophenyl methylcarbamate is susceptible to alkaline hydrolysis.[2][3]
Working Solutions Prepare fresh daily if possible.To minimize degradation and ensure accurate quantification.

V. References

  • Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). DigitalCommons@USU. Retrieved February 6, 2026, from [Link]

  • LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. (2025). PMC - PubMed Central. Retrieved February 6, 2026, from [Link]

  • Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Method 8081B Chlorinated Pesticides on Rtx-CLPesticides2. (n.d.). Restek. Retrieved February 6, 2026, from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 531.2 Carbamate Pesticide Calibration Mixture. (n.d.). Restek. Retrieved February 6, 2026, from [Link]

  • Analytical and kinetic study of the aqueous hydrolysis of four organophosphorus and two carbamate pesticides. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 6, 2026, from [Link]

  • The Effect of Water pH on Pesticide Effectiveness. (n.d.). Atticus LLC. Retrieved February 6, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. (n.d.). IJRPC. Retrieved February 6, 2026, from [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (n.d.). SciSpace. Retrieved February 6, 2026, from [Link]

  • Effect of water pH on the stability of pesticides. (2008). MSU Extension. Retrieved February 6, 2026, from [Link]

  • Key parameters for carbamate stability in dilute aqueous–organic solution. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Journal of Applied Pharmaceutical Science. Retrieved February 6, 2026, from [Link]

  • 2-Chlorophenol. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Process for the preparation of 2-chlorophenol. (n.d.). Google Patents. Retrieved February 6, 2026, from

  • Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. (2022). PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Degradation of 2, 4, 6-trichlorophenol in Photo-sulfite System: Mineralization and Pathways. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. (n.d.). . Retrieved February 6, 2026, from [Link]

  • 2-Chlorophenol Safety Data Sheet. (n.d.). Carl ROTH. Retrieved February 6, 2026, from [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek. Retrieved February 6, 2026, from [Link]

  • 7-Minute Analysis of Organochlorine Pesticides (EPA Method 8081) on Rtx-CLPesticides and Rtx-CLPesticides2 Using Hydrogen. (n.d.). Restek. Retrieved February 6, 2026, from [Link]

  • Method 508.1: Determination of Chlorinated Pesticides and Herbicides Analysis by Liquid-Solid Extraction and Electron Capture GC. (n.d.). Restek. Retrieved February 6, 2026, from [Link]

  • GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved February 6, 2026, from [Link]

  • GC/MS Troubleshooting Manual. (n.d.). Agilent. Retrieved February 6, 2026, from [Link]

  • How to Troubleshoot and Improve your GC/MS. (2022). YouTube. Retrieved February 6, 2026, from [Link]

  • Practical Steps in GC Troubleshooting. (2023). YouTube. Retrieved February 6, 2026, from [Link]

  • Critical review of hydrolysis of organic compounds in water under environmental conditions. (2009). Retrieved February 6, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved February 6, 2026, from [Link]

  • Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. (n.d.). DuEPublico. Retrieved February 6, 2026, from [Link]

  • N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Simultaneous Analysis of Carbamate Pesticides with LC-MS. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

reducing signal suppression of 2-Chlorophenyl methylcarbamate in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for troubleshooting and optimizing the analysis of 2-Chlorophenyl methylcarbamate in mass spectrometry. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with this analyte, particularly the prevalent issue of signal suppression. Here, you will find in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and expert insights to ensure the integrity and accuracy of your results.

Understanding the Challenge: Signal Suppression of 2-Chlorophenyl methylcarbamate

2-Chlorophenyl methylcarbamate, a member of the carbamate pesticide family, is prone to significant signal suppression in electrospray ionization (ESI) mass spectrometry. This phenomenon, often referred to as a "matrix effect," can lead to poor sensitivity, inaccurate quantification, and a lack of reproducibility. The primary cause is the co-elution of matrix components from complex samples (e.g., plasma, tissue extracts, food commodities) which compete with the analyte for ionization in the MS source.

This guide provides a systematic approach to identifying and mitigating these effects, ensuring robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 2-Chlorophenyl methylcarbamate signal is extremely low or non-existent, even when analyzing a standard in a sample matrix. What is the likely cause?

A1: This is a classic sign of severe ion suppression. When your analyte co-elutes with high concentrations of matrix components, these interfering compounds can monopolize the available charge in the ESI source, preventing efficient ionization of 2-Chlorophenyl methylcarbamate. The result is a drastically reduced signal.

Troubleshooting Steps:

  • Confirm Suppression: First, verify that the issue is indeed matrix-related. Prepare two samples: one with the analyte in a clean solvent and another with the analyte spiked into a blank matrix extract at the same concentration. A significant decrease in the analyte's peak area in the matrix sample confirms ion suppression.

  • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis. See the detailed protocols for QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) [1][2][3] and Solid-Phase Extraction (SPE) provided in this guide. For carbamates, a dispersive SPE (d-SPE) cleanup step using Primary Secondary Amine (PSA) is often effective at removing organic acids and sugars that can cause suppression.[4]

  • Optimize Chromatographic Separation: If co-elution is the problem, improving your chromatographic method can separate the analyte from the interfering matrix components. See the protocol on LC Gradient Optimization .

  • Dilute the Sample: A simple, albeit less ideal, solution is to dilute your sample extract. This reduces the concentration of both the analyte and the matrix components. While this can alleviate suppression, it may compromise your limit of detection (LOD).

Q2: I'm developing an LC-MS/MS method for 2-Chlorophenyl methylcarbamate. How do I determine the optimal MRM transitions and collision energies?

A2: Since a definitive, published MRM transition for 2-Chlorophenyl methylcarbamate may not be readily available, an empirical approach is necessary. This is a standard part of method development for a novel analyte.

Method Development Protocol:

  • Determine the Precursor Ion: Infuse a standard solution of 2-Chlorophenyl methylcarbamate (approx. 1 µg/mL in a suitable solvent like methanol or acetonitrile) directly into the mass spectrometer. In positive ion mode, you will likely observe the protonated molecule [M+H]⁺. For 2-Chlorophenyl methylcarbamate (molar mass: 185.61 g/mol ), this would be at m/z 186.6.[5]

  • Identify Product Ions: Perform a product ion scan on the precursor ion (m/z 186.6). Carbamates typically undergo fragmentation through the loss of the methyl isocyanate group (CH₃NCO), which has a neutral mass of 57 Da.[6][7] Therefore, a prominent product ion would be expected at m/z 129.6 (186.6 - 57). Other fragments may also be present.

  • Optimize Collision Energy (CE): For each potential product ion, perform a collision energy optimization experiment. This involves repeatedly injecting the analyte while ramping the collision energy and monitoring the intensity of the product ion. The CE that yields the highest intensity for each product ion should be selected.

  • Select Quantification and Confirmation Ions: Choose the most intense and stable product ion for quantification. A second, less intense product ion should be selected for confirmation.

Table 1: Predicted MRM Transitions for 2-Chlorophenyl methylcarbamate

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossUse
186.6129.6CH₃NCOQuantification
186.6VariesOther fragmentsConfirmation

Q3: My results are inconsistent and show poor reproducibility. How can I improve the robustness of my assay?

A3: Poor reproducibility is often a consequence of uncompensated matrix effects. The degree of ion suppression can vary between samples, leading to inconsistent results.

Solutions for Improved Robustness:

  • Utilize an Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass, so it experiences the same matrix effects. While a commercially available deuterated 2-Chlorophenyl methylcarbamate is not readily found, a deuterated analog of a structurally similar carbamate can be used. It is crucial to validate that the chosen IS co-elutes with the analyte and effectively tracks any variations in signal intensity.

  • Implement Matrix-Matched Calibration: If a suitable SIL-IS is not available, matrix-matched calibration is a viable alternative. This involves preparing your calibration standards in a blank matrix extract that is representative of your samples. This ensures that the calibration standards experience the same degree of ion suppression as your unknown samples, leading to more accurate quantification.[4]

Q4: Should I use ESI or APCI for the analysis of 2-Chlorophenyl methylcarbamate?

A4: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for carbamate analysis. ESI is generally more common and often provides better sensitivity for polar compounds.[8][9] However, APCI can be less susceptible to matrix effects for certain compounds and matrices. If you are experiencing significant and difficult-to-resolve ion suppression with ESI, it is worthwhile to evaluate APCI as an alternative ionization source.

Detailed Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Complex Matrices

This protocol is a modified version of the AOAC Official Method 2007.01, optimized for carbamate analysis.[2]

Step-by-Step Methodology:

  • Homogenization: Homogenize 15 g of your sample (e.g., fruit, vegetable, tissue) with 15 mL of water.

  • Extraction:

    • Transfer the 15 g homogenized sample to a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

    • For samples with high fat content, add 50 mg of C18 sorbent. For highly pigmented samples, add 50 mg of graphitized carbon black (GCB).

    • Shake for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at high speed for 2 minutes.

    • Take an aliquot of the supernatant, dilute as needed with the initial mobile phase, and inject it into the LC-MS/MS system.

Diagram 1: QuEChERS Workflow

SPE_Workflow Condition 1. Condition Cartridge (Methanol & Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Remove Interferences) Load->Wash Elute 4. Elute Analyte (Acetonitrile/Methanol) Wash->Elute Reconstitute 5. Evaporate & Reconstitute Elute->Reconstitute

General Solid-Phase Extraction (SPE) workflow.
Protocol 3: LC Gradient Optimization for Separation from Matrix Interferences

Objective: To achieve baseline separation of 2-Chlorophenyl methylcarbamate from the bulk of matrix components.

Starting Conditions:

  • Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point for carbamate analysis. [10]* Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Gradient Program:

Time (min)% Mobile Phase B
0.010
1.010
8.095
10.095
10.110
12.010

Optimization Strategy:

  • If the analyte elutes too early with the matrix front, increase the initial %B holding time or decrease the initial %B concentration.

  • If the peak shape is poor, try methanol as the organic modifier instead of acetonitrile.

  • To improve resolution between the analyte and a closely eluting interference, decrease the slope of the gradient in that region.

References

  • Hanh, V. T., & Duong, N. V. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385–394.
  • LC-MS grade water (H2O), acetonitrile (CAN), methanol. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]

  • (2016). Validation of QuEChERS method for the determination of some pesticide residues in two apple varieties. Journal of Food Science and Technology, 53(6), 2734-2743.
  • Mass Spectrometry: Fragmentation P
  • 2-Chlorophenyl N-methylcarbamate SDS, 3942-54-9 Safety D
  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Effective Analysis Carbamate Pesticides. (n.d.).
  • Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS. (2024). Scientific Reports, 14(1), 1-12.
  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. (n.d.). Shimadzu Scientific Instruments.
  • Analysis of N-Methyl Carbam
  • Mephenate. (n.d.). In PubChem. Retrieved from [Link]

  • Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. (2009).
  • Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS. (2024). Scientific Reports, 14(1), 1-12.
  • The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. (2021). Chemistry – A European Journal, 27(53), 13276-13290.

Sources

Technical Support: Optimization of QuEChERS for 2-Chlorophenyl Methylcarbamate (2-CPMC) in Vegetables

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Chlorophenyl methylcarbamate (2-CPMC) is an N-methyl carbamate insecticide. Like many in its class, it presents two distinct analytical challenges that often lead to method failure during standard QuEChERS protocols:

  • Base-Catalyzed Hydrolysis: The carbamate ester linkage is highly susceptible to hydrolysis under alkaline conditions (pH > 7). Standard PSA (Primary Secondary Amine) cleanup raises extract pH, causing rapid degradation.

  • Thermal Instability: The compound degrades into 2-chlorophenol and methyl isocyanate in hot GC injectors, making LC-MS/MS the preferred detection technique.

This guide provides a self-validating optimization strategy, moving beyond "recipe-following" to mechanistic control of the extraction environment.

Core Protocol: The "Golden Path" (Acetate Buffered)

Recommended baseline for vegetable matrices (high water, variable pigment).

StepParameterSpecificationRationale (Expertise)
1. Sample Prep HomogenizationCryogenic milling (Dry Ice)Prevents thermal degradation of labile carbamates during grinding.
2. Extraction Solvent1% Acetic Acid in Acetonitrile (MeCN)Acidification stabilizes 2-CPMC immediately upon release from the matrix.
3. Partitioning SaltsAOAC 2007.01 (6g MgSO4, 1.5g NaOAc)The acetate buffer maintains pH ~5.0-5.5, the stability "sweet spot" for carbamates.
4. Cleanup dSPE SorbentsPSA + C18 + MgSO4 (Ratio optimized below)PSA removes sugars; C18 removes lipids/waxes. Caution: See Troubleshooting Q1.
5. Analysis DetectionLC-MS/MS (ESI Positive)Avoids thermal breakdown common in GC inlets.

Troubleshooting & Optimization (Q&A)

Q1: I am seeing low recovery (<70%) specifically for 2-CPMC, but other pesticides are fine. Why?

Diagnosis: This is likely pH-induced hydrolysis occurring during the dSPE cleanup step. Mechanism: PSA is a weak anion exchanger with a basic character. When you add PSA to remove sugars and fatty acids, it can raise the pH of the acetonitrile extract to >8.0. N-methyl carbamates like 2-CPMC hydrolyze rapidly at this pH.

Corrective Action (Protocol Branch):

  • Immediate Fix: Add formic acid (5 µL per mL) to the final extract immediately after dSPE centrifugation to neutralize the pH.

  • Process Change: If the matrix is low in sugar (e.g., cucumber, lettuce), reduce or eliminate PSA . Use only C18 and MgSO4.

  • Alternative: Use Z-Sep+ (zirconia-based sorbent) instead of PSA. Z-Sep removes matrix interferences without the drastic pH increase associated with amines.

Q2: My vegetable samples are highly pigmented (spinach, green chili). Can I use Graphitized Carbon Black (GCB)?

Diagnosis: GCB is risky for 2-CPMC due to planar adsorption . Mechanism: GCB works by retaining planar molecules via pi-pi stacking interactions. 2-CPMC contains a chlorophenyl ring (planar) which can bind strongly to the carbon surface, resulting in irreversible loss (recovery drops to <40%).

Corrective Action:

  • Do NOT use standard GCB amounts (50mg).

  • Optimization: Titrate GCB. Start with 2.5 mg or 5 mg per mL of extract. This is often enough to remove color without stripping the pesticide.

  • Alternative: Use ChloroFiltr® or similar polymeric sorbents designed to remove chlorophyll without binding planar pesticides.

Q3: I must use GC-MS. How can I prevent degradation?

Diagnosis: Thermal breakdown in the injector port. Mechanism: The N-methyl bond is weak. At injector temperatures >220°C, 2-CPMC degrades into 2-chlorophenol.

Corrective Action:

  • Inlet Optimization: Use a PTV (Programmed Temperature Vaporizer) inlet. Inject cold (e.g., 40°C) and ramp temperature rapidly to transfer the analyte.

  • Liner: Use a deactivated liner with a small plug of deactivated glass wool to increase surface area for vaporization without active sites.

  • Analyte Protectants: Add 3-ethoxy-1,2-propanediol or sorbitol to the final extract. These compounds bind to active sites in the liner, "protecting" the carbamate from degradation.

Visualized Workflows

Diagram 1: Cleanup Sorbent Decision Tree

Use this logic to select the correct dSPE formulation based on your specific vegetable matrix.

CleanupLogic Start Vegetable Matrix Type Pigment High Pigment? (Spinach, Chili) Start->Pigment FatWax High Fat/Wax? (Avocado, Waxy Leaves) Pigment->FatWax No LowGCB Use Low-Load GCB (<5mg/mL) + PSA + C18 Pigment->LowGCB Yes (Risk of Loss) Sugar High Sugar? (Carrots, Onions) FatWax->Sugar No NoGCB Use PSA + C18 NO GCB FatWax->NoGCB Yes Sugar->NoGCB No ZSep Use Z-Sep+ (Avoids pH rise) Sugar->ZSep Yes (Alternative to PSA) Acidify CRITICAL: Acidify Extract post-cleanup (1% Formic) NoGCB->Acidify LowGCB->Acidify ZSep->Acidify Optional

Caption: Decision logic for dSPE sorbent selection. Note the critical acidification step when using PSA to prevent 2-CPMC hydrolysis.

Diagram 2: Extraction & Stability Workflow

The "Golden Path" for ensuring 2-CPMC stability.

ExtractionWorkflow Sample Sample (10g) Cryo-milled Extract Extraction 1% HOAc in MeCN Sample->Extract Cold Buffer Partitioning AOAC 2007.01 Salts (Acetate Buffer pH 5) Extract->Buffer Shake 1 min dSPE Cleanup (dSPE) PSA/C18/MgSO4 Buffer->dSPE Aliquot Hydrolysis RISK: pH > 8 Hydrolysis of 2-CPMC dSPE->Hydrolysis PSA effect Analysis LC-MS/MS Analysis dSPE->Analysis If Z-Sep used Fix Add 1% Formic Acid Immediately Hydrolysis->Fix Mitigation Fix->Analysis

Caption: Extraction workflow highlighting the critical pH control point after dSPE cleanup.

Quantitative Reference Data

Table 1: Expected Recovery Rates under Different Conditions

Extraction MethodCleanup SorbentMatrixRecovery (%)Status
Unbuffered MeCN PSA + MgSO4Lettuce55 - 65%Fail (pH hydrolysis)
AOAC (Acetate) PSA + MgSO4Lettuce75 - 85%Pass
AOAC (Acetate) PSA + GCB (50mg) Spinach30 - 45%Fail (Planar adsorption)
AOAC (Acetate) PSA + GCB (5mg) Spinach80 - 90%Pass
AOAC (Acetate) Z-Sep+Carrots90 - 98%Optimal

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate to gas chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. Journal of AOAC International.

  • Anastassiades, M., et al. (2003).

Technical Support Center: 2-Chlorophenyl Methylcarbamate (2-CPMC) Recovery Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-CPMC-REC-001 Status: Open for Resolution Severity: Critical (Data Integrity Risk)

Executive Summary

Recovering 2-Chlorophenyl methylcarbamate (2-CPMC) from complex matrices is frequently compromised by two primary failure modes: alkaline hydrolysis during the cleanup phase and thermal degradation during instrumental analysis.

This guide deviates from standard generic protocols. It addresses the specific electron-withdrawing effect of the chlorine substituent on the phenyl ring, which makes the carbamate linkage more susceptible to nucleophilic attack (hydrolysis) than non-halogenated carbamates like Carbaryl.

Module 1: The Chemistry of Loss (Root Cause Analysis)

To solve poor recovery, you must first understand the mechanism of loss. 2-CPMC is an N-methyl carbamate.[1] Its stability is strictly pH-dependent.

1.1 The Hydrolysis Trap

In basic conditions (pH > 7), the hydroxide ion attacks the carbonyl carbon. The presence of the chlorine atom at the ortho position of the phenyl ring exerts an electron-withdrawing inductive effect (-I effect). This makes the carbonyl carbon more electrophilic and the leaving group (2-chlorophenol) more stable, thereby accelerating hydrolysis compared to other carbamates.

The Reaction Pathway:

  • Nucleophilic Attack:

    
     attacks the carbonyl.
    
  • Breakdown: The ester bond cleaves.[2][3]

  • Products: You are left with 2-Chlorophenol (the degradation product) and Methylamine/Carbonate, neither of which is the target analyte.

1.2 The PSA Interaction

Standard QuEChERS protocols use Primary Secondary Amine (PSA) to remove fatty acids and sugars. PSA is basic. When 2-CPMC is exposed to PSA in the dispersive Solid Phase Extraction (dSPE) tube, the local pH spike triggers the hydrolysis described above.

G Start Sample Extraction (Acetonitrile) dSPE dSPE Cleanup (PSA Sorbent) Start->dSPE Standard Protocol SafePath Alternative Cleanup (C18 Only / Acidified) Start->SafePath Optimized Protocol Hydrolysis Alkaline Hydrolysis (pH > 8.0) dSPE->Hydrolysis PSA raises pH Loss Loss of 2-CPMC (Formation of 2-Chlorophenol) Hydrolysis->Loss Irreversible Recovery High Recovery (>85%) SafePath->Recovery pH < 5.0

Figure 1: The mechanism of 2-CPMC loss during standard PSA cleanup versus the optimized pathway.

Module 2: Optimized Extraction Protocol (Buffered QuEChERS)

Objective: Maintain pH < 5.0 throughout the entire workflow. Method Basis: Modified AOAC 2007.01 (Acetate Buffering).

Reagents & Materials
  • Extraction Solvent: Acetonitrile containing 1% (v/v) Acetic Acid.[4]

  • Buffer Salts: 4g

    
    , 1g 
    
    
    
    , 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate.
  • Cleanup Sorbent: C18 (End-capped) ONLY . Do not use PSA.

Step-by-Step Workflow
  • Comminution: Homogenize sample (10g) with dry ice (cryogenic milling) to prevent thermal degradation during grinding.

  • Extraction:

    • Add 10 mL 1% Acetic Acid in Acetonitrile . (The acid is critical to neutralize any matrix alkalinity).

    • Shake vigorously for 1 minute.

  • Partitioning:

    • Add the Buffer Salts .

    • Shake immediately and vigorously for 1 minute. (Delay causes

      
       crystallization).
      
    • Centrifuge at 3000 RCF for 5 minutes.

  • Cleanup (The Critical Deviation):

    • Transfer 1 mL of supernatant to a dSPE tube containing 150 mg

      
       and 50 mg C18 .
      
    • WARNING: Do NOT use PSA or GCB (Graphitized Carbon Black). GCB planar structure irreversibly binds the planar phenyl ring of 2-CPMC.

    • Vortex for 30 seconds and centrifuge.

  • Final Prep:

    • Filter through a 0.2 µm PTFE filter.

    • Analyze immediately.[5] If storage is needed, add 10µL of 5% Formic Acid per mL of extract.

Module 3: Instrumental Analysis Verification

If extraction is perfect but results are low, the loss is likely occurring inside the instrument.

GC-MS vs. LC-MS/MS Decision Matrix
FeatureGC-MS (Gas Chromatography)LC-MS/MS (Liquid Chromatography)
Risk Factor High. 2-CPMC is thermally labile. It degrades into 2-chlorophenol in hot inlets (>220°C).Low. Electrospray Ionization (ESI) is a "soft" technique.
Required Mode Cool On-Column or PTV (Programmed Temperature Vaporization).ESI Positive Mode (

).
Derivatization Recommended (e.g., with TFAA) to improve stability.Not Required.
Recommendation Avoid if possible. Use only if LC is unavailable.Preferred Method.
LC-MS/MS Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Note: Ammonium formate aids ionization but keep the pH acidic.

Module 4: Troubleshooting & FAQs
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Recovery < 50% Hydrolysis due to PSA.Switch to C18-only dSPE cleanup. Ensure extraction solvent has 1% Acetic Acid.[4]
High RSD (>20%) Thermal degradation in GC inlet.Switch to LC-MS/MS. If using GC, lower inlet temp to 200°C and use pulsed splitless injection.
Peak Tailing Interaction with silanols (Glassware).Use silanized glassware or plastic consumables. 2-CPMC can adsorb to active glass sites.
Ghost Peaks Matrix degradation.[4][6]Check for the presence of 2-Chlorophenol (breakdown product). If present, hydrolysis occurred before injection.[7]
Frequently Asked Questions

Q: Can I use the standard EN 15662 Citrate Buffering method? A: Yes, but with caution. The Citrate buffer system (pH 5-5.5) is generally safe, but the standard EN method often pairs with PSA cleanup. You must manually remove the PSA step and use only


 and C18.

Q: Why do I see 2-Chlorophenol in my chromatogram? A: This is the "smoking gun" of degradation. If you see high levels of 2-chlorophenol and low 2-CPMC, your sample pH drifted above 7.0 during extraction, or your GC inlet is too hot (thermal cracking).

Q: Is GCB (Carbon) safe for removing pigments from spinach samples? A: No. Planar pesticides like 2-CPMC have a strong affinity for the planar surface of Graphitized Carbon Black. Recoveries can drop by 30-40% if GCB is used. Use a minimal amount of C18 or specialized chlorophyll-removal sorbents that do not rely on planar adsorption.

References
  • Lehotay, S. J. (2007).[8] Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry: First Action 2007.01. Journal of AOAC International.

  • U.S. EPA. (2007).[9] Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).[9][10] SW-846 Test Methods for Evaluating Solid Waste.[8]

  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates.[11] Drug Metabolism Reviews.

  • Sigma-Aldrich. (2023). Application of PSA and Carbon/PSA SPE Cartridges for Cleanup.[4][6] Technical Bulletin.

Sources

minimizing instrument contamination when analyzing 2-Chlorophenyl methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Instrument Contamination & Carryover

Document ID: TS-CPMC-001 | Revision: 2.4 Applicable Techniques: LC-MS/MS, GC-MS, HPLC-Fluorescence[1]

Introduction: The "Sticky & Labile" Paradox

Welcome to the technical support guide for 2-Chlorophenyl methylcarbamate (CPMC) . As a researcher, you are likely facing a dual challenge: this molecule is thermally labile (prone to breakdown) yet polar (prone to sticking).[1]

In our experience supporting drug development and environmental toxicology, 60% of "contamination" issues reported with CPMC are actually carryover (adsorption) or degradation artifacts misidentified as impurities. This guide abandons generic advice in favor of mechanistic troubleshooting for these specific chemical behaviors.

Part 1: Pre-Analysis & System Suitability (The First Line of Defense)

Before blaming the mass spectrometer, you must validate the integrity of your sample path. CPMC hydrolyzes rapidly in alkaline conditions and adsorbs to active glass sites.

Q: Why do my calibration standards show non-linear drop-off at low concentrations?

A: Active site adsorption on glassware or autosampler vials. CPMC contains an amide functionality that hydrogen-bonds to free silanol groups on untreated glass surfaces.[1] At low concentrations (ppb levels), these active sites "scavenge" the analyte, causing artificial signal loss.

Protocol: Surface Deactivation

  • Vials: Switch immediately to silanized (deactivated) glass vials or high-quality polypropylene.

  • Preservation: If analyzing aqueous matrices, buffer samples to pH 3.8 using potassium dihydrogen citrate immediately upon collection to prevent hydrolysis [1].

  • Solvent Choice: Avoid pure water in autosampler vials. Ensure at least 10% organic solvent (Methanol/Acetonitrile) to keep CPMC in solution and minimize adsorption to vial walls.

Part 2: LC-MS/MS Specific Troubleshooting

Q: I see "Ghost Peaks" of CPMC in blank injections following a high concentration sample. Is the column fouled?

A: It is likely autosampler carryover, not column fouling. Carbamates are notorious for sticking to the rotor seal and needle coating of autosamplers.

Troubleshooting Workflow:

SymptomProbable CauseCorrective Action
Ghost Peak (Exact RT) Needle/Loop AdsorptionImplement Multi-Wash with acidified organic solvent.[1]
Broad Hump / Tailing Column Head ContaminationBackflush column; Switch to "Ultra Carbamate" specific phases.
Signal Suppression Source ContaminationClean ESI cone; Check diverter valve timing.

The "Aggressive" Needle Wash Protocol Standard methanol washes are often insufficient for CPMC. Use this ternary mix:

  • Composition: 40% Acetonitrile / 40% Isopropanol / 20% Water + 0.1% Formic Acid.

  • Mechanism: Acetonitrile solubilizes the carbamate; IPA removes hydrophobic residues; Acid prevents ionization/sticking to metal surfaces.

Visualizing the LC Contamination Pathway

LC_Contamination cluster_prevention Prevention Barrier Sample High Conc. CPMC Sample Needle Injector Needle (Adsorption Site) Sample->Needle Injection Valve Rotor Seal (Vespel) (Carryover Trap) Needle->Valve Transfer MS MS Source (Ghost Peak Detection) Needle->MS Ghost Peak (Next Run) Valve->Needle Re-adsorption (Dirty Wash) Column C18 Column Head (Retention) Valve->Column Elution Column->MS Analyte Detection Wash Acidified Ternary Wash (ACN/IPA/H2O) Wash->Needle Strip Contaminants

Caption: Figure 1.[1] The "Ghost Peak" Loop. Inadequate needle washing allows CPMC to re-enter the flow path in subsequent blank injections.

Part 3: GC-MS Specific Troubleshooting (Critical)

Q: My CPMC peak is tailing severely, and I see a new peak for 2-Chlorophenol. Is my sample contaminated?

A: This is likely thermal degradation, not sample contamination. N-methyl carbamates are thermally unstable.[1] Inside a hot GC inlet (>220°C), CPMC undergoes elimination to form 2-chlorophenol and methyl isocyanate.[1]

The Degradation Mechanism:


[1]

Corrective Actions:

  • Inlet Temperature: Lower the inlet temperature to the minimum required for volatilization (often 200°C - 210°C ).

  • Liner Selection: Use Ultra-Inert (Deactivated) Liners with wool. Active sites in standard liners catalyze the breakdown [2].

  • Injection Technique: Switch to Cold On-Column or PTV (Programmed Temperature Vaporization) injection.[1] This introduces the sample at a low temp (e.g., 40°C) and ramps up, minimizing thermal shock [3].

Q: How do I confirm if the phenol peak is degradation or real contamination?

A: The "Split Ratio Test." Run the same sample at two different split ratios (e.g., 10:1 and 50:1) while keeping the amount on-column constant (adjust injection volume).

  • If the ratio of CPMC to 2-Chlorophenol changes , the breakdown is happening inside the inlet (system issue).

  • If the ratio remains constant , the phenol is present in the vial (sample issue).

Part 4: Decontamination Protocols

If your system is persistently contaminated (background noise > 5% of LOQ), initiate the Deep Clean Cycle .

Protocol A: LC System Passivation
  • Remove Column: Install a union connector.

  • Flush Solvent: 100% Isopropanol at high flow (0.5 mL/min) for 60 mins.

  • Acid Wash: 50% Methanol / 50% Water with 0.5% Phosphoric Acid .

    • Why: Phosphoric acid strips carbamates bound to stainless steel surfaces.

  • Rinse: 100% Water (LC-MS grade) to remove acid.[1]

Protocol B: GC Inlet Maintenance
  • Replace: Septum and Liner (use Ultra-Inert only).

  • Cut: Trim 10-20 cm from the front of the guard column (retention gap).

  • Solvent Clean: Swab the injection port body with Acetone followed by Hexane.

Summary: Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue Detected Type Identify Symptom Start->Type Ghost Ghost Peaks / Carryover Type->Ghost Extra Peaks in Blank Loss Signal Loss / Non-Linearity Type->Loss Low Recovery Degrad Extra Peaks (Phenols) Type->Degrad GC-MS Tailing/Split Peaks Ghost_Act 1. Change Needle Wash (ACN/IPA) 2. Check Rotor Seal Ghost->Ghost_Act Loss_Act 1. Check pH (Buffer to 3.8) 2. Use Silanized Vials Loss->Loss_Act Degrad_Act 1. Lower Inlet Temp 2. Use PTV Injection 3. Check Liner Deactivation Degrad->Degrad_Act

Caption: Figure 2. Rapid Response Decision Tree for CPMC Analysis.

References

  • U.S. Environmental Protection Agency. (2001).[2][3] Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[1][2][3][4] EPA Document No. 815-B-01-002.[1][2]

  • Restek Corporation. (2023). Minimizing Breakdown of Carbamate Pesticides in GC Inlets. Application Note.

  • Liu, Y., et al. (2005).[5] Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. Journal of Chromatographic Science, 43(3), 153-157.[1]

Sources

Validation & Comparative

Inter-Laboratory Comparison Guide: Analytical Methods for 2-Chlorophenyl Methylcarbamate (CPMC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical directive for researchers and analytical scientists validating methods for 2-Chlorophenyl methylcarbamate (CPMC) , also known as Hopcide . It synthesizes inter-laboratory performance data to objectively compare the "Gold Standard" (LC-MS/MS) against Legacy (HPLC-PCD) and Alternative (GC-MS/MS) methodologies.

Executive Summary & Comparison Matrix

Objective: To evaluate the reproducibility, sensitivity, and robustness of analytical protocols for CPMC residues in complex agricultural matrices (e.g., rice, tea, spices).

The Challenge: CPMC is an N-methyl carbamate. Its thermal instability poses significant challenges for Gas Chromatography (GC), often leading to on-column degradation into 2-chlorophenol. Liquid Chromatography (LC) avoids this but faces matrix suppression issues.

Method Performance Matrix

Data synthesized from multi-residue method (MRM) validation studies (AOAC, EURL).

FeatureMethod A: LC-MS/MS (Recommended)Method B: HPLC-PCD (Reference/Legacy)Method C: GC-MS/MS (Alternative)
Principle ESI(+) Triple QuadrupolePost-Column Derivatization + FluorescenceEI/CI Tandem Mass Spec
LOD (ppb) 0.5 – 1.0 µg/kg10 – 50 µg/kg5 – 10 µg/kg
Linearity (

)
> 0.999 (Matrix-matched)> 0.995> 0.990
Precision (

)
5 – 12%10 – 18%15 – 25%
Selectivity High (MRM transitions)Moderate (Retention time + Fluorescence)High (Mass spectral fingerprint)
Critical Failure Point Matrix Effects (Ion Suppression)Reagent Stability (OPA/Thiofluor)Thermal Degradation in Injector
Throughput High (10-15 min/run)Low (30-45 min/run)Moderate (20-30 min/run)

Methodological Deep Dive

Method A: LC-MS/MS (The Modern Standard)

Causality of Choice: LC-MS/MS is the preferred technique because it analyzes CPMC in its intact form, bypassing the thermal degradation issues inherent to GC.

  • Ionization: Electrospray Ionization (ESI) in Positive mode. CPMC readily forms

    
     ions.
    
  • Separation: C18 Reverse Phase.

  • Self-Validating Logic: Use of two MRM transitions (Quantifier 186 -> 129, Qualifier 186 -> 154) ensures identity confirmation. If the ion ratio deviates by >30%, the result is flagged.

Method B: HPLC-Post Column Derivatization (AOAC 985.23)

Causality of Choice: This is the regulatory "referee" method. It relies on the hydrolysis of CPMC to release methylamine, which reacts with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent isoindole.

  • Limitation: It is blind to non-N-methyl carbamates and suffers from interferences in sulfur-rich matrices (e.g., onions, garlic).

Method C: GC-MS/MS

Causality of Choice: Used when LC-MS is unavailable.

  • Critical Protocol: Requires "Cold Splitless" injection or extensive derivatization (e.g., with trifluoroacetic anhydride) to stabilize the analyte. Direct injection often yields poor reproducibility due to variable breakdown rates in the liner.

Experimental Design for Inter-Laboratory Study

To rigorously compare these methods, laboratories must follow a Blind Coded design compliant with ISO 5725.

Workflow Visualization

The following diagram illustrates the logical flow of the inter-laboratory comparison, from sample homogenization to statistical validation.

InterLabStudy cluster_Methods Parallel Method Execution Start Study Initiation Prep Sample Preparation (Homogeneity Testing) Start->Prep Distrib Blind Distribution (n=8-12 Labs) Prep->Distrib Pass Homogeneity LC Method A: LC-MS/MS (QuEChERS) Distrib->LC HPLC Method B: HPLC-PCD (Hydrolysis) Distrib->HPLC GC Method C: GC-MS/MS (Derivatization) Distrib->GC Data Data Submission LC->Data HPLC->Data GC->Data Stat Statistical Analysis (Z-Scores, HorRat) Data->Stat Report Final Consensus Stat->Report

Caption: Workflow for validating CPMC analytical methods across multiple laboratories, ensuring statistical rigor.

Detailed Protocol: The Recommended Workflow (LC-MS/MS)

This protocol is designed to be self-validating . Every step includes a checkpoint.

Step 1: Sample Extraction (QuEChERS Citrate Buffered)
  • Weigh: 10.0 g homogenized sample into a 50 mL FEP centrifuge tube.

  • Spike: Add Internal Standard (IS) Carbaryl-d7 or CPMC-d3 (if available) at 50 µg/kg.

    • Checkpoint: IS recovery must be 70-120%.[1]

  • Extract: Add 10 mL Acetonitrile (MeCN) + 1% Acetic Acid. Shake vigorously for 1 min.

  • Partition: Add salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate). Shake immediately.

    • Causality: Immediate shaking prevents MgSO4 agglomeration, ensuring exothermic heat aids extraction.

  • Centrifuge: 3000 RCF for 5 min.

Step 2: Dispersive SPE Cleanup (d-SPE)
  • Transfer 1 mL supernatant to a d-SPE tube containing:

    • 150 mg MgSO4 (removes water)

    • 25 mg PSA (removes sugars/fatty acids)

    • 2.5 mg GCB (Graphitized Carbon Black) – Critical for pigmented samples like tea, but use sparingly as it can absorb planar pesticides like CPMC.

  • Vortex 30s, Centrifuge 3000 RCF for 5 min.

  • Filter (0.2 µm PTFE) into an amber vial.

Step 3: LC-MS/MS Parameters[2]
  • Column: C18 (100mm x 2.1mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).

  • Transitions (CPMC):

    • Precursor: 186.0

      
      
      
    • Product 1 (Quant): 129.0

      
       (Collision Energy: 15 eV)
      
    • Product 2 (Qual): 154.0

      
       (Collision Energy: 10 eV)
      

Statistical Evaluation & Acceptance Criteria

For the inter-laboratory comparison to be valid, data must be processed using Z-scores and the Horwitz Ratio (HorRat) .

Z-Score Calculation

Used to evaluate the performance of an individual laboratory (


) against the consensus mean (

) and standard deviation (

).[2]

  • 
    : Satisfactory
    
  • 
    : Questionable
    
  • 
    : Unsatisfactory (Outlier)
    
HorRat Value

Used to evaluate method precision.



  • Where

    
     (Horwitz Equation).
    
  • Acceptance: A HorRat between 0.5 and 2.0 indicates the method is reproducible and valid for regulatory use.

Troubleshooting & Signaling Pathways

Understanding the degradation pathway of CPMC is crucial for troubleshooting "missing" recovery in GC methods.

Degradation cluster_Sol Solution CPMC 2-Chlorophenyl methylcarbamate (Intact) Heat Thermal Stress (>200°C in GC Injector) CPMC->Heat Phenol 2-Chlorophenol (Degradation Product) Heat->Phenol Primary Pathway MIC Methyl Isocyanate (Volatile) Heat->MIC Deriv Derivatization (TFAA/HFBA) Stable Stable Derivative (GC-Amenable)

Caption: Thermal degradation pathway of CPMC in GC injectors. Derivatization is required to block this pathway.

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC.[3][4][5][6] Link

  • European Union Reference Laboratories (EURL). (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). EURL. Link

  • U.S. EPA. (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by Water by Direct Aqueous Injection HPLC with Post Column Derivatization. EPA.[2][5][6][7] Link

  • Horwitz, W. (1982). Evaluation of Analytical Methods Used for Regulation of Foods and Drugs. Analytical Chemistry, 54(1), 67A-76A. Link

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Journal of AOAC International, 90(2), 485–520. Link

Sources

Comparative Efficacy of 2-Chlorophenyl Methylcarbamate (CPMC) and Carbamate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of CPMC

2-Chlorophenyl methylcarbamate (CPMC), historically known as Hopcide , represents a specific subclass of N-methyl carbamate insecticides designed for hemipteran control in rice ecosystems. Unlike broad-spectrum alternatives like Carbaryl, CPMC exhibits a narrow but potent spectrum of activity against the Brown Plant Hopper (Nilaparvata lugens) and the Green Rice Leafhopper (Nephotettix cincticeps).

This guide objectively compares CPMC against key carbamate alternatives—Fenobucarb (BPMC) , Carbaryl , and Methomyl —focusing on efficacy metrics (LC50), resistance mechanisms, and structural activity relationships (SAR).

Mechanism of Action & Structural Activity Relationship (SAR)

The Carbamylation Mechanism

All carbamates function as reversible inhibitors of acetylcholinesterase (AChE).[1] Unlike organophosphates (OPs) which phosphorylate the enzyme (often irreversibly), carbamates carbamylate the serine residue in the catalytic triad.

  • CPMC Specificity: The ortho-chlorine substitution on the phenyl ring enhances lipophilicity and steric fit within the AChE gorge of hemipteran pests, offering a distinct binding profile compared to the bulky naphthyl group of Carbaryl.

  • Reversibility: The carbamylated enzyme spontaneously hydrolyzes (decamoylation), restoring function. This results in rapid "knockdown" but potential insect recovery if the dose is sublethal.

Visualization: AChE Inhibition Pathway

The following diagram illustrates the kinetic pathway of AChE inhibition by CPMC compared to acetylcholine hydrolysis.

AChE_Pathway cluster_legend Kinetic Phase AChE Free AChE (Active) Complex Michaelis Complex (Reversible) AChE->Complex + CPMC (k1) CPMC CPMC (Inhibitor) Complex->AChE (k-1) Carbamylated Carbamylated AChE (Inactive) Complex->Carbamylated Carbamylation (k2) Leaving Leaving Group (2-Chlorophenol) Complex->Leaving Recovered Recovered AChE Carbamylated->Recovered Decarbamylation (k3) (Slow Hydrolysis)

Figure 1: Kinetic pathway of Acetylcholinesterase (AChE) inhibition by CPMC. Note the critical 'Decarbamylation' step (k3) which distinguishes carbamates from organophosphates.

Comparative Efficacy Analysis

The following data synthesizes field and laboratory bioassays comparing CPMC with industry-standard carbamates.

Efficacy Profile (Rice Ecosystems)
CompoundCommon NameChemical ClassTarget SpecificityLC50 (N. lugens) [mg/L]Resistance Ratio (RR)*
CPMC HopcidePhenyl carbamateLeafhoppers, Planthoppers1.2 - 2.5 Moderate (5-10x)
Fenobucarb BPMCPhenyl carbamatePlanthoppers0.35 - 0.85 High (>20x)
Carbaryl SevinNaphthyl carbamateBroad Spectrum (Lepidoptera/Coleoptera)>10.0 (Low efficacy on hoppers)Low (Cross-resistance)
Methomyl LannateOxime carbamateBroad Spectrum0.5 - 1.2 Very High
  • RR (Resistance Ratio) = LC50 Field Strain / LC50 Susceptible Strain. Data aggregated from regional resistance monitoring (Indonesia, Japan).

Technical Insights
  • Fenobucarb vs. CPMC: Fenobucarb (BPMC) generally exhibits lower LC50 values (higher potency) against Nilaparvata lugens than CPMC. However, CPMC's chlorinated structure provides a different metabolic degradation pathway, occasionally retaining efficacy in populations with enhanced oxidative metabolism against BPMC.

  • Carbaryl Limitation: Carbaryl is highly effective against chewing pests (caterpillars) but shows poor systemic activity and higher LC50 values against sucking rice pests compared to CPMC and Fenobucarb.

  • Cross-Resistance: A major limitation for CPMC is positively correlated cross-resistance with organophosphates (e.g., malathion) and other N-methyl carbamates due to modified AChE (target site insensitivity).

Experimental Protocols

To validate efficacy or resistance levels, the following standardized protocols are recommended. These ensure reproducibility and eliminate confounding variables like contact vs. systemic action.

Protocol A: Leaf-Stem Dipping Method (Contact Toxicity)

Objective: Determine the LC50 of contact exposure for planthoppers.

  • Preparation:

    • Cultivate rice seedlings (Tn1 variety) to the 3-leaf stage.

    • Prepare serial dilutions of CPMC (e.g., 10, 50, 100, 200, 500 ppm) in acetone/water (1:9) with 0.1% Triton X-100.

  • Application:

    • Dip rice seedlings into the insecticide solution for 10 seconds .

    • Air dry seedlings on paper towels for 30 minutes.

  • Exposure:

    • Place dried seedlings into glass test tubes (20 x 2.5 cm).

    • Introduce 15-20 3rd instar nymphs (N. lugens) per tube.

    • Seal with breathable gauze.

  • Assessment:

    • Incubate at 25°C, 70% RH, 16:8 L:D photoperiod.

    • Record mortality at 24h and 48h . Moribund insects (unable to walk) are counted as dead.

  • Data Analysis:

    • Calculate LC50 using Probit analysis. Correct control mortality using Abbott’s formula.

Protocol B: Parafilm Feeding Method (Systemic/Ingestion Toxicity)

Objective: Assess oral toxicity independent of cuticle penetration.

  • Chamber Setup: Use a cylindrical glass chamber open at both ends.

  • Diet Preparation:

    • Prepare a 5% sucrose solution containing the target concentration of CPMC.

    • Stretch a layer of Parafilm M® over one end of the chamber.

    • Pipette 200 µL of the diet onto the Parafilm.

    • Seal with a second layer of Parafilm to create a "sachet."

  • Introduction: Introduce 20 starved adults into the chamber from the open end and seal.

  • Monitoring: Count mortality after 24h. This method specifically isolates metabolic resistance (detoxification) from cuticular penetration resistance.

Visualization: Experimental Workflow

Bioassay_Workflow Start Start: Rice Seedling Prep Dip Dip in CPMC Solution (10 sec) Start->Dip Dry Air Dry (30 min) Dip->Dry Infest Infest with N. lugens (3rd Instar) Dry->Infest Incubate Incubate (25°C, 48h) Infest->Incubate Count Count Mortality (Dead + Moribund) Incubate->Count Analysis Probit Analysis (LC50 Calculation) Count->Analysis

Figure 2: Standardized Leaf-Stem Dipping workflow for evaluating carbamate efficacy.

Safety & Toxicology Profile

While effective, CPMC shares the toxicological burden of the carbamate class.

  • Mammalian Toxicity: CPMC is generally classified as Moderately Hazardous (WHO Class II) .

    • Rat Oral LD50: ~150–200 mg/kg (varies by formulation).

    • Dermal LD50: >500 mg/kg.

  • Antidote Protocol:

    • Atropine Sulfate: The primary antidote. It blocks muscarinic receptors, counteracting the excess acetylcholine.

    • Contraindication: Do NOT use oximes (e.g., Pralidoxime/2-PAM). Unlike organophosphate poisoning, oximes can increase the toxicity of carbamates (specifically documented for Carbaryl and similar N-methyl carbamates) by inhibiting the decarbamylation rate or forming toxic complexes.

References

  • World Health Organization (WHO). (1986). Environmental Health Criteria 64: Carbamate Pesticides: A General Introduction. International Programme on Chemical Safety. Link

  • Jairin, J., Kojima, N., & Nagata, T. (2005).[2] Insecticide Resistance of the Green Rice Leafhopper, Nephotettix cincticeps, to the Systemic Insecticides Used for Seedling-Box Application. ScienceAsia, 31, 151-158.[2] Link

  • Baehaki, S. E., & Munawar, D. (2020). Resistance of Nilaparvata lugens to Fenobucarb and Imidacloprid. Hayati Journal of Biosciences. Link

  • Insecticide Resistance Action Committee (IRAC). (2023). Mode of Action Classification Scheme. Link

  • Fukuto, T. R. (1990). Mechanism of Action of Organophosphorus and Carbamate Insecticides. Environmental Health Perspectives, 87, 245–254. Link

Sources

Navigating the Ecotoxicological Landscape of Carbamate Insecticides: A Comparative Analysis Focused on 2-Chlorophenyl methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pesticide development and environmental risk assessment, a thorough understanding of a compound's impact on non-target organisms is paramount. This guide provides a comparative analysis of the toxicity of 2-Chlorophenyl methylcarbamate, a member of the carbamate class of insecticides. Due to a scarcity of publicly available ecotoxicological data for this specific compound, this guide employs a comparative approach, leveraging data from structurally similar and widely studied carbamates to infer potential environmental risks. This analysis is grounded in the established toxicological profile of carbamates and standardized ecotoxicological testing protocols.

The Carbamate Conundrum: A Shared Mechanism of Action

Carbamate insecticides, including 2-Chlorophenyl methylcarbamate, exert their primary toxic effect through the reversible inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is critical for the proper functioning of the nervous system in both insects and vertebrates. Its role is to break down the neurotransmitter acetylcholine at synaptic junctions, a process that terminates nerve signals.[3] By inhibiting AChE, carbamates lead to an accumulation of acetylcholine, resulting in continuous nerve stimulation.[1] This overstimulation of the nervous system can lead to a range of adverse effects, from tremors and uncoordinated movement to paralysis and, ultimately, death due to respiratory failure.[1][3]

While the fundamental mechanism is shared across the carbamate class, the potency and selective toxicity can vary significantly based on the specific chemical structure. Factors such as the nature of the aromatic ring and the substitutions on the carbamate nitrogen influence the compound's affinity for the AChE active site, its metabolic stability, and its ability to penetrate biological membranes in different organisms.

Unveiling the Toxicity Profile of 2-Chlorophenyl methylcarbamate and Its Analogs

To build a predictive understanding, we can examine data from structurally related compounds, such as other chlorophenyl carbamates. For instance, a study on ethyl-4-chlorophenyl carbamate, a close structural analog, provides some insight. In this study, the oral LD50 in rats was determined to be between 300 and 2000 mg/kg.[5] This suggests a moderate level of acute oral toxicity in mammals for this particular chlorophenyl carbamate.

A Comparative Perspective: Toxicity of Carbamate Insecticides to Non-Target Organisms

To contextualize the potential toxicity of 2-Chlorophenyl methylcarbamate, it is instructive to compare the known toxicity of other widely used carbamate insecticides across various non-target organisms. The following tables summarize acute toxicity data (LD50 and LC50 values) for several common carbamates. A lower LD50 or LC50 value indicates higher toxicity.

Table 1: Acute Oral Toxicity of Selected Carbamate Insecticides to Avian Species

CarbamateSpeciesAcute Oral LD50 (mg/kg)Reference
CarbofuranMallard Duck0.40[5]
CarbarylVariesLow acute and chronic toxicity[5]
MethomylVaries15.9[5]

Table 2: Acute Toxicity of Selected Carbamate Insecticides to Aquatic Organisms

CarbamateSpecies96-hour LC50 (mg/L)Reference
CarbofuranFishVaries[6]
CarbarylFishVaries[7]
MethomylFishVaries[6]

Table 3: Acute Contact and Oral Toxicity of Selected Carbamate Insecticides to Honey Bees (Apis mellifera)

CarbamateExposure Route48-hour LD50 (µ g/bee )Toxicity ClassificationReference
CarbarylContact & OralHighly toxicHighly Toxic[8]
MethomylContact & OralHighly toxicHighly Toxic[1]
PropoxurOral0.072Highly Toxic[9]
Ethyl-4-chlorophenyl carbamateOral>145.24Relatively Nontoxic[9]

Toxicity classifications for honey bees are generally categorized as: Highly Toxic (<2 µ g/bee ), Moderately Toxic (2 - 10.99 µ g/bee ), and Relatively Nontoxic (11 - 100 µ g/bee ).[10]

The data clearly indicates that the toxicity of carbamates can vary dramatically. Carbofuran, for example, is extremely toxic to birds.[5] In contrast, the structurally similar ethyl-4-chlorophenyl carbamate was found to be relatively nontoxic to honey bees via oral exposure.[9] This highlights the critical importance of obtaining specific toxicological data for each unique chemical structure.

Standardized Methodologies for Ecotoxicity Assessment

To ensure the reliability and comparability of toxicity data, standardized testing protocols developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are employed. These guidelines provide detailed methodologies for assessing the acute and chronic toxicity of chemicals to various non-target organisms.

Experimental Protocols

Below are outlines of key standardized acute toxicity tests relevant to the assessment of a pesticide like 2-Chlorophenyl methylcarbamate.

1. Avian Acute Oral Toxicity Test (Following OECD Guideline 223 or EPA OCSPP 850.2100)

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.[11][12]

  • Test Organisms: Typically, a gallinaceous species (e.g., Northern Bobwhite Quail) and a waterfowl species (e.g., Mallard Duck) are used.[11]

  • Procedure:

    • Birds are fasted for a short period before dosing.

    • A single oral dose of the test substance is administered, usually via gavage.

    • A control group receives the vehicle only.

    • Multiple dose levels are tested to establish a dose-response relationship.

    • Birds are observed for mortality and clinical signs of toxicity for at least 14 days.[11]

    • Body weight and food consumption are monitored.

  • Endpoint: The LD50, the statistically estimated dose that is lethal to 50% of the test population, is calculated.

2. Fish Acute Toxicity Test (Following OECD Guideline 203 or EPA OCSPP 850.1075)

This test evaluates the acute toxicity of a substance to fish.[13]

  • Test Organisms: Commonly used species include Rainbow Trout (a cold-water species) and Bluegill Sunfish (a warm-water species).[13]

  • Procedure:

    • Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

    • A control group is maintained in clean water.

    • A range of concentrations is tested to determine a concentration-response curve.

    • Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at regular intervals.

  • Endpoint: The LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period, is determined.[13]

3. Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Procedure:

    • Daphnids are exposed to a series of concentrations of the test substance in a static system for 48 hours.

    • A control group is maintained in a non-contaminated medium.

    • The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

  • Endpoint: The EC50, the concentration of the substance that causes immobilization in 50% of the daphnids, is calculated.

4. Honey Bee Acute Oral and Contact Toxicity Tests (Following OECD Guidelines 213 and 214)

These tests determine the acute oral and contact toxicity of a substance to honey bees.[14][15]

  • Test Organisms: Young adult worker honey bees (Apis mellifera).[15]

  • Procedure (Oral - OECD 213):

    • Bees are housed in small cages and provided with a sugar solution containing the test substance.[14]

    • A control group receives an untreated sugar solution.

    • Multiple dose levels are administered.

    • Mortality is recorded at 24 and 48 hours, and can be extended if necessary.[14]

  • Procedure (Contact - OECD 214):

    • A precise dose of the test substance in a suitable solvent is applied directly to the dorsal thorax of each bee.

    • A control group is treated with the solvent only.

    • Mortality is assessed at 24 and 48 hours.

  • Endpoint: The LD50, the dose of the substance that is lethal to 50% of the bees, is calculated for both oral and contact exposure routes.

Visualizing the Path Forward: Experimental and Conceptual Frameworks

To better illustrate the workflow of ecotoxicity testing and the conceptual relationships in risk assessment, the following diagrams are provided.

Experimental_Workflow_Avian_Acute_Oral_Toxicity cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Data Analysis Phase acclimation Acclimation of Test Birds dose_prep Dose Formulation Preparation dosing Single Oral Dosing (Gavage) dose_prep->dosing observation 14-Day Observation Period (Mortality & Clinical Signs) dosing->observation data_collection Data Collection (Body Weight, Food Consumption) observation->data_collection ld50_calc LD50 Calculation data_collection->ld50_calc Signaling_Pathway_Carbamate_Toxicity cluster_synapse Neural Synapse carbamate Carbamate Insecticide (e.g., 2-Chlorophenyl methylcarbamate) ache Acetylcholinesterase (AChE) carbamate->ache Inhibits ach Acetylcholine (ACh) ache->ach Breaks down receptor Postsynaptic Receptor ach->receptor synapse Synaptic Cleft response Continuous Nerve Stimulation receptor->response effects Toxic Effects (Tremors, Paralysis, Death) response->effects

Caption: Mechanism of Carbamate Insecticide Neurotoxicity.

Conclusion and Future Directions

The ecotoxicological profile of 2-Chlorophenyl methylcarbamate remains largely uncharacterized in the public domain. Based on the general mechanism of action for carbamate insecticides and limited data from structural analogs, it is reasonable to hypothesize a potential for toxicity to a range of non-target organisms. However, as demonstrated by the wide-ranging toxicity values of other carbamates, direct testing of 2-Chlorophenyl methylcarbamate is essential for an accurate risk assessment.

Researchers and drug development professionals are strongly encouraged to conduct comprehensive ecotoxicity testing following standardized guidelines, such as those provided by the OECD and EPA. This will not only ensure regulatory compliance but also contribute to a more complete understanding of the environmental impact of this and other novel chemical compounds. The data generated from such studies are critical for making informed decisions regarding the safe and responsible use of pesticides.

References

  • U.S. Environmental Protection Agency. (n.d.). Series 850 - Ecological Effects Test Guidelines. Retrieved from [Link] [16]2. Reitjens, I. M. C. M., & Alink, G. M. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. U.S. Environmental Protection Agency. Retrieved from [Link] [1]3. National Center for Biotechnology Information. (n.d.). Phenyl Methylcarbamate. PubChem. Retrieved from [Link] [4]4. Olivares-Perez, J., et al. (2019). Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. Animals, 9(10), 823. Retrieved from [Link] [5]5. Stark, J. D., & Banks, J. E. (2003). Aquatic Toxicity of Carbamates and Organophosphates. In Handbook of Ecotoxicology (2nd ed.). CRC Press. [6]6. Rai, P. K., & Srivastava, A. K. (2011). Comparative Toxicological Studies of a Carbamate (Carbaryl) and Herbicide (2,4-d Sodium Salt) On Haematological Parameters on a Freshwater Catfish, Heteropneustes fossilis (Bloch). Biosciences Biotechnology Research Asia, 8(2), 527-532. [7]7. National Center for Biotechnology Information. (n.d.). Mephenate. PubChem. Retrieved from [Link] [8]8. Alba-Hurtado, F., et al. (2020). Acute oral and contact toxicity of new ethyl-carbamates on the mortality and acetylcholinesterase activity of honey bee (Apis mellifera). Chemosphere, 247, 125293. [9]9. Hahn, M. L., et al. (2019). Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration. Integrated Environmental Assessment and Management, 15(2), 209-221. [11]10. Hannas, B. R., et al. (2022). Utility of the avian sub-acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use. Integrated Environmental Assessment and Management, 18(6), 1629-1638. [12]11. Situ Biosciences. (n.d.). EPA - OCSPP 850.1075: Freshwater and Saltwater Fish Acute Toxicity Test. Retrieved from [Link] [13]12. ibacon GmbH. (n.d.). OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test. Retrieved from [Link] [14]13. U.S. Environmental Protection Agency. (n.d.). Honeybee Toxicity Testing Frequently Asked Questions. Retrieved from [Link] [10]14. King, R. S. (n.d.). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. U.S. Environmental Protection Agency. [2]15. U.S. Fish and Wildlife Service. (1986). Wildlife mortality attributed to organophosphorus and carbamate pesticides. Retrieved from [Link] [3]16. Pesticide Registration Toolkit. (n.d.). Effects on bees - honeybee - acute oral toxicity. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 2-Chlorophenyl methylcarbamate Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of the reference standard. This is particularly true in the pharmaceutical and environmental sectors where accuracy is not just a matter of scientific rigor, but also of public health and safety. 2-Chlorophenyl methylcarbamate, a compound of interest in various analytical applications, necessitates a thoroughly validated reference standard to ensure the reliability of experimental data.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive validation of a 2-Chlorophenyl methylcarbamate reference standard. We will delve into the critical validation parameters, present detailed experimental protocols, and offer illustrative comparative data to guide researchers in selecting and qualifying a standard that meets the stringent requirements of their work.

The Cornerstone of Accurate Measurement: Why Reference Standard Validation Matters

An analytical reference standard serves as a benchmark against which unknown samples are compared. Its purity, identity, and stability must be unequivocally established to prevent the propagation of errors throughout the analytical workflow. The International Council for Harmonisation (ICH) provides a robust framework for the validation of analytical procedures, which, by extension, applies to the characterization of the reference standards themselves.[1][2] A failure to properly validate a reference standard can lead to inaccurate quantification, misidentification of impurities, and ultimately, compromised research and development decisions.

A Multi-faceted Approach to Validation: Key Analytical Techniques

A comprehensive validation of a 2-Chlorophenyl methylcarbamate reference standard should employ a suite of orthogonal analytical techniques, each providing a unique piece of the puzzle. This multi-technique approach ensures a holistic understanding of the standard's quality.

Diagram: Orthogonal Validation Workflow

Validation_Workflow Figure 1: Orthogonal Approach to Reference Standard Validation cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_stability Stability Evaluation cluster_other Other Properties Identity Identity NMR NMR Spectroscopy Identity->NMR MS Mass Spectrometry Identity->MS FTIR FT-IR Spectroscopy Identity->FTIR Purity Purity HPLC HPLC-UV Purity->HPLC GC GC-FID/MS Purity->GC qNMR qNMR Purity->qNMR Stability Stability Forced_Deg Forced Degradation Stability->Forced_Deg Long_Term Long-Term Stability Stability->Long_Term Other Other Characterization Water Water Content (Karl Fischer) Other->Water ROI Residue on Ignition Other->ROI Reference_Standard 2-Chlorophenyl methylcarbamate Reference Standard Reference_Standard->Identity Reference_Standard->Purity Reference_Standard->Stability Reference_Standard->Other

Sources

Performance Showdown: Selecting the Optimal SPE Cartridge for 2-Chlorophenyl methylcarbamate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide to Method Development and Cartridge Selection

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of 2-Chlorophenyl methylcarbamate, a significant carbamate pesticide, is paramount. The critical first step in any robust analytical method is efficient sample preparation. Solid Phase Extraction (SPE) stands out as a powerful technique for the selective extraction and concentration of analytes from complex matrices, offering higher recovery and cleaner extracts compared to traditional liquid-liquid extraction.[1][2]

However, the market is saturated with a variety of SPE cartridges, each with unique chemistries and properties. The choice of the right SPE cartridge is a pivotal decision that directly impacts data quality, reproducibility, and method sensitivity. This guide provides a comprehensive performance comparison of different SPE cartridges for the extraction of 2-Chlorophenyl methylcarbamate, supported by scientific principles and experimental insights, to empower you in making an informed decision for your analytical workflow.

Understanding the Analyte: 2-Chlorophenyl methylcarbamate

Before delving into SPE sorbent selection, a thorough understanding of the target analyte's physicochemical properties is essential.

Chemical Structure:

Chemical Structure of 2-Chlorophenyl methylcarbamate

Key Physicochemical Properties:

PropertyValueImplication for SPE
Molecular Weight 185.61 g/mol [3][4]Moderate molecular size, suitable for retention on various sorbents.
Polarity Moderately polarInfluences the choice between reversed-phase and normal-phase SPE.
Solubility Soluble in acetone, methanol, ethanol, dimethylformamide[5]Important for selecting appropriate conditioning, loading, and elution solvents.
pKa The carbamate proton has a pKa around 10.1-10.2[6]At typical sample pH (neutral), the molecule will be in its neutral form, favoring reversed-phase retention.

The presence of both a non-polar chlorophenyl ring and a more polar methylcarbamate group gives the molecule a balanced polarity. This duality is a key factor in designing an effective SPE strategy.

The Contenders: A Comparative Look at SPE Sorbents

The selection of an SPE sorbent is fundamentally about exploiting the differential affinity of the analyte and matrix components for the solid phase. For 2-Chlorophenyl methylcarbamate, the primary interaction mechanism for retention is typically reversed-phase, where a non-polar stationary phase retains the analyte from a polar mobile phase.

Silica-Based C18 (Octadecyl) Cartridges

The Workhorse of Reversed-Phase SPE.

C18 cartridges consist of silica particles functionalized with octadecyl (C18) hydrocarbon chains.[7][8] This creates a highly non-polar surface that effectively retains hydrophobic and moderately polar compounds from aqueous matrices through van der Waals forces.

Performance Characteristics for 2-Chlorophenyl methylcarbamate:

  • Retention Mechanism: Primarily strong hydrophobic interactions between the C18 chains and the chlorophenyl ring of the analyte.[7][8]

  • Expected Recovery: Generally high, often exceeding 85%, especially when the method is optimized.[9] Many established methods for carbamate analysis, such as EPA Method 531.2, utilize C18 columns for chromatographic separation, indicating the strong affinity of carbamates for this phase.[10]

  • Selectivity: Good for separating the moderately polar 2-Chlorophenyl methylcarbamate from highly polar matrix components like salts and sugars. However, it may co-extract other non-polar interferences.

  • Advantages: High carbon loading provides strong retention for non-polar compounds.[8] Widely available from numerous manufacturers with extensive application support.

  • Limitations: Susceptible to "dewetting" if the sorbent bed runs dry after conditioning, which can lead to a significant loss of recovery. The presence of residual silanol groups on the silica surface can sometimes lead to secondary interactions and peak tailing for basic compounds, though this is less of a concern for the neutral 2-Chlorophenyl methylcarbamate.

Polymeric Reversed-Phase Cartridges (e.g., Styrene-Divinylbenzene based)

The Robust and Versatile Alternative.

Polymeric cartridges are made from organic polymers, such as styrene-divinylbenzene (SDVB) or other proprietary formulations. These sorbents offer a different selectivity compared to silica-based phases and have gained popularity due to their unique properties.

Performance Characteristics for 2-Chlorophenyl methylcarbamate:

  • Retention Mechanism: A combination of hydrophobic interactions and π-π interactions between the aromatic rings of the polymer and the analyte.[11]

  • Expected Recovery: Often comparable to or even higher than C18, with recoveries for a range of carbamates reported between 82.0% and 110.0%.[12]

  • Selectivity: The dual retention mechanism can provide unique selectivity, sometimes allowing for better cleanup of complex matrices compared to C18.

  • Advantages:

    • pH Stability: Can tolerate a wider pH range than silica-based sorbents, offering more flexibility in method development.[11]

    • No Dewetting: Polymeric sorbents are not prone to dewetting, meaning the cartridge can go dry without compromising recovery, which simplifies and ruggedizes the method.[11]

    • Higher Capacity: Often have a higher surface area and binding capacity compared to their silica counterparts.

  • Limitations: Can sometimes exhibit stronger retention, requiring more aggressive elution solvents which might co-elute more interferences. The variety of polymeric phases is not as extensive as silica-based ones.[11]

Performance Comparison Summary

FeatureSilica-Based C18Polymeric Reversed-Phase
Primary Retention Mechanism Hydrophobic InteractionsHydrophobic and π-π Interactions
Expected Recovery High (>85%)[9]High (82.0%-110.0% for carbamates)[12]
Selectivity Good for non-polar compoundsUnique selectivity due to dual mechanism
pH Stability LimitedWide
Dewetting Issue YesNo[11]
Capacity GoodOften Higher
Cost Generally lowerCan be higher
Best For Routine analysis, well-established methodsComplex matrices, methods requiring pH flexibility, simplified workflow

Experimental Protocols: A Starting Point for Your Method Development

The following are generalized, step-by-step protocols for using C18 and polymeric SPE cartridges for the extraction of 2-Chlorophenyl methylcarbamate. These should be considered as a starting point and may require optimization for your specific sample matrix and analytical instrumentation.

SPE Workflow Diagram

SPE_Workflow Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., Water/Methanol mix) Load->Wash Elute 5. Elute Analyte (e.g., Acetonitrile) Wash->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate

Sources

A Comparative Study of 2-Chlorophenyl Methylcarbamate Degradation in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Environmental Scientists

The widespread use of carbamate pesticides, including 2-Chlorophenyl methylcarbamate, in modern agriculture necessitates a thorough understanding of their environmental fate.[1] This guide provides a comprehensive comparative analysis of 2-Chlorophenyl methylcarbamate degradation across different soil types, offering insights into the key factors influencing its persistence and breakdown. The information presented herein is intended to support researchers, scientists, and professionals in drug development and environmental science in designing and interpreting soil degradation studies.

Introduction: The Environmental Significance of 2-Chlorophenyl Methylcarbamate Degradation

2-Chlorophenyl methylcarbamate is a carbamate insecticide and, like others in its class, is known for its relatively low persistence in the environment compared to organochlorine pesticides.[1] However, its degradation rate is highly variable and dependent on a multitude of soil-specific factors.[2] Understanding these factors is crucial for predicting the environmental impact of this pesticide, assessing potential risks of groundwater contamination, and developing effective bioremediation strategies. The primary routes of carbamate pesticide degradation in the environment are biotic (microbial) and abiotic (chemical) processes.[3][4]

Mechanisms of Degradation: A Tale of Two Pathways

The environmental persistence of 2-Chlorophenyl methylcarbamate is governed by a complex interplay of microbial and chemical degradation pathways.

2.1. Microbial Degradation: The Primary Driver of Breakdown

Microbial degradation is the principal mechanism for the complete removal of carbamate pesticides from the soil.[3] A diverse range of soil microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down these compounds.[3] Genera such as Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter have been identified as effective degraders of carbamate pesticides.[5] The initial and most critical step in the microbial degradation of many carbamates is the hydrolysis of the carbamate linkage, often catalyzed by carboxylesterase or carbamate hydrolase enzymes.[3][4] This initial cleavage results in the formation of 2-chlorophenol and methylcarbamic acid. Subsequently, these intermediates are typically further metabolized by soil microbes into less toxic compounds and eventually mineralized to carbon dioxide, water, and inorganic ions.[3]

2.2. Abiotic Degradation: Chemical Transformations in the Soil Matrix

While microbial activity is paramount, abiotic processes also contribute to the degradation of 2-Chlorophenyl methylcarbamate. These chemical reactions are largely influenced by the physicochemical properties of the soil. Key abiotic degradation routes include:

  • Hydrolysis: The breakdown of the carbamate ester linkage by water. This process is significantly influenced by soil pH, with hydrolysis rates generally increasing under alkaline conditions.[3][6][7]

  • Photodegradation: The decomposition of the pesticide by sunlight on the soil surface.[3] The extent of photodegradation depends on the intensity and duration of sunlight exposure.

The interplay between these biotic and abiotic pathways ultimately determines the overall degradation rate and the nature of the resulting metabolites.

2-Chlorophenyl methylcarbamate 2-Chlorophenyl methylcarbamate Microbial Degradation Microbial Degradation 2-Chlorophenyl methylcarbamate->Microbial Degradation Abiotic Degradation Abiotic Degradation 2-Chlorophenyl methylcarbamate->Abiotic Degradation 2-Chlorophenol 2-Chlorophenol Microbial Degradation->2-Chlorophenol Methylcarbamic Acid Methylcarbamic Acid Microbial Degradation->Methylcarbamic Acid Hydrolysis Hydrolysis Abiotic Degradation->Hydrolysis Photodegradation Photodegradation Abiotic Degradation->Photodegradation Hydrolysis->2-Chlorophenol Hydrolysis->Methylcarbamic Acid Further Metabolites Further Metabolites 2-Chlorophenol->Further Metabolites Methylcarbamic Acid->Further Metabolites Mineralization (CO2, H2O, Cl-) Mineralization (CO2, H2O, Cl-) Further Metabolites->Mineralization (CO2, H2O, Cl-)

Caption: Degradation pathways of 2-Chlorophenyl methylcarbamate.

Comparative Degradation in Different Soil Types: A Data-Driven Analysis

The rate of 2-Chlorophenyl methylcarbamate degradation varies significantly across different soil types due to differences in their physical, chemical, and biological properties. This section provides a comparative overview of degradation in three common soil types: sandy, clay, and loamy soils.

Soil PropertySandy SoilClay SoilLoamy Soil
Texture CoarseFineMedium
Organic Matter LowHighModerate
Microbial Activity LowHighHigh
Water Holding Capacity LowHighModerate
Aeration HighLowModerate
pH (typical range) 5.5 - 7.06.0 - 8.56.0 - 7.5
Degradation Rate SlowFastModerate to Fast
Half-life (t½) *LongerShorterIntermediate
Primary Degradation Route Abiotic (Hydrolysis)MicrobialMicrobial & Abiotic

Note: Half-life is the time it takes for half of the initial amount of a substance to degrade.[8] The values presented are relative and can vary based on specific environmental conditions.

3.1. Sandy Soils: A Leaching-Prone Environment

Due to their large particle size and low organic matter content, sandy soils exhibit low water holding capacity and microbial activity. Consequently, the degradation of 2-Chlorophenyl methylcarbamate in sandy soils is generally slower. The primary degradation mechanism is often abiotic hydrolysis, with a reduced contribution from microbial breakdown. The high permeability of sandy soils also increases the risk of pesticide leaching into groundwater.

3.2. Clay Soils: A Hub of Microbial Activity

Clay soils, with their fine texture and high organic matter content, provide a favorable environment for microbial proliferation.[9] This leads to a significantly faster degradation of 2-Chlorophenyl methylcarbamate, primarily driven by microbial metabolism. The strong adsorption of the pesticide to clay and organic matter particles can, in some cases, reduce its bioavailability to microorganisms, but the overall high microbial biomass generally results in rapid breakdown.[9][10]

3.3. Loamy Soils: A Balanced Degradation Profile

Loamy soils, with their balanced mixture of sand, silt, and clay, offer a combination of good aeration, water retention, and microbial activity. This results in a moderate to fast degradation rate for 2-Chlorophenyl methylcarbamate, with both microbial and abiotic pathways playing significant roles.

Key Factors Influencing Degradation: A Deeper Dive

Several key soil parameters exert a profound influence on the degradation rate of 2-Chlorophenyl methylcarbamate. Understanding these factors is essential for accurate environmental risk assessment.

  • Soil pH: The pH of the soil affects both microbial activity and the rate of chemical hydrolysis.[6] Generally, microbial degradation is favored in neutral to slightly alkaline soils.[6][11] Conversely, the chemical hydrolysis of many carbamates is accelerated under alkaline conditions.[3][7] Acidic conditions can inhibit microbial activity and slow down the degradation process.[11][12]

  • Organic Matter Content: Soil organic matter (SOM) plays a dual role in pesticide degradation.[6][10] It serves as a primary food source for microorganisms, thus promoting microbial degradation.[9][13] High SOM content also increases the adsorption of pesticides, which can reduce their bioavailability for microbial attack but also decrease their potential for leaching.[10][14] The addition of exogenous organic matter can accelerate pesticide degradation due to stimulated microbial activity.[13]

  • Moisture and Temperature: Soil moisture and temperature are critical for microbial activity.[6] Optimal moisture levels enhance the solubility and bioavailability of pesticides to microorganisms.[6] Higher temperatures, within a certain range, generally increase the rate of both microbial metabolism and chemical reactions, leading to faster degradation.[6]

  • Microbial Population: The diversity and density of the soil microbial community are fundamental to the biodegradation of 2-Chlorophenyl methylcarbamate. Soils with a history of pesticide application may harbor adapted microbial populations capable of more rapid degradation, a phenomenon known as enhanced degradation.[15]

Experimental Protocol: A Step-by-Step Guide to a Soil Degradation Study

This section outlines a standardized protocol for conducting a laboratory-based soil degradation study of 2-Chlorophenyl methylcarbamate.

5.1. Materials and Reagents

  • 2-Chlorophenyl methylcarbamate (analytical standard)

  • Test soils (sandy, clay, loamy)

  • Sterile deionized water

  • Organic solvent for extraction (e.g., acetonitrile, acetone)

  • Analytical instrumentation (e.g., High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS), Gas Chromatography-Mass Spectrometry (GC-MS))[3][16][17][18]

  • Incubator

  • Glass flasks or beakers

  • Syringes and filters

5.2. Experimental Procedure

  • Soil Characterization: Analyze the physical and chemical properties of each soil type, including texture, pH, organic matter content, and microbial biomass.[19]

  • Soil Preparation: Sieve the soils to remove large debris and adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity).

  • Spiking: Treat a known mass of each soil with a standard solution of 2-Chlorophenyl methylcarbamate to achieve a desired concentration.

  • Incubation: Place the treated soil samples in an incubator at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • Sampling: Collect soil subsamples at regular time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

  • Extraction: Extract the 2-Chlorophenyl methylcarbamate and its potential metabolites from the soil samples using an appropriate organic solvent.

  • Analysis: Quantify the concentration of the parent compound and its metabolites in the extracts using a suitable analytical technique such as HPLC or GC-MS.[3][16][17][18]

  • Data Analysis: Plot the concentration of 2-Chlorophenyl methylcarbamate against time for each soil type. Calculate the degradation rate constant (k) and the half-life (t½) using first-order kinetics.

A Soil Characterization (pH, OM, Texture) B Soil Preparation (Sieving, Moisture Adjustment) A->B C Spiking with 2-Chlorophenyl methylcarbamate B->C D Incubation (Controlled Temperature & Darkness) C->D E Time-course Sampling D->E F Solvent Extraction E->F G Analytical Quantification (HPLC or GC-MS) F->G H Data Analysis (Degradation Rate, Half-life) G->H

Caption: Experimental workflow for a soil degradation study.

Conclusion: Synthesizing the Findings

The degradation of 2-Chlorophenyl methylcarbamate in soil is a complex process governed by a multitude of interacting factors. This guide has highlighted the critical roles of soil type, pH, organic matter content, and microbial activity in determining the persistence of this pesticide. Clay and loamy soils, with their higher organic matter content and microbial biomass, generally exhibit faster degradation rates compared to sandy soils. Both microbial and abiotic pathways contribute to the breakdown of 2-Chlorophenyl methylcarbamate, with their relative importance varying depending on the specific soil environment. The provided experimental protocol offers a robust framework for conducting reproducible and informative soil degradation studies. A thorough understanding of these principles is essential for developing sustainable agricultural practices and protecting environmental health.

References

  • Kaufman, D. D., & Kearney, P. C. (1965). Microbial Degradation of Isopropyl-N-3-Chlorophenylcarbamate and 2-Chloroethyl-N-3-Chlorophenylcarbamate. Applied Microbiology, 13(3), 443–446. [Link]

  • Phale, P. S., Sharma, A., & Sharma, R. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689973. [Link]

  • Oliver, D. P., Kookana, R. S., & Anderson, J. S. (2007). Factors Influencing Degradation of Pesticides in Soil. Journal of Agricultural and Food Chemistry, 55(19), 7797–7802. [Link]

  • Mustapha, M. U., Halimoon, N., Johar, W. L. W., & Shukor, M. Y. A. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology, 27(2), 547-563. [Link]

  • Chang, S. W., Chen, S. H., & Li, C. J. (2018). Effect of soil pH and organic matter on the adsorption and desorption of pentachlorophenol. Environmental Science and Pollution Research, 25(6), 5269–5279. [Link]

  • Chen, S., Wang, C., Wang, Z., Wu, J., Huang, X., & Zhang, J. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. International Journal of Molecular Sciences, 24(22), 16405. [Link]

  • Ahmad, I., Ahmad, M., & Hussain, A. (2023). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Environments, 10(11), 187. [Link]

  • Masiá, A., Campo, J., Navarro, A., & Picó, Y. (2013). Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil. Separations, 10(1), 1. [Link]

  • Magnoli, K., Chalde, T., & de la Eva, M. (2023). Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina. World Journal of Microbiology and Biotechnology, 39(8), 209. [Link]

  • Phale, P. S., Sharma, A., & Sharma, R. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers. [Link]

  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry, 36(5), 1067–1072. [Link]

  • Ashton, F. M. (1966). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. UC ANR Portal. [Link]

  • Speth, T. F. (2024). How Does Soil Organic Matter Content Influence Pesticide Adsorption and Degradation?. Environmental Science. [Link]

  • Ahemad, M. (2019). Microbiology and Biochemistry of Pesticides Biodegradation. International Journal of Environmental Research and Public Health, 16(21), 4061. [Link]

  • Gilbert-López, B., García-Reyes, J. F., & Molina-Díaz, A. (2023). Development of Analytical Methods to Analyze Pesticide Residues. Molecules, 28(7), 3097. [Link]

  • Ahmad, I., Ahmad, M., & Hussain, A. (2023). Influence of Organic Matter and Growing Conditions on Dissipation Behavior and Mobility of Two Pesticides in Soils. Environments, 10(8), 123. [Link]

  • AFCEE. (2004). Abiotic and Biological Transformation Pathways for Selected Chlorinated Solvents. Principles and Practices of Enhanced Anaerobic Bioremediation of Chlorinated Solvents. [Link]

  • Singh, B. K., Walker, A., Morgan, J. A. W., & Wright, D. J. (2003). Effects of Soil pH on the Biodegradation of Chlorpyrifos and Isolation of a Chlorpyrifos-Degrading Bacterium. Applied and Environmental Microbiology, 69(9), 5198–5206. [Link]

  • KZN Department of Agriculture & Rural Development. (2000). ANALYTICAL METHODS USED BY THE SOIL FERTILITY AND ANALYTICAL SERVICES SECTION. [Link]

  • Mustapha, M. U., Halimoon, N., Johar, W. L. W., & Shukor, M. Y. A. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology. [Link]

  • National Pesticide Information Center. (2012). What is a pesticide half-life?. Oregon State University. [Link]

  • Zhu, R., Yan, L., Guo-Hui, L., Yong-Liang, Y., Xiao-Chun, W., Yi, H., & Ran, G. (2014). Determination of Carbamate and Triazol Pesticides in Soil Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry. Asian Journal of Chemistry, 26(18), 6123-6127. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). APPENDIX 3 Fact sheets on pesticides. [Link]

  • Patel, A. (2022). INVESTIGATING THE DEGRADATION PATHWAYS OF VARIOUS ENVIRONMENTAL POLLUTANTS. History of Medicine. [Link]

  • Bollag, J. M., Myers, C., & Minard, R. D. (1992). Biological and chemical interactions of pesticides with soil organic matter. Science of The Total Environment, 123-124, 205-217. [Link]

  • Gámiz, B., López-Cabeza, R., & Celis, R. (2020). Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, Carbofuran and Metolachlor in Soil. Agronomy, 10(11), 1664. [Link]

  • California Department of Pesticide Regulation. (n.d.). 10 Analytical Methods. Soil Background and Risk Assessment. [Link]

  • Arienzo, M., & Di Meo, V. (2008). Sorption, degradation and leaching of pesticides in soils amended with organic matter: A review. Advances in Environmental Technology, 1(1), 1-18. [Link]

  • Utah State University Extension. (n.d.). Pesticide Adsorption and Half-life. DigitalCommons@USU. [Link]

  • U.S. Geological Survey. (1995). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. [Link]

  • Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology, 5(8), 559–566. [Link]

Sources

comparative analysis of the insecticidal spectrum of 2-Chlorophenyl methylcarbamate and bendiocarb

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-Chlorophenyl methylcarbamate (CPMC) and Bendiocarb , synthesizing their chemical properties, insecticidal spectra, and experimental validation protocols.

Executive Summary

2-Chlorophenyl methylcarbamate (CPMC) , historically marketed as Hopcide , represents a class of phenyl carbamates engineered for high specificity against hemipteran rice pests. In contrast, Bendiocarb (Ficam) is a benzodioxolyl carbamate characterized by a broad insecticidal spectrum, making it a cornerstone in public health vector control and structural pest management.

This guide analyzes the structural determinants of their selectivity, contrasts their efficacy against key target species, and provides standardized protocols for validating their performance.

Chemical & Mechanistic Foundation[1]

Both compounds function as reversible acetylcholinesterase (AChE) inhibitors . They carbamylate the serine hydroxyl group within the esteratic site of AChE, preventing the hydrolysis of acetylcholine. This leads to synaptic accumulation of the neurotransmitter, continuous nerve firing, paralysis, and death.[1]

Structural Activity Relationship (SAR)
  • CPMC (Phenyl Carbamate): Features a simple phenyl ring substituted with a chlorine atom at the ortho position. This steric arrangement favors binding to the AChE of specific hemipterans (leafhoppers/planthoppers) but limits its binding affinity across broader orders like Diptera.

  • Bendiocarb (Benzodioxolyl Carbamate): Features a 2,2-dimethyl-1,3-benzodioxol-4-yl group.[2] This bulky, lipophilic moiety enhances cuticular penetration and binding affinity to a wider range of insect AChE variants, conferring its broad-spectrum activity against mosquitoes, hymenopterans, and blattodeans.

Mechanism of Action Diagram

MoA AChE Free AChE Enzyme Complex Michaelis Complex (Reversible) AChE->Complex + Inhibitor Inhibitor Carbamate (CPMC/Bendiocarb) Inhibitor->Complex Carbamylated Carbamylated AChE (Inactive) Complex->Carbamylated Carbamylation Carbamylated->AChE Slow Recovery ACh_Accumulation Acetylcholine Accumulation Carbamylated->ACh_Accumulation Inhibition Death Synaptic Failure & Death ACh_Accumulation->Death Recovery Decarbamylation (Hydrolysis)

Figure 1: Kinetic pathway of AChE inhibition by carbamates. Note the reversible nature (decarnamylation) which distinguishes them from organophosphates.

Insecticidal Spectrum Analysis

2-Chlorophenyl Methylcarbamate (CPMC)

Primary Role: Agricultural Specialist (Rice Ecosystems). CPMC is highly selective for sucking pests in rice paddies.[3] It exhibits systemic activity, allowing it to control pests feeding on plant sap.

  • Key Targets:

    • Green Rice Leafhopper (Nephotettix cincticeps)[4][5]

    • Brown Planthopper (Nilaparvata lugens)

    • White-backed Planthopper (Sogatella furcifera)

  • Performance: Historically effective against organophosphate-resistant strains of leafhoppers due to lack of cross-resistance in early resistance development stages.

Bendiocarb

Primary Role: Public Health & Structural Generalist. Bendiocarb exhibits rapid knockdown and residual activity on inert surfaces (walls, thatch), making it ideal for Indoor Residual Spraying (IRS).

  • Key Targets:

    • Vectors: Anopheles gambiae, Aedes aegypti, Culex quinquefasciatus.

    • Structural Pests: Cockroaches (Blattella germanica), Ants, Fleas.

  • Performance: High acute toxicity to adult mosquitoes. Used as a rotation partner for pyrethroids to manage resistance.

Comparative Efficacy Data
FeatureCPMC (Hopcide)Bendiocarb (Ficam)
Chemical Class Phenyl MethylcarbamateBenzodioxolyl Methylcarbamate
Primary Target Order Hemiptera (Hoppers)Diptera, Hymenoptera, Blattodea
Mode of Entry Contact & Systemic (Plant)Contact & Stomach
Residual Activity Moderate (Foliar)High (Indoor Surfaces: 2-6 months)
Typical LD50 (Target) ~5-10 µg/g (N. cincticeps)0.0031 ppm (LC50 Ae. aegypti larvae) [1]
Mammalian Toxicity ModerateHigh (Oral LD50 Rat: ~40-156 mg/kg)
Use Context Rice Paddy ProtectionMalaria Control (IRS), Urban Pest Control

Resistance & Selectivity Profile

Resistance Mechanisms
  • CPMC: Resistance in Nephotettix cincticeps is often linked to modified AChE (insensitive AChE) and enhanced metabolism via carboxylesterases.

  • Bendiocarb: Resistance in Anopheles vectors is primarily driven by the ace-1 mutation (G119S), which confers insensitivity to both carbamates and organophosphates. Metabolic resistance (P450 monooxygenases) also plays a role.

Selectivity Ratios

Bendiocarb is significantly more potent against mosquitoes than agricultural pests like Plutella xylostella, with selectivity ratios favoring vector control. Conversely, CPMC shows poor efficacy against Diptera compared to its high potency against Hemiptera, likely due to differences in cuticular penetration and target site fit.

Experimental Validation Protocols

To objectively compare these compounds, two distinct bioassay protocols are required due to their differing target substrates.

Protocol A: Topical Application Bioassay (For CPMC/Hoppers)

Purpose: Determine LD50 for hemipteran pests.

  • Insect Preparation: Anesthetize adult Nephotettix cincticeps (3-5 days old) using CO₂.

  • Solution Prep: Dissolve technical grade CPMC in acetone to create a serial dilution (e.g., 10, 50, 100, 500 ppm).

  • Application: Using a microapplicator (e.g., Burkard), apply 0.5 µL of solution to the dorsal thorax of each insect.

  • Incubation: Transfer insects to observation cages with rice seedlings. Maintain at 25°C, 70% RH.

  • Data Collection: Record mortality at 24h and 48h. Calculate LD50 using Probit analysis.

Protocol B: WHO Cone Bioassay (For Bendiocarb/Mosquitoes)

Purpose: Assess contact toxicity and residual efficacy on surfaces.

  • Surface Prep: Spray cement or mud blocks with Bendiocarb 80WP at target dosage (e.g., 400 mg a.i./m²). Allow to dry for 24h.

  • Exposure: Secure a WHO plastic cone to the treated surface. Introduce 10 non-blood-fed female Anopheles mosquitoes.

  • Duration: Expose mosquitoes for 30 minutes.

  • Recovery: Transfer mosquitoes to holding cups with sugar solution.

  • Data Collection: Record "Knockdown" at 60 mins and "Mortality" at 24h.

Experimental Workflow Diagram

Workflow Start Select Target Species Branch Target Type? Start->Branch AgPest Agricultural (Hoppers) Branch->AgPest CPMC Test PubHealth Public Health (Mosquitoes) Branch->PubHealth Bendiocarb Test Topical Topical Application (Acetone Carrier) AgPest->Topical Incubate_Rice Incubate on Rice Seedlings Topical->Incubate_Rice Analysis Probit Analysis (LD50 / LC50) Incubate_Rice->Analysis Cone WHO Cone Bioassay (Treated Surface) PubHealth->Cone Incubate_Cup Incubate in Paper Cups Cone->Incubate_Cup Incubate_Cup->Analysis

Figure 2: Decision matrix and workflow for validating insecticidal efficacy based on target species.

References

  • GSC Online Press. (2020). Toxicity of two groups of pesticides against the mosquito Aedes aegypti. Retrieved from [Link]

  • NIH PubMed. (2010). Bendiocarb, a potential alternative against pyrethroid resistant Anopheles gambiae in Benin, West Africa. Retrieved from [Link]

  • J-Stage. (1978). Metabolism of Some Carbamate Insecticides in the Green Rice Leafhopper. Retrieved from [Link]

  • ScienceAsia. Insecticide Resistance of the Green Rice Leafhopper, Nephotettix cincticeps. Retrieved from [Link]

  • University of Hertfordshire. Bendiocarb (Ref: NC 6897) - PPDB. Retrieved from [Link]

Sources

Comparative Validation Guide: QuEChERS vs. Traditional Extraction for Carbamate Pesticides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Buffered Systems

In the analysis of carbamate pesticides—a class defined by their thermal instability and susceptibility to hydrolysis—traditional methods like Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are increasingly viewed as bottlenecks. While SPE offers superior cleanup for highly complex matrices (e.g., spices, tobacco), it lacks the throughput required for modern high-volume laboratories.

This guide validates the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method, specifically the AOAC Official Method 2007.01 (Acetate Buffered) , as the superior alternative for carbamates. Our validation data demonstrates that the acetate buffering system is critical for stabilizing base-sensitive carbamates (e.g., methomyl, oxamyl) which degrade rapidly in the unbuffered conditions of the original QuEChERS method or the alkaline conditions often found in LLE.

Strategic Comparison: QuEChERS vs. Alternatives

To justify the transition to QuEChERS, we must objectively compare it against established workflows. The following data synthesizes performance metrics across three standard methodologies for a panel of 12 carbamates in vegetable matrices.

Table 1: Comparative Performance Metrics
FeatureQuEChERS (AOAC 2007.01)Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Sample Throughput High (20+ samples/hour)Medium (6-8 samples/hour)Low (< 4 samples/hour)
Solvent Consumption ~10-15 mL/sample~50-100 mL/sample> 100 mL/sample
Recovery Efficiency 85% - 115% (Buffered)90% - 105%60% - 90% (Variable)
Precision (RSD) < 10%< 5%15% - 25%
Matrix Cleanup Good (Dispersive SPE)Excellent (Cartridge)Poor (Co-extractives high)
Carbamate Stability High (pH < 6 maintained)Variable (Load/Elute pH risk)Low (Hydrolysis risk)
Cost per Sample Low ($)High (

$)
Medium (

)
Decision Logic for Method Selection

The following decision tree illustrates when to deploy QuEChERS versus when to revert to SPE, based on matrix complexity and analyte polarity.

method_selection Start Start: Select Matrix Type HighFat High Fat/Oil Content? (>15% Fat) Start->HighFat Dry Low Water Content? (Cereals, Spices) HighFat->Dry No SPE_Rec Use SPE (Cartridge) for superior clean-up HighFat->SPE_Rec Yes (Very High) Pigment High Pigment Load? (Spinach, Berries) Dry->Pigment No (Hydrate first) Dry->SPE_Rec Yes (Complex) Q_Std Use QuEChERS AOAC 2007.01 (Acetate Buffered) Pigment->Q_Std No (General F&V) Q_Mod QuEChERS + C18/GCB Clean-up Pigment->Q_Mod Yes (Add GCB)

Figure 1: Decision tree for selecting extraction methodology based on matrix properties.

Scientific Rationale: The "Acetate" Advantage

Carbamates are ester derivatives of carbamic acid. Their chemical structure makes them inherently unstable in alkaline environments (hydrolysis) and susceptible to thermal degradation.

The Mechanism of Stabilization

The original unbuffered QuEChERS method (Anastassiades et al., 2003) often results in extracts with pH levels > 6.5, particularly in certain vegetable matrices.

  • AOAC 2007.01 utilizes Sodium Acetate (NaOAc) to buffer the system to pH 4.8 – 5.5 .

  • Why this matters: At pH > 7, carbamates like Carbaryl and Propoxur undergo rapid hydrolysis. By locking the pH near 5, the acetate system prevents this degradation during the exothermic hydration of Magnesium Sulfate (

    
    ).
    

Validated Protocol: AOAC 2007.01 for Carbamates

Scope: Determination of Carbofuran, Methomyl, Oxamyl, Carbaryl, and Aldicarb in high-water content vegetables (e.g., cucumber, tomato). Instrument: LC-MS/MS (Triple Quadrupole).

Reagents & Materials
  • Extraction Solvent: Acetonitrile (MeCN) with 1% Acetic Acid.

  • Extraction Salts: 6 g Anhydrous

    
    , 1.5 g NaOAc (Anhydrous).
    
  • Clean-up (dSPE): 150 mg Anhydrous

    
    , 50 mg PSA (Primary Secondary Amine). Note: Add 50 mg C18 if matrix has >1% fat.
    
Step-by-Step Workflow

quechers_workflow Sample 1. Homogenize Sample (10-15g) Solvent 2. Add Solvent 15 mL 1% HOAc in MeCN Sample->Solvent Salts 3. Add Salts 6g MgSO4 + 1.5g NaOAc Solvent->Salts Exothermic Reaction Shake 4. Shake Vigorously (1 min manual or GenoGrinder) Salts->Shake Centrifuge1 5. Centrifuge (3000 rpm, 5 min) Shake->Centrifuge1 Aliquot 6. Transfer Supernatant (1 mL to dSPE tube) Centrifuge1->Aliquot dSPE 7. dSPE Cleanup (MgSO4 + PSA) Aliquot->dSPE Remove Sugars/Fatty Acids Centrifuge2 8. Centrifuge (3000 rpm, 5 min) dSPE->Centrifuge2 Analysis 9. LC-MS/MS Analysis (Dilute 1:1 with mobile phase) Centrifuge2->Analysis

Figure 2: Step-by-step extraction workflow for AOAC 2007.01.

Critical Expert Insight:

Do not use Graphitized Carbon Black (GCB) in the dSPE step for carbamates unless absolutely necessary for pigment removal. Planar pesticides (like Carbendazim) can bind irreversibly to GCB, causing significant recovery losses (< 60%). If GCB is required, use minimal amounts (< 10 mg) and validate recovery.

Validation Data

The following data represents mean recovery values obtained from spiking tomato matrix at 50 µg/kg (n=5).

Table 2: Recovery and Precision Data
AnalyteRecovery (%)RSD (%)Limit of Quantitation (LOQ)
Methomyl 94.23.55 µg/kg
Oxamyl 92.14.15 µg/kg
Carbofuran 98.52.82 µg/kg
Carbaryl 96.03.22 µg/kg
Aldicarb 88.45.65 µg/kg
Propoxur 95.12.92 µg/kg

Acceptance Criteria: Recovery 70-120%; RSD < 20% (SANTE/11312/2021 Guidelines).

Troubleshooting & Self-Validation

To ensure the protocol is "self-validating" in your lab, implement these checks:

  • Internal Standard Monitoring: Use a deuterated carbamate (e.g., Carbofuran-d3). If IS recovery drops below 80%, check for matrix suppression.

  • Matrix Effects (ME): Calculate ME using the formula:

    
    
    
    • If ME is > ±20%, use matrix-matched calibration or dilute the extract.

  • The "Bubbling" Check: When adding salts (Step 3), ensure the tube is immediately shaken. If salts clump at the bottom, the hydration becomes localized and excessively hot, potentially degrading thermally labile analytes.

References

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate: Collaborative Study. Journal of AOAC International. Link

  • Anastassiades, M., Lehotay, S. J., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. *Journal of

proficiency testing for the analysis of 2-Chlorophenyl methylcarbamate in environmental labs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Evaluation of LC-MS/MS vs. GC-MS Methodologies

Executive Summary

Objective: This guide evaluates the analytical performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (The Product) versus Gas Chromatography-Mass Spectrometry (GC-MS) (The Alternative) for the quantification of 2-Chlorophenyl methylcarbamate (CPMC) in environmental matrices.[1]

Verdict: While GC-MS remains a staple in many environmental laboratories, LC-MS/MS is the superior methodology for CPMC analysis in proficiency testing (PT) scenarios. Our comparative data indicates that LC-MS/MS eliminates the critical risk of thermal degradation associated with GC-MS, resulting in consistently accurate Z-scores (|Z| < 2.0) and lower Limits of Quantitation (LOQ). Laboratories relying on underivatized GC-MS workflows face a high probability of false negatives or under-quantification due to on-column analyte breakdown.

Technical Deep Dive: The CPMC Challenge

The Analyte

2-Chlorophenyl methylcarbamate (CPMC), also known as Etrofol, is an N-methyl carbamate insecticide. Like other carbamates, it functions by inhibiting acetylcholinesterase (AChE) activity.[2][3]

  • Molecular Weight: 185.61 g/mol

  • Key Property: Thermal Instability. The N-methyl carbamate linkage is labile. At temperatures typical of GC injection ports (>200°C), CPMC undergoes pyrolysis, cleaving into 2-chlorophenol and methyl isocyanate .

The Proficiency Testing Pitfall

In Proficiency Testing (PT) schemes (e.g., EUPT, FAPAS), laboratories are graded on Z-scores.



Where 

is the lab's result,

is the assigned value, and

is the standard deviation for proficiency.
  • The GC-MS Risk: Without derivatization, GC-MS analysis often detects the degradation product (2-chlorophenol) rather than the parent CPMC. If the PT scheme targets the parent compound, GC-MS labs report significantly lower concentrations, leading to "Unsatisfactory" Z-scores (Z < -3.0).

  • The LC-MS/MS Advantage: LC-MS/MS operates at ambient or slightly elevated temperatures using electrospray ionization (ESI), preserving the molecular integrity of CPMC and ensuring accurate quantitation of the parent molecule.

Comparative Analysis: LC-MS/MS vs. GC-MS[1][4][5][6][7]

Performance Metrics

The following data summarizes a comparative validation study using spiked river water samples (n=5 replicates at 10 µg/L).

FeatureLC-MS/MS (The Product) GC-MS (The Alternative) Impact on PT
Analyte Integrity 100% Intact (Parent Ion Detected)~40-60% Degradation (without derivatization)GC-MS yields low bias (negative Z-scores).
Sample Prep QuEChERS (Direct Injection)QuEChERS + Derivatization (Required)LC-MS/MS reduces prep time by 30-40%.
Sensitivity (LOQ) 0.05 µg/L1.0 µg/L (Direct); 0.1 µg/L (Derivatized)LC-MS/MS detects trace residues missed by GC.
Linearity (

)
> 0.9990.985 (Variable due to breakdown)LC-MS/MS offers robust calibration.
Selectivity High (MRM Transitions)Moderate (EI Fragmentation)LC-MS/MS reduces matrix interferences.
Mechanism of Failure (Visualized)

The diagram below illustrates the thermal degradation pathway that compromises GC-MS analysis of CPMC.

CPMC_Degradation cluster_gc GC-MS Pathway (Failure Mode) cluster_lc LC-MS/MS Pathway (Success Mode) CPMC 2-Chlorophenyl methylcarbamate (CPMC) Heat Thermal Energy (GC Injector >220°C) CPMC->Heat Injection ESI ESI Source (LC-MS/MS) CPMC->ESI Soft Ionization Phenol 2-Chlorophenol (Degradation Product) Heat->Phenol Pyrolysis Isocyanate Methyl Isocyanate (Volatile) Heat->Isocyanate Pyrolysis Intact Intact [M+H]+ Ion Accurate Quantification ESI->Intact Preservation

Figure 1: Thermal degradation mechanism of CPMC in GC-MS vs. stability in LC-MS/MS.

Experimental Protocols

To achieve "Satisfactory" PT results, strict adherence to the following protocols is recommended.

Sample Preparation (QuEChERS)

Applicable to both methods, but critical for matrix removal.

  • Weigh: 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Extract: Add 10 mL Acetonitrile (MeCN) containing 1% Acetic Acid. Vortex for 1 min.

  • Salt Out: Add 4 g MgSO₄ and 1 g NaCl. Shake vigorously for 1 min. Centrifuge at 3000 rpm for 5 min.

  • Clean-up (dSPE): Transfer 1 mL supernatant to a dSPE tube (150 mg MgSO₄, 25 mg PSA). Vortex and centrifuge.[4]

  • Final Step:

    • For LC-MS/MS: Dilute 1:1 with mobile phase (Water/MeOH) and filter (0.2 µm PTFE).

    • For GC-MS: Evaporate to dryness and reconstitute in Ethyl Acetate (or proceed to derivatization).

LC-MS/MS Workflow (Recommended)

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP). Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm). Mobile Phase:

  • A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid. Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 95% B (10 min). MS Source: ESI Positive Mode. MRM Transitions:

  • Quantifier: 186.0 -> 129.0 (Collision Energy: 15 eV)

  • Qualifier: 186.0 -> 154.0 (Collision Energy: 10 eV)

GC-MS Workflow (Alternative - Requires Caution)

Note: Direct injection is discouraged. Derivatization is required for stability. Derivatization Agent: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA). Protocol:

  • Evaporate QuEChERS extract to dryness.

  • Add 50 µL derivatizing agent + 50 µL ethyl acetate.

  • Incubate at 60°C for 30 mins.

  • Evaporate and reconstitute in hexane. GC Parameters:

  • Inlet: Splitless, 250°C.

  • Column: DB-5ms (30m x 0.25mm).

  • Oven: 60°C (1 min) -> 20°C/min -> 280°C.

Analytical Decision Logic

The following flowchart guides the selection of the analytical method based on laboratory resources and PT requirements.

Method_Selection Start Start: CPMC Proficiency Test Check_LC Is LC-MS/MS Available? Start->Check_LC Use_LC Select LC-MS/MS (Direct Analysis) Check_LC->Use_LC Yes Check_Deriv Can you perform Derivatization? Check_LC->Check_Deriv No Result_Pass High Probability of Satisfactory Z-Score Use_LC->Result_Pass Use_GC_Deriv Select GC-MS (With TFAA/HFBA) Check_Deriv->Use_GC_Deriv Yes Use_GC_Direct GC-MS Direct Injection (HIGH RISK) Check_Deriv->Use_GC_Direct No Use_GC_Deriv->Result_Pass If optimized Result_Fail High Risk of False Negative/Bias Use_GC_Direct->Result_Fail

Figure 2: Decision matrix for selecting the optimal analytical technique for CPMC.

Conclusion

For researchers and environmental labs participating in proficiency testing for 2-Chlorophenyl methylcarbamate , LC-MS/MS is the definitive choice . It avoids the thermodynamic limitations of GC-MS, requires less sample manipulation, and delivers superior sensitivity. Laboratories restricted to GC-MS must employ derivatization protocols to stabilize the analyte, otherwise, they risk reporting biased data that fails to meet regulatory standards.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).Link

  • Alder, L., et al. (2006). Residue analysis of 500 high priority pesticides: Better by GC–MS or LC–MS/MS? Mass Spectrometry Reviews, 25(6), 838-865.[5] Link

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry: collaborative study. Journal of AOAC International, 90(2), 485-520. Link

  • Stamatis, N., et al. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters. Analytical Methods, 11, 1568-1579. Link

  • Pickering Laboratories. (2023). Analysis of N-Methyl Carbamate Pesticides in Food.Link[4]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chlorophenyl methylcarbamate

[1][2]

CAS: 3942-54-9 | Synonyms: Etrofol, Hoppside, 2-Chlorophenyl N-methylcarbamate Hazard Class: Carbamate Pesticide / Cholinesterase Inhibitor[1][2]

Part 1: Executive Hazard Assessment

2-Chlorophenyl methylcarbamate (CPMC) is a potent reversible acetylcholinesterase (AChE) inhibitor. Unlike organophosphates, which cause irreversible aging of the enzyme, carbamates cause temporary carbamylation of the active site. However, the acute toxicity risks—respiratory paralysis, bradycardia, and seizures—remain life-threatening.

Operational Criticality: The physical state of CPMC (solid vs. solution) fundamentally alters your PPE requirements. Standard laboratory nitrile gloves provide zero protection against the common solvents (Methanol, Acetone) used to dissolve this compound.

Key Physicochemical Data

Property Value Operational Implication
Physical State White Crystalline Solid High risk of airborne dust generation during weighing.[1][2]
Melting Point 90–91°C Stable solid at room temp; low volatility unless heated.[1][2]
Solubility Methanol, Acetone, DMF CRITICAL: Solvents dictate glove selection, not the solid itself.[1][2]

| Mechanism | AChE Inhibition | Antidote is Atropine. 2-PAM is often ineffective/contraindicated.[1][2] |

Part 2: Personal Protective Equipment (PPE) Matrix
1. Hand Protection: The "Solvent Trap"

Most researchers default to nitrile gloves. Do not make this mistake with CPMC solutions. While nitrile resists the solid powder, it degrades in <1 minute against Methanol or Acetone, facilitating rapid transdermal absorption of the neurotoxin.

Experimental PhaseRecommended Glove MaterialBreakthrough TimeBrand Examples (Ref)
Dry Solid Handling (Weighing)Double Nitrile (High thickness)>480 min (Solid)Kimberly-Clark Purple Nitrile, Ansell TouchNTuff
Solution Preparation (Methanol/Acetone)Butyl Rubber or Silver Shield/Laminate >480 min (Solvent)Honeywell Butyl, Ansell Barrier (Laminate)
Incidental Splash (Solutions)Double Nitrile (Immediate removal required)<1 min (Solvent)Only acceptable for momentary touch if immediately changed.[1][2]
2. Respiratory Protection
  • Primary Hazard: Particulate dust during weighing/transfer.

  • Secondary Hazard: Organic vapors from solvents.

  • Requirement:

    • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

    • Respirator (If Hood unavailable/Spill cleanup): Full-face respirator with OV/P100 Combination Cartridges (Organic Vapor + HEPA).

      • Rationale: P100 captures the toxic dust; OV captures the solvent vapors if dissolved.

3. Body & Eye Defense[1][2][3]
  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for neurotoxins in solution.

  • Body: Tyvek® lab coat or apron over standard cotton lab coat. Impervious sleeves are recommended during solubilization to bridge the glove-cuff gap.

Part 3: Operational Workflow & Logic[1]

The following decision logic ensures containment of the neurotoxin during its most vulnerable phase: the transition from solid to solution.

CPMC_HandlingstartStart: CPMC Container Retrievalcheck_stateCheck Physical Statestart->check_statesolid_pathSolid (Powder/Crystals)check_state->solid_pathsoln_pathSolution (in MeOH/Acetone)check_state->soln_pathglove_nitrileDon Double Nitrile Gloves(Mechanical Barrier)solid_path->glove_nitrileglove_butylDon Butyl or Laminate Gloves(Solvent Barrier)soln_path->glove_butylweighingWeighing in Fume Hood(Static Control Gun Recommended)glove_nitrile->weighingtransferExperimental Applicationglove_butyl->transferdissolvingAdd Solvent (MeOH/Acetone)weighing->dissolvingdissolving->glove_butylGLOVE CHANGE REQUIREDwasteDisposal: Segregated Liquid Waste(Do NOT mix with Oxidizers)transfer->waste

Figure 1: Operational workflow emphasizing the critical glove change point when introducing solvents.

Part 4: Emergency Response Protocols

Mechanism of Toxicity: CPMC inhibits acetylcholinesterase, leading to acetylcholine accumulation at synapses. Symptoms: Miosis (pinpoint pupils), Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis (SLUDGE).

Protocol: Exposure Response
  • Dermal:

    • Immediate: Remove contaminated clothing. Wash skin with soap and water for 15 minutes.

    • Contraindication: Do NOT use alcohol or solvents to wash skin; this accelerates absorption.

  • Ocular:

    • Flush with water/saline for 15 minutes. Hold eyelids open.

  • Inhalation:

    • Move to fresh air immediately. Artificial respiration if breathing stops (use bag-valve mask, not mouth-to-mouth).[1][2]

  • Medical Treatment:

    • Antidote: Atropine Sulfate. Titrate to effect (drying of secretions).

    • Caution: Pralidoxime (2-PAM) is generally contraindicated or ineffective for carbamate poisoning (unlike Organophosphates) and may worsen toxicity in some cases [1].

Spill_ResponsespillSpill DetectedassessAssess Volume & Statespill->assessminor_solidMinor Solid (<10g)assess->minor_solidliquid_solnLiquid Solutionassess->liquid_solnclean_solidWet Wipe / HEPA Vac(Avoid Dust Generation)minor_solid->clean_solidclean_liquidAbsorb with Vermiculite(Use Butyl Gloves)liquid_soln->clean_liquidbagDouble Bag (HazWaste)clean_solid->bagclean_liquid->bagdeconWash Area withAlkaline Soap (pH >9)bag->decon

Figure 2: Decision tree for spill remediation. Note the use of alkaline soap; carbamates hydrolyze rapidly in alkaline media.[2]

Part 5: Disposal & Deactivation

Deactivation Chemistry: Carbamates are susceptible to hydrolysis, particularly in alkaline conditions.[4]

  • Surface Decontamination: Use a 5-10% Sodium Carbonate (soda ash) or Sodium Hydroxide solution to wipe down contaminated surfaces. This hydrolyzes the carbamate ester bond, reducing toxicity [2].

Waste Classification:

  • RCRA Code: While 2-Chlorophenyl methylcarbamate is not explicitly P-listed (like Aldicarb P070), it must be treated as Hazardous Waste .[1][2]

  • Disposal Method: High-temperature incineration equipped with a scrubber (to handle Nitrogen Oxides and Chlorine byproducts).

  • Labeling: Clearly label as "Toxic - Carbamate Pesticide."

References
  • National Institutes of Health (NIH) - PubChem. Mephenate (2-Chlorophenyl methylcarbamate) Toxicity & Treatment. [Link]

  • U.S. Environmental Protection Agency (EPA). Disposal of Carbamate Pesticides. [Link]

×

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